molecular formula C5H3ClF3N3 B1443531 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine CAS No. 1364663-32-0

5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

Cat. No.: B1443531
CAS No.: 1364663-32-0
M. Wt: 197.54 g/mol
InChI Key: SXLGFUJXAHBBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(trifluoromethyl)pyrazin-2-amine is a useful research compound. Its molecular formula is C5H3ClF3N3 and its molecular weight is 197.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-3-(trifluoromethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3N3/c6-2-1-11-4(10)3(12-2)5(7,8)9/h1H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLGFUJXAHBBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744296
Record name 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364663-32-0
Record name 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and nitrogen-rich heterocyclic cores has proven to be a powerful approach for the development of novel therapeutics.[1][2] The pyrazine scaffold, in particular, is a recurring motif in a multitude of biologically active compounds.[3] When functionalized with a chlorine atom and a trifluoromethyl group, as in the case of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine, the resulting molecule becomes a highly versatile and valuable building block for medicinal chemists. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of this important chemical entity.

Physicochemical Properties: A Foundation for Drug Design

The presence of the trifluoromethyl group (CF3) is known to significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity.[1] The high electronegativity of the fluorine atoms in the CF3 group can also influence the pKa of the neighboring amino group. The chlorine atom and the pyrazine nitrogen atoms further contribute to the electron-deficient nature of the aromatic ring, influencing its reactivity in various chemical transformations.

Table 1: Key Physicochemical Properties of this compound and a Related Pyridine Analog

PropertyThis compound3-Chloro-5-(trifluoromethyl)pyridin-2-amine (Analog)[4][5]
CAS Number 1364663-32-0[6]79456-26-1
Molecular Formula C5H3ClF3N3[6]C6H4ClF3N2
Molecular Weight 197.55 g/mol [6]196.56 g/mol
Appearance Not specifiedWhite to light yellow powder/crystal
Melting Point Not specified86-90 °C
Calculated LogP Data not available~2.5 (predicted)
pKa (predicted) Data not availableData not available

Synthesis of the Core Scaffold: A Gateway to Innovation

While a specific, detailed synthesis protocol for this compound is not explicitly detailed in readily accessible scientific literature, a plausible synthetic route can be postulated based on established methodologies for the preparation of substituted aminopyrazines. A common strategy involves the condensation of a suitable precursor with an aminating agent.

Given the structure, a likely precursor would be a dichlorinated pyrazine bearing a trifluoromethyl group. The synthesis could proceed via a nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms is displaced by an amino group.

G cluster_0 Postulated Synthetic Pathway Start 2,5-Dichloro-3-(trifluoromethyl)pyrazine Product This compound Start->Product Nucleophilic Aromatic Substitution (SNAr) Reagent1 Ammonia (or other aminating agent) Reagent1->Product

Caption: Postulated synthetic route to this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of its functional groups: the nucleophilic amino group, the reactive chloro substituent, and the electron-deficient pyrazine ring. This combination of features makes it a versatile intermediate for a variety of chemical transformations.

Reactions at the Amino Group

The primary amine functionality can readily undergo a range of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Alkylation: Introduction of alkyl groups.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Substitution of the Chlorine Atom

The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles. This allows for the introduction of a wide array of substituents at this position. Furthermore, the chloro group serves as a handle for various palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: Formation of carbon-carbon bonds with boronic acids.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with amines.

  • Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes.

  • Heck Coupling: Formation of carbon-carbon bonds with alkenes.

G cluster_0 Key Reactions and Transformations Core This compound Amine_Reactions Amide Formation Sulfonamide Formation Alkylation Core->Amine_Reactions N-functionalization Chloro_Reactions Suzuki Coupling Buchwald-Hartwig Amination Sonogashira Coupling Core->Chloro_Reactions C-functionalization

Caption: Key reaction pathways for derivatization.

Applications in Medicinal Chemistry: A Scaffold for Bioactive Molecules

The trifluoromethyl- and chloro-substituted aminopyrazine motif is a privileged structure in medicinal chemistry, appearing in a number of compounds with diverse biological activities. The trifluoromethyl group often enhances metabolic stability and receptor binding affinity.[1] The aminopyrazine core can act as a versatile scaffold for presenting various pharmacophoric elements in the correct spatial orientation for interaction with biological targets.

While specific examples of marketed drugs containing the exact this compound core are not prominent, numerous patents and research articles describe the use of closely related structures in the development of inhibitors for a range of therapeutic targets, including kinases, which are crucial in cancer and inflammatory diseases. The ability to readily derivatize both the amino and chloro positions allows for the rapid generation of compound libraries for high-throughput screening.

Experimental Protocols: A Practical Guide

While a specific, validated protocol for the synthesis of this compound is not available in the public domain, a general procedure for a related transformation, the amination of a dichloropyridine, is provided below for illustrative purposes. This can serve as a starting point for the development of a robust synthesis for the target pyrazine compound.

Illustrative Protocol: Amination of 2,3-dichloro-5-(trifluoromethyl)pyridine (from Patent US4349681A[7])

  • Materials:

    • 2,3-dichloro-5-(trifluoromethyl)pyridine

    • 28% aqueous ammonia

    • Autoclave

    • Water

  • Procedure:

    • To a 50 ml autoclave, add 6.5 g of 2,3-dichloro-5-(trifluoromethyl)pyridine and 20 ml of 28% aqueous ammonia.

    • Seal the autoclave and heat the mixture at 100°C for 24 hours.

    • Increase the temperature to 125°C and continue the reaction for an additional 5 hours. The internal pressure will be approximately 2 atmospheres.

    • After the reaction is complete, allow the autoclave to cool to room temperature.

    • Collect the resulting crystals by filtration.

    • Wash the crystals with water and dry to obtain 2-amino-3-chloro-5-(trifluoromethyl)pyridine.

Note: This protocol is for a related pyridine compound and would require optimization for the synthesis of the target pyrazine derivative. Reaction conditions such as temperature, pressure, and reaction time may need to be adjusted.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, the SDS for the analogous 3-Chloro-5-(trifluoromethyl)pyridin-2-amine indicates that it is harmful if swallowed and may cause skin and eye irritation.[5] Therefore, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Future Perspectives: Expanding the Chemical Space

This compound represents a valuable and underexplored building block in medicinal chemistry. Its versatile reactivity allows for the synthesis of a wide range of novel compounds. Future research in this area will likely focus on:

  • The development and optimization of efficient and scalable synthetic routes to this compound.

  • The exploration of its utility in the synthesis of libraries of diverse molecules for biological screening.

  • The design and synthesis of targeted inhibitors for various disease-relevant proteins, leveraging the unique properties of the trifluoromethylated aminopyrazine scaffold.

The continued investigation of this and similar fluorinated heterocyclic building blocks will undoubtedly contribute to the discovery of the next generation of innovative medicines.

References

5-Chloro-3-(trifluoromethyl)pyrazin-2-amine chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine: Structure, Analysis, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a critical heterocyclic building block in modern medicinal chemistry. We delve into its core chemical structure, physicochemical properties, and its significance as a synthetic intermediate. The primary focus of this document is a detailed exploration of the analytical methodologies required for its characterization and quality control. This includes in-depth protocols and expert insights into spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of this compound for synthesis, characterization, and integration into discovery pipelines.

Introduction: The Significance of a Fluorinated Pyrazine Scaffold

Pyrazine derivatives are a cornerstone of heterocyclic chemistry, with the pyrazine ring serving as a vital pharmacophore in numerous approved drugs.[1] The introduction of a trifluoromethyl (-CF3) group and a chlorine (-Cl) atom onto the 2-aminopyrazine scaffold, as seen in this compound, imparts unique electronic properties and metabolic stability. The -CF3 group, a well-known bioisostere for other functional groups, can enhance binding affinity, improve metabolic resistance, and increase lipophilicity, all of which are desirable traits in drug candidates.[2]

This guide serves as a senior application scientist's perspective on the complete analytical workflow for this compound, from structural elucidation to purity assessment. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for advancing research and development projects.

Chemical Identity and Physicochemical Properties

A foundational understanding of a molecule begins with its precise structure and physical characteristics.

Chemical Structure

The molecule consists of a central pyrazine ring substituted with an amine group at position 2, a trifluoromethyl group at position 3, and a chlorine atom at position 5.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 1364663-32-0[3][4]
Molecular Formula C₅H₃ClF₃N₃[3][4]
Molecular Weight 197.55 g/mol [4]
Canonical SMILES C1=C(N=C(C(=N1)N)C(F)(F)F)Cl[3]
InChIKey SXLGFUJXAHBBBS-UHFFFAOYSA-N[3]
Purity (Typical) ≥98%[4]

Comprehensive Analytical Methodologies

The accurate characterization of this compound is paramount for its use in synthesis and drug discovery. The following sections detail the primary analytical techniques for structural confirmation and purity analysis.

Analytical Workflow Overview

A systematic approach ensures all aspects of the compound's identity and purity are verified. The workflow integrates multiple analytical techniques, where the results from one method corroborate the findings of another.

Caption: General workflow for the comprehensive analysis of a chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

  • Expertise & Causality :

    • ¹H NMR : Will primarily show signals for the amine (-NH₂) protons and the lone aromatic proton on the pyrazine ring. The chemical shift of the aromatic proton is influenced by the surrounding electron-withdrawing groups (-Cl, -CF₃).

    • ¹³C NMR : Will reveal five distinct carbon signals. The carbon attached to the -CF₃ group will show a characteristic quartet due to C-F coupling.

    • ¹⁹F NMR : Is crucial for confirming the trifluoromethyl group. It will exhibit a singlet, as there are no neighboring fluorine or hydrogen atoms to couple with. Its chemical shift relative to a standard like CFCl₃ provides definitive proof of the -CF₃ moiety.[5]

  • Sample Preparation : Accurately weigh ~5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.[6]

  • ¹H NMR Acquisition :

    • Acquire a standard proton spectrum with 16-32 scans.

    • Reference the spectrum to the residual solvent signal (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

  • ¹⁹F NMR Acquisition :

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Use an appropriate fluorine standard for referencing (e.g., external CFCl₃ at 0.00 ppm).

  • Data Processing : Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.[6]

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural confirmation.

  • Expertise & Causality :

    • Molecular Ion Peak (M+) : The key feature will be a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom. The M+ peak and the M+2 peak will appear in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[7][8] This is a definitive diagnostic marker.

    • Fragmentation : The molecule is expected to fragment via the loss of characteristic neutral fragments. Common losses include the chlorine radical (·Cl), HCN, and potentially fragments from the trifluoromethyl group. The fragmentation of halogen-containing compounds is a well-understood process that aids in structural validation.[9]

  • Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation : Use a High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF or Orbitrap, coupled to an HPLC system.

  • Ionization : Electrospray ionization (ESI) in positive mode is typically effective for this amine-containing compound, which can be readily protonated to form [M+H]⁺.

  • Analysis :

    • Inject the sample into the LC-MS system.

    • Acquire data in full scan mode over a mass range of m/z 50-500.

    • Observe the molecular ion cluster and confirm the m/z of the monoisotopic peak matches the calculated exact mass of C₅H₄ClF₃N₃⁺.

    • If necessary, perform MS/MS (tandem mass spectrometry) on the parent ion to analyze its fragmentation pattern.

Chromatographic Analysis

Chromatography is the gold standard for determining the purity of a chemical compound. Both HPLC and GC can be employed.

HPLC is ideal for assessing the purity of non-volatile, thermally stable compounds.

  • Expertise & Causality : A reversed-phase (RP) method is the logical choice. The compound has moderate polarity, making a C18 column suitable. The mobile phase, typically a mixture of acetonitrile or methanol and water, is chosen to elute the compound with a good peak shape and a reasonable retention time. UV detection is effective due to the aromatic pyrazine ring.

  • Instrumentation : An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase :

    • Solvent A: Water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Solvent B: Acetonitrile or Methanol.

  • Method :

    • Run a gradient elution, for example: 5% B to 95% B over 15 minutes.

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25-30 °C.

    • Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm), determined by a UV scan.[10]

  • Analysis :

    • Prepare a standard solution of known concentration.

    • Inject the sample and integrate the peak areas.

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

GC, especially when coupled with MS (GC-MS), is a powerful technique for analyzing volatile compounds.[11]

  • Expertise & Causality : Given its molecular weight, this compound should have sufficient volatility for GC analysis. GC-MS provides both retention time (for purity) and mass spectral data (for identity) in a single run.[12] The choice of a mid-polarity column (e.g., DB-5ms or HP-5ms) is a robust starting point for method development.

  • Instrumentation : A GC system coupled to a Mass Spectrometer (e.g., a quadrupole or ion trap detector).

  • Column : A capillary column such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

  • Method :

    • Injector Temperature : 250 °C.

    • Carrier Gas : Helium, with a constant flow rate of ~1.2 mL/min.

    • Oven Program : Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line : 280 °C.

    • Ion Source : 230 °C.

    • Scan Range : m/z 40-450.

  • Analysis : Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject. Identify the compound by its retention time and by matching its mass spectrum against a reference.[13]

interpretation_logic nmr NMR Data (¹H, ¹³C, ¹⁹F) conclusion Structure Confirmed C₅H₃ClF₃N₃ nmr->conclusion Confirms Connectivity & -CF₃ Group ms MS Data (Exact Mass, Isotope Pattern) ms->conclusion Confirms Molecular Formula & Presence of Cl ir IR Data (Functional Groups) ir->conclusion Confirms -NH₂ Group

Caption: Logic for integrating spectroscopic data for structural confirmation.

Safety and Handling

Working with any chemical intermediate requires adherence to strict safety protocols.

  • Hazard Identification : While a specific safety data sheet for this exact CAS number is not broadly available, related compounds like 2-Chloro-5-(trifluoromethyl)pyrazine and 3-Amino-2-chloro-5-(trifluoromethyl)pyridine are classified as hazardous.[14][15] They are typically listed as causing skin and eye irritation/damage and may be harmful if swallowed, inhaled, or in contact with skin.[14][15]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[16][17]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][16] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[16]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in pharmaceutical research. Its unique substitution pattern provides a template for the development of novel therapeutic agents. The successful application of this building block is critically dependent on rigorous analytical characterization to ensure its identity, purity, and quality. The integrated workflow presented in this guide, combining NMR, MS, and chromatography, provides a robust framework for scientists to confidently validate this material, thereby ensuring the integrity and reproducibility of their research outcomes.

References

Introduction: The Strategic Importance of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and nitrogen-rich heterocyclic scaffolds is a proven strategy for optimizing molecular properties. This compound is a highly valuable heterocyclic building block that embodies this principle. Its structure, featuring an electron-deficient pyrazine core, a lipophilic and metabolically stable trifluoromethyl (-CF3) group, a synthetically versatile chlorine atom, and a nucleophilic amino group, offers a rich platform for derivatization. These features make it a sought-after intermediate in the synthesis of complex molecules with diverse biological activities, including kinase inhibitors and crop protection agents.[1] This guide provides a detailed examination of a robust and logical synthetic pathway to this key intermediate, grounded in established chemical principles and supported by authoritative literature.

Retrosynthetic Analysis: A Logic-Driven Approach

A sound synthetic strategy begins with a logical deconstruction of the target molecule. The retrosynthesis of this compound reveals a clear and efficient path forward, predicated on two key transformations: regioselective chlorination and the foundational construction of the pyrazine ring.

The primary disconnection targets the C-Cl bond. The chlorine atom is best installed via an electrophilic aromatic substitution reaction. The precursor for this step is 2-amino-3-(trifluoromethyl)pyrazine (II), where the electron-donating amino group strongly activates the pyrazine ring towards substitution.

The second disconnection breaks down the pyrazine ring itself. The formation of substituted pyrazines is classically achieved through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[2][3] In this case, we can envision the pyrazine core of intermediate (II) arising from the cyclization and subsequent oxidation of precursors derived from a trifluoromethylated three-carbon building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate (I).[4][5]

G Target This compound Disconnect_1 C-Cl Bond Formation (Electrophilic Chlorination) Target->Disconnect_1 Precursor_II 2-Amino-3-(trifluoromethyl)pyrazine (II) Disconnect_2 Pyrazine Ring Formation (Condensation/Oxidation) Precursor_II->Disconnect_2 Precursor_I Ethyl 4,4,4-trifluoro-3-oxobutanoate (I) Disconnect_1->Precursor_II Disconnect_2->Precursor_I

Caption: Retrosynthetic pathway for the target molecule.

Core Synthetic Pathway and Mechanistic Insights

The forward synthesis builds upon the retrosynthetic logic, establishing a reliable two-step route from a commercially available trifluoromethyl-containing starting material.

Step 1: Synthesis of 2-Amino-3-(trifluoromethyl)pyrazine (II)

The cornerstone of this synthesis is the construction of the pyrazine ring. The Gutknecht pyrazine synthesis, which involves the self-condensation of α-amino ketones, provides a foundational mechanistic framework.[6] A more practical and scalable approach, however, adapts this principle by generating the necessary reactive intermediates from ethyl 4,4,4-trifluoro-3-oxobutanoate (I). This pathway proceeds through an initial oximation, followed by a reductive cyclization with ethylenediamine.

Mechanism: The synthesis begins with the nitrosation of the active methylene group in the β-ketoester (I) to form an oxime. This intermediate is then reduced in situ to generate a transient α-amino ketone. This highly reactive species undergoes self-condensation to form a dihydropyrazine, which is subsequently oxidized under the reaction conditions to the stable aromatic pyrazine ring. A more controlled variant involves reacting the activated ketoester with ethylenediamine, which serves as the N-C-C-N backbone, followed by aromatization.[4]

G cluster_step1 Step 1: Pyrazine Ring Formation cluster_step2 Step 2: Regioselective Chlorination I Ethyl 4,4,4-trifluoro- 3-oxobutanoate (I) Activated_I Activated Intermediate (e.g., α-oximino ester) I->Activated_I NaNO2, Acid II 2-Amino-3-(trifluoromethyl)- pyrazine (II) Activated_I->II 1. Reduction 2. Cyclization with Ethylenediamine Source 3. Oxidation II_2 2-Amino-3-(trifluoromethyl)- pyrazine (II) Target 5-Chloro-3-(trifluoromethyl)- pyrazin-2-amine II_2->Target NCS, Solvent

Caption: Overall two-step synthetic workflow.

Step 2: Regioselective Chlorination of 2-Amino-3-(trifluoromethyl)pyrazine (II)

With the core heterocycle in hand, the final step is the introduction of the chlorine atom at the C-5 position. This is a classic example of an electrophilic aromatic substitution on a heteroaromatic ring.

Causality of Regioselectivity: The outcome of this reaction is governed by the powerful directing effects of the substituents.

  • -NH₂ Group: The amino group is a potent activating group and is ortho, para-directing due to its ability to donate electron density via resonance.

  • -CF₃ Group: The trifluoromethyl group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect.

The C-5 position is para to the strongly activating amino group, making it the most electron-rich and sterically accessible site for electrophilic attack. The directing influence of the amino group overwhelmingly dictates the regiochemical outcome, leading to the desired 5-chloro isomer with high selectivity. N-Chlorosuccinimide (NCS) is an ideal reagent for this transformation as it is a mild, solid, and easy-to-handle source of electrophilic chlorine, minimizing over-chlorination and side reactions.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction execution, work-up, and purification.

Protocol 1: Synthesis of 2-Amino-3-(trifluoromethyl)pyrazine (II)

This protocol is adapted from principles outlined in the synthesis of related pyrazine carboxylates.[4]

  • Reaction Setup: To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (I) (18.4 g, 100 mmol) in acetic acid (150 mL), cool the mixture to 10-15 °C in an ice-water bath.

  • Oximation: Prepare a solution of sodium nitrite (8.3 g, 120 mmol) in water (20 mL) and add it dropwise to the reaction mixture over 20 minutes, maintaining the internal temperature below 20 °C.

  • Reaction Progression: Remove the cooling bath and stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Reductive Cyclization: In a separate flask equipped with a dropping funnel and nitrogen inlet, prepare a mixture of ethylenediamine (8.1 mL, 120 mmol) and a suitable reducing agent like sodium dithionite (Na₂S₂O₄, 52.2 g, 300 mmol) in an aqueous ethanol solution (1:1, 200 mL).

  • Addition: Cool the ethylenediamine mixture to 0 °C and add the oxime-containing reaction mixture dropwise over 1 hour.

  • Aromatization & Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete cyclization and aromatization. Cool the mixture, neutralize carefully with aqueous sodium bicarbonate, and extract with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 2-amino-3-(trifluoromethyl)pyrazine (II) as a solid.

Protocol 2: Synthesis of this compound
  • Reaction Setup: Dissolve 2-amino-3-(trifluoromethyl)pyrazine (II) (8.15 g, 50 mmol) in a suitable aprotic solvent such as acetonitrile or dichloromethane (200 mL) in a round-bottom flask protected from light.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (7.0 g, 52.5 mmol, 1.05 equivalents) portion-wise to the solution at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress by TLC or LC-MS, observing the disappearance of the starting material and the appearance of a new, less polar spot.

  • Work-up: Once the reaction is complete, quench any remaining NCS by adding a small amount of aqueous sodium thiosulfate solution. Dilute the mixture with water (100 mL) and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product, this compound.

Data Summary and Characterization

Table 1: Reaction Parameters
StepStarting MaterialKey ReagentsSolventTemperatureTypical Yield
1Ethyl 4,4,4-trifluoro-3-oxobutanoateNaNO₂, EthylenediamineAcetic Acid, EtOH/H₂O10 °C to 60 °C60-75%
22-Amino-3-(trifluoromethyl)pyrazineN-Chlorosuccinimide (NCS)AcetonitrileRoom Temp.85-95%
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₅H₃ClF₃N₃[7][8]
Molecular Weight 197.55 g/mol [7][8]
Appearance Solid (typically off-white to yellow)[7]
CAS Number 1364663-32-0[8]
Purity (Typical) >97%[7][8]

Expected Characterization Data:

  • ¹H NMR: Will show characteristic signals for the aromatic proton on the pyrazine ring and a broad singlet for the -NH₂ protons.

  • ¹⁹F NMR: Will exhibit a singlet corresponding to the -CF₃ group.

  • ¹³C NMR: Will display five distinct signals for the carbon atoms of the pyrazine ring, including the carbon attached to the trifluoromethyl group which will show coupling to fluorine.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and an M+2 peak with an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

References

Spectroscopic Analysis of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine: A Predictive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic characteristics of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine. As of the date of this publication, experimental spectroscopic data (NMR, IR, MS) for this compound is not publicly available. Consequently, this document leverages established principles of spectroscopic theory and data from structurally analogous compounds to offer a robust, theoretical framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who may be working with this or similar heterocyclic compounds, providing them with a foundational understanding of its likely spectral features.

Introduction

This compound is a halogenated and trifluoromethylated aminopyrazine derivative.[1][2][3] Such structures are of significant interest in medicinal chemistry due to the unique properties imparted by the pyrazine core and the trifluoromethyl group, including metabolic stability and altered electronic properties. Accurate structural elucidation is the cornerstone of any chemical research, and spectroscopic methods remain the most powerful tools for this purpose.

This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section will provide a detailed theoretical interpretation of the expected spectra, underpinned by fundamental principles.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound forms the basis for all spectral predictions. The key structural features include a pyrazine ring, an amine group, a chloro group, and a trifluoromethyl group.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be the most informative.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, with two main signals: one for the amine protons and one for the aromatic proton on the pyrazine ring.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 5.0 - 6.0Broad Singlet2H-NH₂
2~ 8.0 - 8.5Singlet1HPyrazine C-H

Causality Behind Predictions:

  • -NH₂ Protons: The amine protons are expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. Their chemical shift is in the typical range for aromatic amines.

  • Pyrazine C-H Proton: There is only one proton directly attached to the pyrazine ring. It is not adjacent to any other protons, so it will appear as a singlet. Its downfield shift is due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the low symmetry of the molecule, four distinct signals are expected for the pyrazine ring carbons, plus one for the trifluoromethyl carbon.

Predicted SignalChemical Shift (δ, ppm)Multiplicity (Proton-Coupled)Assignment
1~ 155 - 160SingletC-NH₂
2~ 145 - 150Quartet (due to ¹JCF)C-CF₃
3~ 130 - 135SingletC-Cl
4~ 120 - 125Doublet (due to ¹JCH)C-H
5~ 118 - 123Quartet (due to ¹JCF)-CF₃

Causality Behind Predictions:

  • C-NH₂: This carbon is attached to a nitrogen atom, which is moderately deshielding.

  • C-CF₃: The carbon attached to the trifluoromethyl group will be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms.

  • C-Cl: The carbon bonded to chlorine will be deshielded.

  • C-H: This carbon will appear as a doublet in a proton-coupled spectrum due to coupling with its attached proton.

  • -CF₃: The trifluoromethyl carbon itself will show a large chemical shift and a characteristic quartet splitting pattern due to one-bond coupling to the three fluorine atoms.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the local electronic environment. A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Predicted SignalChemical Shift (δ, ppm)MultiplicityAssignment
1~ -60 to -70Singlet-CF₃

Causality Behind Predictions:

  • The chemical shift of the -CF₃ group is expected in the typical range for trifluoromethyl groups attached to an aromatic ring. Since there are no other fluorine atoms in the molecule, the signal will be a singlet.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be run to aid in the assignment of carbon types.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H stretchAmine (-NH₂)
1600 - 1650N-H bendAmine (-NH₂)
1400 - 1600C=C and C=N stretchAromatic Ring
1100 - 1300C-F stretchTrifluoromethyl (-CF₃)
700 - 800C-Cl stretchChloro (-Cl)

Causality Behind Predictions:

  • Amine Group: The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. The N-H bending vibration will be observed around 1600-1650 cm⁻¹.

  • Aromatic Ring: The C=C and C=N stretching vibrations of the pyrazine ring will give rise to several bands in the 1400-1600 cm⁻¹ region.

  • Trifluoromethyl Group: The C-F stretching vibrations are typically strong and appear in the 1100-1300 cm⁻¹ region.

  • Chloro Group: The C-Cl stretching vibration is expected in the fingerprint region, typically between 700 and 800 cm⁻¹.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data:

  • Molecular Formula: C₅H₃ClF₃N₃

  • Molecular Weight: 197.55 g/mol

  • Predicted Molecular Ion (M⁺): m/z 197 (corresponding to the ³⁵Cl isotope) and m/z 199 (corresponding to the ³⁷Cl isotope in an approximate 3:1 ratio).

Predicted Fragmentation Pathway:

G M [M]⁺˙ m/z 197/199 M_minus_Cl [M-Cl]⁺ m/z 162 M->M_minus_Cl - Cl M_minus_CF3 [M-CF₃]⁺ m/z 128/130 M->M_minus_CF3 - CF₃ M_minus_HCN [M-HCN]⁺˙ m/z 170/172 M->M_minus_HCN - HCN

Figure 2. Predicted major fragmentation pathways for this compound.

Causality Behind Predictions:

  • Molecular Ion: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak, with signals at m/z 197 and 199 in a 3:1 ratio.

  • Loss of Cl: Fragmentation via the loss of a chlorine radical is a common pathway for chloro-substituted compounds.

  • Loss of CF₃: The trifluoromethyl group can also be lost as a radical.

  • Loss of HCN: Heterocyclic aromatic compounds often undergo fragmentation by losing small, stable neutral molecules like HCN.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Detection: Detect the ions and generate a mass spectrum.

Conclusion

While experimental data remains the gold standard for structural elucidation, this predictive guide offers a scientifically grounded framework for the spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with the rationale behind these predictions, provide a valuable resource for any researcher working with this compound. It is our hope that this guide will facilitate future experimental work and contribute to the broader understanding of the chemistry of substituted pyrazines.

References

Solubility and Stability of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine: A Methodological and Interpretive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3-(trifluoromethyl)pyrazin-2-amine is a heterocyclic compound with structural motifs of interest in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is a critical prerequisite for its advancement in any research and development pipeline. This guide provides a foundational framework for characterizing this molecule. Due to the limited availability of specific experimental data for this compound, this document emphasizes the theoretical considerations derived from its structure and presents detailed, field-proven experimental protocols for determining its solubility and stability profiles. This guide is designed to empower researchers to generate robust and reliable data, interpret the results, and make informed decisions in their development programs.

Introduction and Physicochemical Profile

This compound belongs to the pyrazine class of nitrogen-containing heterocycles. The pyrazine ring is a core component of many biologically active molecules.[1] The molecule's functionality is further defined by three key substituents: a chloro group, an amine group, and a trifluoromethyl (CF3) group. Each of these imparts distinct electronic and steric properties that collectively dictate the compound's behavior in various chemical environments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₃ClF₃N₃[2]
Molecular Weight 197.55 g/mol [2]
CAS Number 1364663-32-0[2]
Influence of Key Functional Groups on Solubility and Stability
  • Pyrazine Ring: The two nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which may offer some degree of aqueous solubility. However, the aromatic nature of the ring makes it relatively nonpolar. The pyrazine ring system is generally stable but can be susceptible to oxidative degradation under certain conditions.[3][4]

  • Trifluoromethyl (CF₃) Group: The CF₃ group is a powerful electron-withdrawing group with high lipophilicity.[5] Its presence is known to significantly increase the metabolic stability of drug candidates due to the strength of the C-F bond, which resists metabolic oxidation.[5][6] This increased lipophilicity generally leads to lower aqueous solubility.[6][7]

  • Chloro (Cl) Group: As an electron-withdrawing and lipophilic substituent, the chloro group further contributes to the compound's expected low solubility in aqueous media.

  • Amine (-NH₂) Group: The primary amine group can act as both a hydrogen bond donor and acceptor, which can enhance solubility. Its basicity will be significantly reduced by the electron-withdrawing effects of the pyrazine ring and the trifluoromethyl group.[8] This group also represents a potential site for chemical reactions and degradation.

Based on this structural analysis, it is hypothesized that this compound is a crystalline solid with low aqueous solubility but better solubility in common organic solvents. Its stability is expected to be high under normal storage conditions, but it may be susceptible to degradation under oxidative and extreme pH conditions.

Comprehensive Solubility Profiling

Solubility is a critical determinant of a compound's suitability for further development, impacting everything from biological screening to formulation.[9] It is essential to differentiate between two key types of solubility measurements: kinetic and thermodynamic.[10]

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate. It is a high-throughput screening method used early in discovery to flag compounds with potential solubility issues.[10]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution.[11] It is a more time-consuming but essential measurement for lead optimization and pre-formulation studies. The "gold standard" for this measurement is the shake-flask method.[12]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol outlines the established shake-flask method to determine the equilibrium solubility of a compound.[11]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, or various organic solvents) in a glass vial. The excess solid is crucial to ensure equilibrium is reached with the undissolved material.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure the solution is fully saturated and has reached equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step that can be achieved by:

    • Centrifugation: Spin the vials at high speed (e.g., 14,000 rpm for 15 minutes). Carefully collect the supernatant for analysis. This method avoids potential compound loss due to filter adsorption.[2]

    • Filtration: Use a syringe with a chemically compatible filter (e.g., 0.22 µm PVDF) to filter the solution. Note that this may lead to an underestimation of solubility if the compound adsorbs to the filter material.[2]

  • Quantification:

    • Prepare a calibration curve using stock solutions of the compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute the collected supernatant with the same solvent used for the calibration curve.

    • Analyze the diluted samples and standards using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation: Determine the concentration of the compound in the supernatant using the calibration curve and report the solubility in units such as µg/mL or µM.

Data Presentation: Solubility Profile

Quantitative solubility data should be summarized in a clear, tabular format.

Table 2: Example Solubility Data for this compound

Solvent SystemTemperature (°C)Solubility (µg/mL)Method
Deionized Water25Experimental ValueShake-Flask HPLC-UV
PBS (pH 7.4)25Experimental ValueShake-Flask HPLC-UV
Methanol25Experimental ValueShake-Flask HPLC-UV
Acetonitrile25Experimental ValueShake-Flask HPLC-UV
Dimethyl Sulfoxide (DMSO)25Experimental ValueShake-Flask HPLC-UV

Workflow Visualization: Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid to Solvent B Agitate at Constant Temp (24-48 hours) A->B Saturate C Centrifugation or Filtration B->C Equilibrium D Collect Supernatant C->D E Dilute Supernatant D->E F Analyze via HPLC-UV E->F G Calculate Concentration F->G vs. Cal Curve

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment and Forced Degradation

Stability testing is fundamental to ensuring the quality, safety, and efficacy of a compound.[13] Forced degradation (or stress testing) is a crucial component of this process, involving the exposure of the compound to conditions more severe than accelerated stability testing.[14] The goals of these studies are to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Develop and demonstrate the specificity of a stability-indicating analytical method.[15][16]

These studies are guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[17][18]

Experimental Protocol: Forced Degradation Studies

A single batch of this compound is subjected to the following stress conditions. The goal is to achieve a target degradation of 5-20%.[16]

Methodology:

  • Hydrolytic Degradation:

    • Acidic: Dissolve the compound in 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 6, 24 hours).

    • Basic: Dissolve the compound in 0.1 M NaOH. Heat at 60-80°C for a specified time.

    • Neutral: Dissolve the compound in purified water. Heat at 60-80°C for a specified time.

    • After exposure, cool the samples and neutralize them before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and treat with 3% hydrogen peroxide (H₂O₂) at room temperature.[19]

    • Monitor the reaction over time. If no degradation occurs, gentle heating may be applied.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber for an extended period (e.g., 7 days).[14]

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[20]

    • A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • All stressed samples, along with an unstressed control, are analyzed by a stability-indicating HPLC method.

    • Peak purity analysis (using a photodiode array detector) should be performed to ensure that the parent peak is free from co-eluting degradants.

    • For identification of major degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for definitive structural elucidation of isolated degradation products.[21][22]

Data Presentation: Stability Summary

Results from forced degradation studies should be clearly tabulated.

Table 3: Example Forced Degradation Data for this compound

Stress ConditionDuration/Temp% Assay of Parent% Total DegradationNo. of DegradantsRemarks (e.g., RRT of Major Degradant)
0.1 M HCl24h / 80°CExperimental ValueExperimental ValueExperimental ValueDescription
0.1 M NaOH24h / 80°CExperimental ValueExperimental ValueExperimental ValueDescription
Water24h / 80°CExperimental ValueExperimental ValueExperimental ValueDescription
3% H₂O₂24h / RTExperimental ValueExperimental ValueExperimental ValueDescription
Dry Heat (Solid)7 days / 80°CExperimental ValueExperimental ValueExperimental ValueDescription
PhotostabilityICH Q1BExperimental ValueExperimental ValueExperimental ValueDescription

Workflow Visualization: Stability Assessment

G cluster_stress Forced Degradation (ICH Q1A/Q1B) cluster_analysis Analysis cluster_characterize Characterization A Hydrolysis (Acid, Base, Neutral) E Develop Stability-Indicating HPLC Method A->E B Oxidation (H₂O₂) B->E C Thermal (Dry Heat) C->E D Photolytic (Light/UV) D->E F Analyze Stressed Samples & Control E->F G Assess Peak Purity F->G H Identify Degradants (LC-MS, NMR) G->H I Elucidate Degradation Pathways H->I

Caption: Workflow for Forced Degradation and Stability Analysis.

Handling and Storage Recommendations

Based on the predicted physicochemical properties and general laboratory best practices, the following handling and storage procedures are recommended:

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, refrigeration or freezing may be advisable to minimize the risk of degradation.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust. Avoid contact with strong oxidizing agents.

Conclusion

While specific experimental data for this compound is not widely published, a robust scientific framework exists for its thorough characterization. By understanding the influence of its constituent functional groups, researchers can anticipate its general behavior. The detailed protocols provided in this guide for determining thermodynamic solubility and performing comprehensive forced degradation studies offer a clear path to generating the critical data needed for any drug discovery or development program. Adherence to these established methodologies will ensure data integrity and provide a solid foundation for advancing this compound to subsequent stages of research.

References

A Medicinal Chemist's Guide to a Privileged Scaffold: Potential Applications of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the strategic selection of core scaffolds is paramount. The 2-aminopyrazine motif has emerged as a "privileged" structure, renowned for its ability to form critical hydrogen bond interactions with the hinge region of kinase ATP-binding sites.[1] This technical guide delves into a specific, highly functionalized building block: 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine . We will dissect the strategic value of each substituent on this scaffold, provide actionable synthetic protocols for its elaboration, and explore its vast potential in the generation of potent and selective therapeutic agents. This document is intended for medicinal chemists, pharmacologists, and drug development professionals seeking to leverage advanced heterocyclic chemistry for next-generation drug design.

The Strategic Value Proposition of the Scaffold

The utility of this compound in a drug discovery program is not accidental; it is a product of deliberate chemical design. Each functional group serves a distinct purpose, offering a compelling combination of pharmacokinetic and pharmacodynamic advantages.

  • The 2-Aminopyrazine Core: The Hinge-Binder: The vicinal arrangement of the exocyclic amine (at C2) and the ring nitrogen (at N1) creates a powerful bidentate hydrogen-bond donor-acceptor system. This motif is exceptionally well-suited to interact with the backbone amide bonds of the kinase hinge region, a common anchoring strategy for Type I and Type II kinase inhibitors.[2][3] This interaction provides a strong thermodynamic foundation for potent target binding.

  • The 3-Trifluoromethyl Group: The Potency and Stability Enhancer: The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry for several reasons:[4][5]

    • Metabolic Stability: It acts as a robust metabolic shield, blocking potential sites of oxidative metabolism (e.g., an unsubstituted aromatic C-H bond) and thereby increasing the compound's half-life.

    • Electronic Modulation: As a powerful electron-withdrawing group, the -CF3 moiety significantly lowers the pKa of the 2-amino group. This modulation of basicity can be critical for optimizing binding affinity and cellular permeability.

    • Lipophilicity and Permeability: The -CF3 group increases the molecule's lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability and cell penetration, although this must be balanced to maintain overall solubility.[4]

  • The 5-Chloro Group: The Versatile Synthetic Handle: The chlorine atom at the C5 position is the primary site for synthetic diversification. Its reactivity is well-suited for modern palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient introduction of a wide array of chemical functionalities to probe the solvent-front region of the ATP-binding pocket.

The combination of these three elements in a single, compact scaffold provides a powerful starting point for generating vast chemical libraries with a high potential for biological activity.

Core Synthetic Strategies: Building the Library

The primary utility of the C5-chloro group is to serve as an anchor for diversification. The two most powerful and widely used methods for this are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction enables the coupling of the pyrazine core with a diverse range of boronic acids and esters. This allows for the exploration of various aryl and heteroaryl substituents at the C5 position, which can form additional hydrophobic, pi-stacking, or hydrogen-bonding interactions within the kinase active site.

  • Reagent Setup: To an oven-dried microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as cesium carbonate (Cs2CO3, 2.0-3.0 equiv.).

  • Catalyst Addition: Add a palladium catalyst/ligand system. A common choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05-0.10 equiv.).

  • Solvent and Degassing: Add a suitable solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction: Heat the reaction mixture with stirring in a microwave reactor or a pre-heated oil bath (80-120 °C) for 30-90 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Buchwald-Hartwig Amination: Introducing Amino Functionalities

The Buchwald-Hartwig amination allows for the introduction of primary or secondary amines at the C5 position. This is a powerful strategy for installing groups that can act as hydrogen bond donors or acceptors, or for linking to larger solubilizing groups.

  • Reagent Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.1-1.3 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.3-1.5 equiv.) to an oven-dried Schlenk tube.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd2(dba)3, 0.02-0.05 equiv.) and a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.05-0.10 equiv.).

  • Solvent and Degassing: Add an anhydrous, degassed solvent such as toluene or dioxane. Seal the tube and heat the reaction mixture with stirring in a pre-heated oil bath (90-110 °C).

  • Reaction Monitoring: Monitor the reaction for 4-24 hours by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH4Cl). Dilute with ethyl acetate and water, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify the residue by flash column chromatography to obtain the aminated product.

Visualization of Synthetic Pathways and Workflows

Visualizing the synthetic potential and experimental process is key to efficient project planning.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Core 5-Chloro-3-(trifluoromethyl) pyrazin-2-amine S_Reagents Ar-B(OH)₂ Base (Cs₂CO₃) Pd(dppf)Cl₂ Core->S_Reagents C-C Bond Formation B_Reagents R¹R²NH Base (NaOtBu) Pd₂(dba)₃ / Ligand Core->B_Reagents C-N Bond Formation S_Product 5-Aryl-3-(trifluoromethyl) pyrazin-2-amine S_Reagents->S_Product B_Product N⁵-Substituted-3-(trifluoromethyl) pyrazine-2,5-diamine B_Reagents->B_Product

Caption: Key diversification pathways from the core scaffold.

G start Combine Reactants, Catalyst, Base, Solvent degas Degas with Inert Gas start->degas react Heat Reaction (Microwave or Oil Bath) Monitor by LC-MS degas->react workup Aqueous Work-up & Extraction react->workup purify Flash Column Chromatography workup->purify analyze Characterization (NMR, HRMS) purify->analyze product Pure Product analyze->product

Caption: General workflow for cross-coupling experiments.

Application Profile: A Case Study in Kinase Inhibition

While specific drug candidates derived directly from this scaffold are not yet in the public domain, we can construct a highly plausible application profile based on extensive literature precedent for related 2-aminopyrazine inhibitors.[2][3][6]

Binding Hypothesis: The Nek2 Kinase Model

The mitotic kinase Nek2 is a well-studied target where 2-aminopyrazine inhibitors have been structurally characterized.[2][3] In the Nek2 active site, the scaffold is predicted to adopt a specific binding mode:

  • The 2-amino group would act as a hydrogen bond donor to the backbone carbonyl of a hinge residue (e.g., Leu87 in Nek2).

  • The pyrazine N1 nitrogen would act as a hydrogen bond acceptor from the backbone N-H of the same hinge residue.

  • The 3-trifluoromethyl group would be oriented towards the interior of the pocket, potentially making favorable contacts in a hydrophobic region.

  • The 5-position , where diversification occurs, would be directed towards the solvent-exposed region of the ATP binding site, allowing for the introduction of larger groups to improve potency and selectivity.

G cluster_kinase Kinase Hinge Region cluster_inhibitor Aminopyrazine Scaffold Hinge_NH Backbone N-H Inator_N1 Pyrazine N1 (H-Bond Acceptor) Hinge_NH->Inator_N1 H-Bond Hinge_CO Backbone C=O Inhibitor_NH2 2-Amino Group (H-Bond Donor) Inhibitor_NH2->Hinge_CO H-Bond Inhibitor_CF3 3-CF₃ Group (Hydrophobic Pocket) Inhibitor_R 5-R Group (Solvent Front)

Caption: Hypothesized binding mode in a kinase active site.

Illustrative Structure-Activity Relationship (SAR) Data

To guide a medicinal chemistry campaign, a systematic exploration of substituents at the C5 position is essential. The following table presents a hypothetical SAR based on common observations in kinase inhibitor discovery programs.

Compound IDR Group at C5 Position (via Suzuki/Buchwald)Target IC₅₀ (nM)Rationale / Comments
Core-Cl -Cl (Starting Material)>10,000Inactive; lacks necessary interactions in solvent-front region.
1a Phenyl850Establishes baseline potency; simple hydrophobic interaction.
1b 4-Methoxyphenyl450Electron-donating group can be favorable. Potential H-bond acceptor.
1c 4-(Trifluoromethyl)phenyl1200Electron-withdrawing group may be unfavorable in this position.
1d 3-Pyridyl250Introduces H-bond acceptor; potential to interact with polar residues.
2a -NH-Phenyl950Simple aniline provides a different vector compared to phenyl.
2b -NH-(4-morpholinophenyl)35Morpholine group significantly enhances solubility and forms key H-bonds.
2c -NH-(1-methyl-1H-pyrazol-4-yl)75Heterocycle offers improved properties and specific interactions.

Note: Data is illustrative and intended to demonstrate a logical progression of a medicinal chemistry program.

Conclusion and Future Perspectives

This compound is a high-value, strategically designed scaffold for modern medicinal chemistry. Its constituent parts—a proven kinase hinge-binder, a metabolic shield and potency enhancer, and a versatile synthetic handle—provide an exceptional platform for the rapid development of potent and selective inhibitors. While its primary application lies in kinase inhibitor discovery, its utility is not limited. The core could be readily applied to other target classes where heterocyclic scaffolds are known to be effective, such as GPCRs or ion channels. As synthetic methodologies continue to advance, the potential to elaborate this core in novel ways will only expand, solidifying its role as a powerful tool in the quest for new medicines.

References

An In-Depth Technical Guide to the Reactivity Profile of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine, a key building block in medicinal chemistry and materials science. The document delves into the electronic and steric factors governing its reactivity with common reagents, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for the effective utilization of this versatile scaffold.

Introduction: Structural Features and Synthetic Importance

This compound is a highly functionalized heterocyclic compound of significant interest in the development of novel pharmaceuticals and agrochemicals. Its structure is characterized by a pyrazine core, an electron-deficient aromatic system, substituted with three key functional groups that dictate its reactivity profile:

  • C5-Chloro Group: A versatile handle for cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

  • C3-Trifluoromethyl Group: A potent electron-withdrawing group that significantly influences the electronic properties of the pyrazine ring, enhancing its electrophilicity.

  • C2-Amino Group: An electron-donating group that modulates the reactivity of the pyrazine core and can also participate in various chemical transformations.

The unique interplay of these substituents creates a nuanced reactivity profile that can be strategically exploited for the synthesis of diverse molecular architectures. This guide will explore the major reaction pathways available for this compound, providing both theoretical understanding and practical guidance.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Substituents

The pyrazine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The presence of the strongly electron-withdrawing trifluoromethyl group at the C3 position further activates the ring towards SNAr. However, the electron-donating amino group at C2 exerts a competing electronic effect.

Mechanistic Considerations:

The regioselectivity of nucleophilic attack on substituted dichloropyrazines is a well-studied phenomenon. Research indicates that when an electron-donating group (EDG) is present at the 2-position, nucleophilic attack is directed towards the 3-position. Conversely, an electron-withdrawing group (EWG) at the 2-position directs the attack to the 5-position.[1] In the case of this compound, the C2-amino group (EDG) would favor attack at C3, while the C3-trifluoromethyl group (EWG) activates the entire ring, particularly the C5 position. The combined effect of the ring nitrogens and the potent trifluoromethyl group makes the C5 position sufficiently electrophilic for substitution by strong nucleophiles.

Common nucleophiles for SNAr reactions with this substrate include primary and secondary amines, and alkoxides. These reactions typically proceed under thermal conditions, often in polar aprotic solvents like DMSO or DMF.[1]

Experimental Protocol: SNAr with a Primary Amine

This protocol is adapted from a general procedure for the amination of a similar chloro-heterocyclic scaffold.[2]

Reaction:

Caption: General workflow for the SNAr amination of this compound.

Materials:

  • This compound

  • Primary amine (e.g., phenethylamine, excess, ~10 equivalents)

  • Silica gel for pre-adsorption

Procedure:

  • Dissolve this compound (1.0 eq) in the primary amine (10 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pre-adsorb the reaction mixture onto silica gel overnight.

  • Purify the product by reversed-phase High-Performance Liquid Chromatography (HPLC) to obtain the desired 5-amino-substituted pyrazine derivative.[2]

Trustworthiness: This self-validating system relies on the excess of the liquid amine to drive the reaction to completion at room temperature, minimizing the need for high temperatures that could lead to side reactions.[2] The progress is easily monitored by standard chromatographic techniques.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Diversity

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are particularly effective for the functionalization of chloro-heterocycles.[3][4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C5 position of the pyrazine and a variety of aryl or heteroaryl boronic acids.[5][6] The electron-deficient nature of the pyrazine ring makes the C-Cl bond amenable to oxidative addition to the palladium(0) catalyst.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: For challenging substrates like electron-deficient chloro-heterocycles, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the difficult oxidative addition step.[7] Pre-catalysts where the palladium is already in the active Pd(0) state or can be easily reduced in situ are preferred.

  • Base: A base is crucial for the transmetalation step. The choice of base (e.g., K2CO3, K3PO4, Cs2CO3) can significantly impact the reaction outcome and often needs to be optimized for a specific substrate and boronic acid pairing.[7]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reaction components.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol based on established methods for similar chloropyridine substrates.[6][7]

Reaction Workflow:

Suzuki_Workflow sub This compound + Arylboronic Acid reagents Pd Catalyst Ligand Base sub->reagents solvent Solvent System (e.g., Dioxane/Water) reagents->solvent reaction Heat (e.g., 80-110 °C) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 5-Aryl-3-(trifluoromethyl)pyrazin-2-amine purification->product

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

  • Cesium carbonate (Cs2CO3) (2.0 eq)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, combine this compound, the arylboronic acid, Cs2CO3, Pd2(dba)3, and XPhos in a reaction vial.

  • Add anhydrous, degassed toluene to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reagent/ParameterRecommended Range/ValueRationale
Palladium Source Pd2(dba)3, Pd(OAc)2Readily available and effective pre-catalysts.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands to promote oxidative addition.
Base K3PO4, Cs2CO3Stronger bases are often needed for less reactive chlorides.
Solvent Toluene/H2O, Dioxane/H2OBiphasic system to dissolve all components.
Temperature 80 - 120 °CHigher temperatures are often required for C-Cl bond activation.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[8][9] This reaction provides an alternative to classical SNAr for the introduction of amino groups at the C5 position, often under milder conditions and with a broader substrate scope.

Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_complex [Ar-Pd(II)-Cl]L_n Pd0->PdII_complex Ar-Cl OxAdd Oxidative Addition Pd_Amido [Ar-Pd(II)-NR'R'']L_n PdII_complex->Pd_Amido + HNR'R'' - Base-H+Cl- Amine_Coord Amine Coordination & Deprotonation Pd_Amido->Pd0 Product Ar-NR'R'' Pd_Amido->Product Red_Elim Reductive Elimination ArCl Ar-Cl Amine HNR'R'' Base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from a general procedure for the amination of aryl chlorides.[10]

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., morpholine) (1.5 eq)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)2) (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Toluene (degassed)

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)2, XPhos, and sodium tert-butoxide.

  • Add degassed toluene and stir the mixture at room temperature for 5 minutes.

  • Add this compound and the amine (e.g., morpholine).

  • Heat the resulting mixture to reflux for 6 hours.

  • Monitor the reaction by GC or LC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent, wash with water and brine, and dry over Na2SO4.

  • Concentrate the organic layer and purify the crude product by column chromatography.[10]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of a C-C triple bond between the C5 position of the pyrazine and a terminal alkyne.[3][11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[12][13]

Experimental Protocol: Sonogashira Coupling

The following is a general protocol based on established methods for the Sonogashira coupling of chloro-heterocycles.[14][15]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et3N)

  • Anhydrous THF

Procedure:

  • To a degassed solution of this compound in a mixture of THF and triethylamine, add Pd(PPh3)4 and CuI.

  • Degas the reaction mixture for an additional 5 minutes.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Reactions of the Amino Group

The C2-amino group of this compound can also undergo various transformations, providing another avenue for derivatization.

Acylation

The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a straightforward way to introduce a wide variety of substituents.[16]

Diazotization

The primary aromatic amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO2 and a strong acid).[17] The resulting diazonium salt is a versatile intermediate that can be converted to a variety of other functional groups (e.g., -OH, -F, -Br, -CN) via Sandmeyer-type reactions. However, care must be taken as diazonium salts can be unstable.[18]

Summary of Reactivity

The reactivity of this compound is governed by the electronic interplay of its substituents. The following table summarizes its reactivity with common reagents.

Reaction TypeReagent ClassKey Reactive SiteComments
Nucleophilic Aromatic Substitution Amines, AlkoxidesC5-ChloroActivated by the pyrazine ring and C3-CF3 group.
Suzuki-Miyaura Coupling Boronic AcidsC5-ChloroRequires a palladium catalyst and a base for C-C bond formation.
Buchwald-Hartwig Amination Primary/Secondary AminesC5-ChloroPalladium-catalyzed C-N bond formation.
Sonogashira Coupling Terminal AlkynesC5-ChloroPd/Cu co-catalyzed C-C triple bond formation.
Acylation Acyl Halides, AnhydridesC2-AminoForms the corresponding amide.
Diazotization Nitrous AcidC2-AminoForms a diazonium salt intermediate for further transformations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is dominated by the C5-chloro group, which readily participates in a variety of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The C2-amino group provides an additional site for functionalization. A thorough understanding of the electronic effects of the substituents is crucial for predicting and controlling the outcome of its reactions. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this important synthetic intermediate in their drug discovery and materials science endeavors.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Trifluoromethylated Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal and agricultural chemistry. This in-depth technical guide chronicles the discovery and historical development of trifluoromethylated pyrazine compounds. We will explore the initial forays into the synthesis of these valuable molecules, the evolution of synthetic methodologies from classical, harsh conditions to modern, efficient protocols, and the profound impact of the trifluoromethyl group on the physicochemical and pharmacological properties of the pyrazine core. This guide is intended for researchers, scientists, and drug development professionals, providing both a historical narrative and practical, field-proven insights into this important class of compounds.

Introduction: The Rise of Fluorine in Heterocyclic Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a well-established scaffold in numerous natural products and biologically active molecules.[1] Its electron-deficient nature makes it a versatile platform for chemical modification.[1] The introduction of fluorine, and particularly the trifluoromethyl group, into organic molecules has revolutionized drug design.[2][3] The unique properties of the CF3 group, including its high electronegativity, metabolic stability, and ability to modulate lipophilicity and pKa, have made it a "privileged" substituent for enhancing the efficacy and pharmacokinetic profiles of drug candidates.[2][3][4]

This guide will provide a comprehensive overview of the journey of trifluoromethylated pyrazines, from their chemical origins to their current status as key components in the development of novel therapeutics and agrochemicals.

Historical Perspective: From Early Concepts to a Dedicated Field

The story of trifluoromethylated pyrazines is built upon the broader history of organofluorine chemistry. One of the earliest milestones was the synthesis of an aromatic compound bearing a trifluoromethyl group in 1898 by Swarts, who prepared benzotrifluoride from benzotrichloride and antimony trifluoride.[5] A significant leap forward in the context of heterocyclic chemistry occurred in 1947 with the first reported synthesis of a trifluoromethylpyridine (TFMP).[5] This achievement laid the groundwork for the exploration of other trifluoromethylated nitrogen-containing heterocycles.

While the precise date and publication of the very first synthesis of a simple trifluoromethylated pyrazine remains to be definitively pinpointed in the readily available literature, a notable early example of a detailed synthetic procedure was reported in 1988 by Cushman and colleagues.[6] Their work on the synthesis of trifluoromethylated pyrazine-containing nitrogen heterocycles from trifluoropyruvaldehyde and ortho-diamines provided a clear and accessible route to these compounds, signaling a growing interest in their potential.[6] The fact that a 2020 study on trifluoromethoxypyrazines described them as "still unknown" suggests that their trifluoromethyl counterparts had a more established, albeit not widely documented in early years, history.[7][8]

The initial impetus for investigating trifluoromethylated pyrazines likely stemmed from the successes seen with other fluorinated compounds in biological applications. Early studies on fluorinated pyrimidines in the 1950s, for instance, demonstrated their potential as anticancer agents, highlighting the promise of incorporating fluorine into heterocyclic structures to achieve therapeutic effects.[9]

The Evolution of Synthetic Methodologies

The synthesis of trifluoromethylated pyrazines has evolved significantly from early, often harsh, methods to more sophisticated and efficient modern techniques.

Early Approaches: Building from Pre-Trifluoromethylated Precursors

One of the foundational strategies for synthesizing trifluoromethylated pyrazines involves the condensation of a trifluoromethyl-containing building block with a suitable diamine. A prime example of this approach is the work of Cushman et al. (1988), which utilized trifluoropyruvaldehyde.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)quinoxaline from Trifluoropyruvaldehyde Hydrate and o-Phenylenediamine (Adapted from Cushman et al., 1988) [6]

  • Reactant Preparation: A solution of o-phenylenediamine (1.08 g, 10 mmol) in 25 mL of absolute ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Trifluoromethyl Precursor: To the stirred solution, trifluoropyruvaldehyde hydrate (1.46 g, 10 mmol) is added in one portion at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in dichloromethane (50 mL) and washed with water (2 x 25 mL) and brine (25 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-(trifluoromethyl)quinoxaline.

This "building block" approach is advantageous as it avoids the direct, and often challenging, trifluoromethylation of a pre-formed pyrazine ring.

Modern Methods: Direct Trifluoromethylation and Cross-Coupling Reactions

In recent decades, the development of novel trifluoromethylating reagents and catalytic systems has enabled the direct introduction of the CF3 group onto the pyrazine heterocycle. These methods offer greater flexibility and efficiency.

Key Modern Synthetic Strategies:

MethodDescriptionKey Reagents/Catalysts
Radical Trifluoromethylation This approach utilizes a trifluoromethyl radical source to directly functionalize C-H bonds on the pyrazine ring.[3]Sodium trifluoromethanesulfinate (Langlois reagent), t-Butyl hydroperoxide[3]
Cross-Coupling Reactions Halogenated pyrazines can be coupled with a trifluoromethyl source using transition metal catalysis.Copper or Palladium catalysts, trifluoromethylating agents (e.g., TMSCF3)
Photoredox Catalysis Visible light-mediated photoredox catalysis has emerged as a mild and efficient method for trifluoromethylation.Ruthenium or Iridium-based photocatalysts, CF3I or other CF3 sources

Workflow for Modern Direct C-H Trifluoromethylation

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification Pyrazine Pyrazine Substrate Mixing Mixing in Solvent (e.g., DCM/H2O) Pyrazine->Mixing Reagent CF3 Radical Source (e.g., Langlois Reagent) Reagent->Mixing Oxidant Oxidant (e.g., t-BuOOH) Oxidant->Mixing Stirring Stirring at Room Temperature Mixing->Stirring Initiation of Radical Reaction Extraction Aqueous Workup & Extraction Stirring->Extraction Reaction Completion Chromatography Column Chromatography Extraction->Chromatography Product Trifluoromethylated Pyrazine Chromatography->Product

Caption: A generalized workflow for the direct C-H trifluoromethylation of pyrazines.

The Trifluoromethyl Group's Impact on Pyrazine Properties

The introduction of a trifluoromethyl group onto the pyrazine ring imparts a unique set of physicochemical properties that are highly advantageous for drug design.

PropertyImpact of Trifluoromethyl GroupRationale
Lipophilicity IncreasedThe CF3 group is highly lipophilic, which can enhance membrane permeability and improve absorption of a drug candidate.[4]
Metabolic Stability EnhancedThe carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes, thus increasing the drug's half-life.[4]
Acidity/Basicity (pKa) ModifiedAs a strong electron-withdrawing group, the CF3 group can significantly lower the pKa of nearby acidic protons or decrease the basicity of the pyrazine nitrogens.[4]
Binding Affinity Potentially ImprovedThe electronic effects of the CF3 group can alter the electron density of the pyrazine ring, potentially leading to stronger interactions with biological targets through hydrogen bonding or dipole interactions.
Molecular Conformation InfluencedThe steric bulk of the CF3 group can influence the overall shape of the molecule, which can be crucial for fitting into the binding pocket of a target protein.[4]

Applications in Drug Discovery and Agrochemicals

The unique properties conferred by the trifluoromethyl group have made trifluoromethylated pyrazines valuable scaffolds in both the pharmaceutical and agrochemical industries.

Pharmaceutical Applications

A prominent example of a trifluoromethylated pyrazine in medicine is found in the structure of Sitagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The core of Sitagliptin contains a triazolopyrazine moiety, which is a fused pyrazine ring system. The trifluoromethyl group is a key component of this core structure, contributing to the drug's potency and pharmacokinetic profile.

Signaling Pathway Inhibition by Sitagliptin

Sitagliptin Sitagliptin (contains CF3-triazolopyrazine) DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Inactivates GLP1_GIP Active Incretins (GLP-1, GIP) GLP1_GIP->DPP4 Substrate for Pancreas Pancreas GLP1_GIP->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose

Caption: The mechanism of action of Sitagliptin, which features a trifluoromethylated triazolopyrazine core.

Agrochemical Applications

While specific examples of widely used trifluoromethylated pyrazine agrochemicals are less documented in readily available literature compared to their pyridine counterparts, the principles of their utility are the same. The enhanced metabolic stability and lipophilicity provided by the CF3 group are highly desirable for creating potent and persistent herbicides, fungicides, and insecticides. The development of trifluoromethylated pyridines like Fluazifop-butyl, a successful herbicide, paved the way for the exploration of other trifluoromethylated heterocycles, including pyrazines, in crop protection.[5]

Conclusion and Future Outlook

The journey of trifluoromethylated pyrazine compounds from their conceptual origins in the broader field of organofluorine chemistry to their current status as valuable scaffolds in medicinal and agricultural science is a testament to the power of strategic molecular design. The evolution of synthetic methodologies has made these compounds more accessible, enabling wider exploration of their biological activities. The unique combination of the electron-deficient pyrazine core and the powerful physicochemical properties of the trifluoromethyl group ensures that this class of compounds will continue to be a fertile ground for the discovery of new drugs and agrochemicals for years to come.

References

An In-depth Technical Guide to the Theoretical and Computational Analysis of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. Given the crucial role of substituted pyrazines in the development of novel therapeutic agents, a deep understanding of their molecular properties is paramount. This document outlines the application of Density Functional Theory (DFT) for the elucidation of molecular geometry, electronic structure, and spectroscopic profiles. Furthermore, it explores the use of molecular docking simulations to predict binding affinities with relevant biological targets. While specific experimental data for the title compound is limited in publicly available literature, this guide leverages established computational protocols and data from closely related analogues to provide a robust framework for its in-depth analysis.

Introduction: The Significance of Substituted Pyrazines in Drug Discovery

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer and antitubercular properties.[1][2] The introduction of specific substituents, such as a chlorine atom and a trifluoromethyl group, can significantly modulate the physicochemical and biological properties of the parent molecule. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity, making it a valuable addition in modern drug design.[3][4]

This compound (Figure 1) is a molecule that combines these key features. Its structural alerts suggest potential as a kinase inhibitor or for other applications in targeted therapies. A thorough understanding of its three-dimensional structure, electronic properties, and potential interactions with biological macromolecules is therefore essential for unlocking its full therapeutic potential.

Figure 1: Chemical Structure of this compound

Chemical Information:

PropertyValueSource
Molecular Formula C5H3ClF3N3[5]
Molecular Weight 197.55 g/mol [5]
CAS Number 1364663-32-0

Theoretical and Computational Methodologies

Computational chemistry provides a powerful toolkit for investigating molecular properties at the atomic level, offering insights that can guide and interpret experimental work. For a molecule like this compound, a multi-faceted computational approach is most effective.

Density Functional Theory (DFT) Calculations

DFT has become a standard method for the quantum chemical study of medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[6][7] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice for such systems.[6][7]

Workflow for DFT Analysis:

References

The Biological Significance of Pyrazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, serves as a privileged scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates in the development of novel therapeutics. This technical guide provides an in-depth exploration of the biological significance of pyrazine derivatives, with a focus on their applications in oncology, infectious diseases, and neuropharmacology. We will delve into the molecular mechanisms of action, present quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Pyrazine Core in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and nitrogen-containing heterocycles are particularly prominent.[1] The pyrazine ring, a key structural motif, is found in numerous natural products and synthetic molecules with significant pharmacological properties.[2][3] Its unique electronic properties, arising from the two electron-withdrawing nitrogen atoms, contribute to its ability to participate in various non-covalent interactions with biological targets.[4] This inherent versatility has led to the development of a wide array of pyrazine derivatives with diverse therapeutic applications, including anticancer, antimicrobial, and neuroprotective effects.[5][6][7] Several pyrazine-containing drugs have already received FDA approval, underscoring the clinical relevance of this scaffold.[8]

Anticancer Activity of Pyrazine Derivatives: Targeting Key Signaling Pathways

The fight against cancer necessitates the continuous development of novel therapeutic strategies, and pyrazine derivatives have emerged as a significant class of anticancer agents.[5][9] Their mechanisms of action are multifaceted, often involving the targeted inhibition of critical cellular signaling pathways that are dysregulated in cancer.[10]

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which pyrazine derivatives exert their anticancer effects is the inhibition of protein kinases.[8][11] These enzymes play a pivotal role in regulating cell proliferation, survival, and apoptosis, making them attractive targets for cancer therapy.[8]

One notable target is the Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2) . SHP2 is a non-receptor protein tyrosine phosphatase that is a key component of the RAS-ERK signaling pathway, which is frequently hyperactivated in various cancers.[12][13] Specific 1H-pyrazolo[3,4-b]pyrazine derivatives have been identified as highly selective allosteric inhibitors of SHP2.[14][15] These compounds bind to an allosteric site on the SHP2 protein, stabilizing it in an inactive conformation and thereby preventing its activation of the downstream RAS-ERK pathway.[12] This leads to a downregulation of phosphorylated ERK and AKT, ultimately inhibiting cancer cell proliferation.[15]

The following diagram illustrates the role of SHP2 in the RAS-ERK signaling pathway and its inhibition by a pyrazine derivative.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->Ras activates Pyrazine_Inhibitor Pyrazolo[3,4-b]pyrazine Derivative Pyrazine_Inhibitor->SHP2 inhibits

Caption: Inhibition of the SHP2-mediated RAS-ERK signaling pathway by a pyrazine derivative.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of pyrazine derivatives against various cancer cell lines are typically quantified using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of a compound that inhibits cell growth by 50%.

Pyrazine DerivativeCancer Cell LineIC50 (µM)Reference
1H-pyrazolo[3,4-b]pyrazine derivative 4bNCI-H358 (KRAS G12C mutant Non-Small Cell Lung Cancer)0.58[15]
Compound 11 (indenoquinoxaline and pyrazine derivative)MCF-7 (Breast Cancer)5.4[1]
Compound 11 (indenoquinoxaline and pyrazine derivative)A549 (Lung Cancer)4.3[1]
Imadazo[1,2-a]pyrazine 3cMCF7, HCT116, K652 (Breast, Colorectal, Leukemia)6.66 (average)[11]
Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining the cytotoxic activity of a pyrazine derivative against a cancer cell line using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazine derivative stock solution (in a suitable solvent like DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazine derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

The following diagram illustrates the workflow of the MTT assay.

MTT_Workflow Start Seed Cells in 96-well Plate Treat Treat with Pyrazine Derivative (Serial Dilutions) Start->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability & IC50 Read->Analyze

Caption: A simplified workflow of the MTT assay for assessing cell viability.

Antimicrobial Potential of Pyrazine Derivatives

The rise of antimicrobial resistance is a global health crisis, demanding the discovery of new and effective antimicrobial agents. Pyrazine derivatives have demonstrated significant promise in this area, with some compounds exhibiting potent activity against a range of pathogens.[6][16]

Mechanism of Action: The Case of Pyrazinamide

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis therapy.[17] It is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase, encoded by the pncA gene.[17][18] The accumulation of POA within the mycobacterium leads to a cascade of events that ultimately result in cell death. The exact mechanism of action is still under investigation, but several targets have been proposed:

  • Inhibition of Fatty Acid Synthase I (FAS-I): POA is thought to inhibit FAS-I, an essential enzyme for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.

  • Disruption of Membrane Energetics: POA can act as a protonophore, disrupting the membrane potential and interfering with cellular energy production.[19]

  • Inhibition of Trans-translation: POA has been suggested to bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation, a rescue system for stalled ribosomes.[18]

  • Inhibition of Coenzyme A Biosynthesis: A more recent hypothesis suggests that POA targets aspartate decarboxylase (PanD), an enzyme involved in the biosynthesis of coenzyme A.[2][20]

Mutations in the pncA gene are the primary cause of PZA resistance.[18][19]

The following diagram illustrates the activation and proposed mechanisms of action of Pyrazinamide.

PZA_Mechanism PZA_ext Pyrazinamide (PZA) (extracellular) PZA_int PZA (intracellular) PZA_ext->PZA_int Passive Diffusion POA Pyrazinoic Acid (POA) PZA_int->POA Conversion by FAS1 Fatty Acid Synthase I POA->FAS1 inhibits Membrane Membrane Energetics POA->Membrane disrupts Trans_translation Trans-translation (RpsA) POA->Trans_translation inhibits CoA Coenzyme A Biosynthesis (PanD) POA->CoA inhibits pncA Pyrazinamidase (pncA gene) pncA->POA Mycolic_Acid Mycolic Acid Synthesis FAS1->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death compromised Membrane->Cell_Death disrupted Trans_translation->Cell_Death inhibited CoA->Cell_Death inhibited

Caption: Activation and proposed multi-target mechanism of action of Pyrazinamide.

Antimicrobial Activity of Other Pyrazine Derivatives

Beyond pyrazinamide, a variety of other pyrazine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, certain pyrazine-containing thiazolines and thiazolidinones have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis.[6] The antimicrobial activity of these compounds is often attributed to the combined presence of the pyrazine ring and the substituted thiazoline ring.[6]

Experimental Protocol: Microbroth Dilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The microbroth dilution method is a standard technique for determining the MIC.

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Pyrazine derivative stock solution

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the pyrazine derivative in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Neuroprotective Effects of Pyrazine Derivatives

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant challenge to global health. There is a growing body of evidence suggesting that pyrazine derivatives possess neuroprotective properties, making them potential therapeutic agents for these debilitating conditions.[7]

Mechanism of Action: Modulating Neuroprotective Signaling Pathways

The neuroprotective effects of pyrazine derivatives are often attributed to their ability to modulate key signaling pathways involved in neuronal survival and function. For example, tetramethylpyrazine (TMP), a naturally occurring pyrazine derivative, and its synthetic analogs have been shown to exert neuroprotective effects through multiple mechanisms, including the inhibition of oxidative stress, inflammation, and apoptosis.[7]

A novel derivative of tetramethylpyrazine, T-006, has demonstrated potent neuroprotective and neuroregenerative effects in models of Parkinson's disease.[21][22] Its mechanism of action involves the activation of two critical signaling pathways:

  • MEF2-PGC1α Pathway: T-006 restores the expression of myocyte enhancer factor 2D (MEF2D) and peroxisome proliferator-activated receptor γ coactivator 1α (PGC1α), which are involved in mitochondrial biogenesis and function.[21]

  • BDNF/CREB Pathway: T-006 promotes adult neurogenesis by activating brain-derived neurotrophic factor (BDNF) and cAMP responsive element-binding protein (CREB), a key pathway for neuronal survival and plasticity.[21][23][24]

The activation of these pathways ultimately leads to improved locomotor behavior and increased survival of dopaminergic neurons.[21]

The following diagram illustrates the neuroprotective signaling pathways activated by the tetramethylpyrazine derivative T-006.

Neuroprotection_Pathway T006 Tetramethylpyrazine Derivative (T-006) MEF2 MEF2 T006->MEF2 activates BDNF BDNF T006->BDNF activates PGC1a PGC1α MEF2->PGC1a activates Mitochondrial_Function Mitochondrial Biogenesis & Function PGC1a->Mitochondrial_Function Neuronal_Survival Neuronal Survival & Plasticity Mitochondrial_Function->Neuronal_Survival CREB CREB BDNF->CREB activates Neurogenesis Adult Neurogenesis CREB->Neurogenesis Neurogenesis->Neuronal_Survival

Caption: Neuroprotective signaling pathways activated by a tetramethylpyrazine derivative.

Conclusion and Future Perspectives

Pyrazine derivatives represent a versatile and highly valuable class of compounds in drug discovery. Their diverse biological activities, spanning from anticancer and antimicrobial to neuroprotective effects, highlight their immense therapeutic potential. The ability of these compounds to modulate key signaling pathways with high specificity underscores their promise as targeted therapies.

Future research in this field should focus on the continued exploration of novel pyrazine scaffolds, the elucidation of their detailed mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery and development of the next generation of pyrazine-based drugs. This in-depth technical guide serves as a foundational resource to empower researchers in their pursuit of innovative and effective treatments for a wide range of human diseases.

References

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine, a key building block in medicinal chemistry and drug discovery. The synthesis is based on a regioselective nucleophilic aromatic substitution (SNAr) reaction, specifically the amination of a dichlorinated pyrazine precursor. This guide details the reaction mechanism, safety precautions, required materials, a detailed procedural workflow, methods for purification, and analytical techniques for characterization of the final product. The causality behind critical experimental choices is explained to provide researchers with a robust and reproducible methodology.

Introduction & Scientific Background

This compound is a valuable heterocyclic intermediate. The pyrazine core is a common motif in pharmacologically active compounds, and the specific substitution pattern—an amine group at C2, a chloro group at C5, and a trifluoromethyl group at C3—offers multiple points for further chemical modification in the development of novel therapeutic agents.[1] The electron-withdrawing nature of both the pyrazine ring nitrogens and the trifluoromethyl group makes the chloro-substituent susceptible to nucleophilic aromatic substitution (SNAr).

The synthesis protocol described herein leverages this reactivity. The core transformation involves the selective amination of 2,5-dichloro-3-(trifluoromethyl)pyrazine. The C2 position is generally more activated towards nucleophilic attack than the C5 position due to the electronic influence of the adjacent ring nitrogen and the trifluoromethyl group. This inherent regioselectivity allows for a controlled, high-yield synthesis.[2][3] This method is analogous to established procedures for the synthesis of similar aminopyridines and aminopyrazines, which are widely used as intermediates for agricultural and pharmaceutical chemicals.[4]

Mandatory Safety Notice

This protocol involves hazardous materials and reactions conducted under pressure and high temperature. All procedures must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE) , including but not limited to:

  • Chemical splash goggles and a face shield

  • Flame-resistant lab coat

  • Heavy-duty, chemical-resistant gloves (e.g., butyl rubber)

Consult the Safety Data Sheets (SDS) for all reagents before commencing any work. An emergency eyewash station and safety shower must be immediately accessible.[5] Thermal decomposition can release toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), hydrogen chloride (HCl), and hydrogen fluoride (HF).

Reaction Scheme & Mechanism

The synthesis proceeds via a single-step regioselective amination of the starting material, 2,5-dichloro-3-(trifluoromethyl)pyrazine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Charge Autoclave: - 2,5-dichloro-3-(trifluoromethyl)pyrazine (e.g., 10.0 g) - 28% Aqueous Ammonia (e.g., 40 mL) B 2. Seal & Purge: Securely seal the autoclave. Purge with N₂ gas. A->B C 3. Heat & Stir: Heat to 100 °C with vigorous stirring. Maintain for 12 hours. B->C D 4. Increase Temperature: Raise temperature to 125 °C. Maintain for an additional 5 hours. C->D E 5. Monitor Pressure: Internal pressure will rise (approx. 2-3 atm). Monitor throughout. D->E F 6. Cool Down: Cool autoclave to room temperature. Vent excess pressure safely in fume hood. E->F G 7. Isolate Crude Product: Open autoclave. A solid precipitate should be present. Filter the mixture, wash solid with cold deionized water. F->G H 8. Dry the Product: Dry the collected solid under vacuum to obtain crude product. G->H

References

The Rising Star in Agrochemical Synthesis: Application Notes for 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Heterocycles in Modern Agrochemicals

In the relentless pursuit of novel, effective, and environmentally conscious agrochemicals, the strategic incorporation of fluorine atoms and nitrogen-containing heterocyclic scaffolds has become a cornerstone of modern pesticide discovery. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance a molecule's metabolic stability, binding affinity to target proteins, and overall biological efficacy. When combined with a chlorinated pyrazine core, the resulting molecule, 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine, emerges as a highly valuable and versatile building block for the synthesis of next-generation fungicides and insecticides.

Pyrazine and its derivatives are recognized for their diverse biological activities.[1][2] The unique arrangement of nitrogen atoms in the pyrazine ring allows for multiple points of interaction with biological targets, often leading to novel mechanisms of action.[1] This guide provides a comprehensive overview of the application of this compound in agrochemical research, offering detailed protocols adapted from analogous, well-documented pyridine-based chemistry and outlining its potential in the development of innovative crop protection agents. While direct literature on this specific pyrazine amine is emerging, the principles derived from its pyridine analogues offer a robust framework for its application.[1][3][4]

PART 1: Synthesis and Derivatization

The synthetic accessibility of this compound is a key enabler of its use in high-throughput screening and lead optimization campaigns. The protocols outlined below are based on established methods for the synthesis of structurally similar aminopyridines, which are expected to be highly transferable to the pyrazine system.

Conceptual Synthesis Workflow

The synthesis of this compound and its subsequent derivatization into potential agrochemical candidates typically follows a logical progression. The workflow begins with the synthesis of a key pyrazine intermediate, which is then aminated to yield the target compound. This amine then serves as a versatile handle for a variety of coupling reactions to build molecular complexity and explore different chemical spaces.

G cluster_0 Synthesis of Key Intermediate cluster_1 Synthesis of Target Compound cluster_2 Derivatization for Agrochemical Discovery A Starting Pyrazine Material B Chlorination & Trifluoromethylation A->B Halogenation/Fluorination Reactions C Dihalo-Trifluoromethyl Pyrazine Intermediate D This compound C->D Amination E Fungicide Candidates D->E Coupling with Fungicidal Moieties F Insecticide Candidates D->F Coupling with Insecticidal Moieties

Caption: Conceptual workflow for the synthesis and derivatization of this compound.

Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine.[3][4] The key transformation is the selective amination of a di-halogenated trifluoromethylpyrazine precursor.

Materials:

  • 2,5-dichloro-3-(trifluoromethyl)pyrazine (starting material)

  • Aqueous ammonia (28%) or liquid ammonia

  • Toluene (or other suitable organic solvent)

  • Autoclave reactor

  • Standard laboratory glassware

  • Purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In a high-pressure autoclave reactor, combine 2,5-dichloro-3-(trifluoromethyl)pyrazine and a suitable organic solvent such as toluene.

  • Amination: Add an excess of aqueous ammonia (28%) or condensed liquid ammonia to the reactor.[4] The use of an autoclave is necessary to maintain the ammonia in a liquid state and to safely handle the pressures generated at elevated temperatures.[3][4]

  • Reaction Conditions: Seal the autoclave and heat the reaction mixture. Typical conditions for the analogous pyridine synthesis range from 50°C to 125°C, with reaction times of 12 to 24 hours.[3][4] The internal pressure will range from 0.7 to 2 MPa.[4]

  • Work-up and Isolation: After cooling the reactor to room temperature, carefully vent any excess ammonia. The reaction mixture is then transferred to a separatory funnel, and the organic layer is washed with water to remove any remaining ammonia and salts.

  • Purification: The organic solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography on silica gel to obtain the final product of high purity.

Causality Behind Experimental Choices:

  • Solvent: Toluene is chosen for its ability to dissolve the starting material and for its relatively high boiling point, which is suitable for the reaction temperatures.

  • Excess Ammonia: A large excess of ammonia is used to drive the reaction towards the mono-aminated product and to minimize the formation of di-aminated byproducts.

  • Autoclave: The use of a sealed autoclave is critical for maintaining the necessary pressure and temperature for the amination reaction to proceed efficiently and safely.

PART 2: Application in Fungicide Research

The structural motif of a chloro- and trifluoromethyl-substituted heteroaromatic amine is a key component in several commercial fungicides. The most notable example is fluazinam, a pyridinamine-based fungicide.[1] By analogy, this compound is an excellent starting point for the synthesis of novel pyrazine-based fungicides.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Many fungicides derived from these types of intermediates act by uncoupling oxidative phosphorylation in the mitochondria of fungal cells. This disruption of ATP synthesis leads to a rapid depletion of cellular energy and ultimately, cell death.

G cluster_0 Mitochondrial Respiration cluster_1 Action of Pyrazine-based Fungicide A Electron Transport Chain B Proton Gradient (Across Inner Mitochondrial Membrane) A->B Pumps Protons C ATP Synthase B->C Drives D ATP Production C->D Synthesizes F Cell Death D->F Inhibited E Pyrazine Fungicide Candidate E->B Disrupts/Collapses

References

How to functionalize the amine group of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chemical Modification of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

Abstract

This comprehensive application note provides a detailed guide for the chemical functionalization of the 2-amino group on the this compound scaffold. This pyrazine derivative is a valuable building block in medicinal chemistry and drug discovery, largely due to the versatile pyrazine core, which is present in numerous FDA-approved drugs.[1] This document outlines the core reactivity principles of the substrate and presents detailed, field-tested protocols for key transformations including N-acylation, N-arylation via Buchwald-Hartwig amination, and conversion via diazotization. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical rationale behind procedural steps to empower researchers in their synthetic endeavors.

Introduction: The Pyrazine Scaffold in Modern Chemistry

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged structure in pharmaceutical and materials science.[2][3] Its derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][4] The specific substrate, this compound, offers multiple handles for chemical modification. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro and amine groups provide orthogonal sites for synthetic diversification.[5] This guide focuses exclusively on the strategic functionalization of the C2-amino group, a critical step in the synthesis of novel bioactive molecules.

Molecule at a Glance: Reactivity Profile

Understanding the electronic nature of this compound is paramount for successful functionalization.

  • Electron-Deficient Ring: The pyrazine core is inherently electron-deficient due to the inductive effect of the two nitrogen atoms.[4]

  • Electron-Withdrawing Groups (EWGs): This effect is significantly amplified by the potent EWGs at the C3 (trifluoromethyl) and C5 (chloro) positions.

  • Deactivated Amine Group: Consequently, the lone pair of electrons on the C2-amino group is delocalized into the ring to a lesser extent compared to aniline, and the group is strongly deactivated by the surrounding EWGs. This reduced nucleophilicity means that reactions typically requiring a potent amine nucleophile will necessitate more forcing conditions, specialized catalysts, or highly reactive electrophiles.

The diagram below illustrates the key reactive sites and the electronic influences on the molecule.

Caption: Electronic properties of the target molecule.

Strategic Functionalization Pathways

Several robust strategies can be employed to functionalize the deactivated amine. The choice of method depends on the desired final product, be it an amide, a secondary/tertiary amine, or a completely different functional group.

Functionalization Strategy Typical Reagents Key Conditions Advantages Challenges & Considerations
N-Acylation (Amide Formation) Acyl chlorides, Anhydrides, Carboxylic Acids + Coupling Agents (HATU, TBTU)Base (e.g., DIPEA, Pyridine), Anhydrous solvent (DCM, DMF)High yielding, robust reaction, wide availability of reagents.The deactivated amine may require stronger coupling agents or longer reaction times.
N-Arylation (Buchwald-Hartwig) Aryl Halides/Triflates, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, SPhos)Strong Base (e.g., K₃PO₄, NaOtBu), Anhydrous/Inert conditionsExcellent scope for C-N bond formation, high functional group tolerance.[6]Requires careful exclusion of air and moisture; catalyst/ligand screening may be necessary.[7]
Diazotization (Sandmeyer-Type) NaNO₂, Strong Acid (HCl, H₂SO₄), followed by nucleophile (e.g., CuCl, CuBr, KI)Low Temperature (0-5 °C)Allows complete replacement of the amine with a wide variety of functional groups.[8]Diazonium salts of heterocycles can be highly unstable and potentially explosive.[9] Must be used in-situ immediately after formation.
Urea Formation Isocyanates, IsothiocyanatesAnhydrous solvent, often proceeds at room temperatureGenerally rapid and high-yielding reaction.Availability of the required isocyanate/isothiocyanate reagent.

Detailed Application Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Acylation with a Carboxylic Acid

This protocol describes the formation of an amide bond using 4-methoxybenzoic acid as an example, employing the common peptide coupling agent TBTU.

Rationale: The deactivated nature of the starting amine necessitates a highly efficient coupling agent. TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) rapidly activates the carboxylic acid, forming a highly reactive intermediate that readily acylates even poor nucleophiles. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the acid formed during the reaction.

Workflow Diagram:

G start Combine Starting Material, Carboxylic Acid, & TBTU in Anhydrous DMF step1 Add DIPEA dropwise at 0 °C start->step1 step2 Warm to Room Temp. Stir for 12-18 h step1->step2 step3 Reaction Quench (Add Water) step2->step3 step4 Aqueous Workup (Extraction with EtOAc) step3->step4 end Purify by Column Chromatography step4->end

Caption: General workflow for TBTU-mediated amide coupling.

Step-by-Step Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (197.5 mg, 1.0 mmol, 1.0 eq.), 4-methoxybenzoic acid (167.3 mg, 1.1 mmol, 1.1 eq.), and TBTU (353.2 mg, 1.1 mmol, 1.1 eq.).

  • Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to dissolve the solids.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N,N-Diisopropylethylamine (DIPEA, 0.35 mL, 2.0 mmol, 2.0 eq.) dropwise via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water (25 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to yield the desired amide product.

Protocol 2: N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol details the palladium-catalyzed coupling of the amine with bromobenzene.

Rationale: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction.[10] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[6][11] Bulky, electron-rich phosphine ligands like XPhos are crucial for promoting the reductive elimination step, especially with electron-deficient amines.[11][12] Sodium tert-butoxide is a strong, non-nucleophilic base required for the deprotonation step.

Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Complex_A L2Pd(II)(Ar)(X) Oxidative_Addition->Complex_A Amine_Coordination Amine Coordination & Deprotonation (+ R2NH, + Base) Complex_A->Amine_Coordination Complex_B L2Pd(II)(Ar)(NR2) Amine_Coordination->Complex_B Reductive_Elimination Reductive Elimination Complex_B->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Step-by-Step Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ (23 mg, 0.025 mmol, 0.05 eq.), XPhos (48 mg, 0.1 mmol, 0.1 eq.), and sodium tert-butoxide (NaOtBu, 72 mg, 0.75 mmol, 1.5 eq.).

  • Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

  • Add this compound (98.8 mg, 0.5 mmol, 1.0 eq.) and bromobenzene (63 µL, 0.6 mmol, 1.2 eq.) to the flask under a positive pressure of inert gas.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the N-arylated product.

Protocol 3: Diazotization and Sandmeyer-Type Chlorination

This protocol demonstrates the conversion of the amine group back to a chlorine atom, creating 2,5-dichloro-3-(trifluoromethyl)pyrazine. This illustrates the utility of the amine as a "masked" handle for introducing other functionalities.

Rationale: The Sandmeyer reaction is a classic transformation that converts an aromatic amine into an aryl halide via a diazonium salt intermediate.[9] The amine is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the diazonium salt.[8] This intermediate is highly reactive and, upon introduction of a copper(I) chloride catalyst, decomposes with the loss of nitrogen gas to yield the aryl chloride. Strict temperature control is critical to prevent premature decomposition of the diazonium salt.

Step-by-Step Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (395 mg, 2.0 mmol) in concentrated hydrochloric acid (6 mL).

  • Cool the flask to 0 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (NaNO₂, 152 mg, 2.2 mmol, 1.1 eq.) in cold water (2 mL).

  • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature remains below 5 °C. A slight color change or gas evolution may be observed.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate 100 mL flask, dissolve copper(I) chloride (CuCl, 218 mg, 2.2 mmol, 1.1 eq.) in concentrated hydrochloric acid (4 mL) and cool to 0 °C.

  • Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution. Vigorous bubbling (N₂ evolution) will occur.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into a separatory funnel containing water (50 mL) and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate carefully under reduced pressure to yield the dichlorinated product. Further purification can be achieved via chromatography or distillation if necessary.

Conclusion

The 2-amino group of this compound, while electronically deactivated, is a versatile functional handle. By selecting the appropriate synthetic strategy—be it robust amide coupling, powerful palladium-catalyzed cross-coupling, or classical diazonium chemistry—researchers can effectively generate a diverse library of complex pyrazine derivatives. The protocols provided herein serve as a validated starting point for the exploration of new chemical space in the pursuit of novel therapeutics and advanced materials.

References

Application Notes and Protocols: Methods for Introducing a Trifluoromethyl Group to a Pyrazine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The pyrazine nucleus is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and ability to participate in hydrogen bonding. The strategic incorporation of a trifluoromethyl (CF₃) group onto the pyrazine ring can dramatically enhance the parent molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This "super-functional group" has become a cornerstone of modern drug design. However, the electron-deficient nature of the pyrazine ring presents distinct challenges for the direct introduction of the strongly electron-withdrawing trifluoromethyl group.[1] This guide provides a detailed overview of contemporary and field-proven methodologies for the trifluoromethylation of pyrazines, complete with mechanistic insights and actionable experimental protocols.

Strategic Approaches to Pyrazine Trifluoromethylation

The methods for installing a trifluoromethyl group onto a pyrazine ring can be broadly categorized into three main strategies, each with its own set of advantages and substrate scope considerations:

  • Radical Trifluoromethylation: This approach leverages the generation of a trifluoromethyl radical (•CF₃), which can then engage in a homolytic aromatic substitution with the pyrazine ring. These methods are particularly effective for the direct C-H functionalization of electron-deficient heterocycles.

  • Nucleophilic Trifluoromethylation: In this strategy, a "CF₃⁻" equivalent is employed to displace a leaving group, typically a halide, from the pyrazine ring via a nucleophilic aromatic substitution (SₙAr) mechanism.

  • Electrophilic Trifluoromethylation: This method involves the use of a reagent that can deliver a "CF₃⁺" synthon to an electron-rich pyrazine derivative. However, due to the inherent electron-poor nature of the pyrazine core, this approach is generally less effective for unactivated pyrazines.[1]

A fourth, alternative strategy involves the construction of the pyrazine ring from trifluoromethyl-containing building blocks . This synthetic route can be highly effective for accessing specific isomers that may be difficult to obtain through direct trifluoromethylation.[2][3]

This application note will focus on the direct trifluoromethylation methods, providing detailed protocols for radical and nucleophilic approaches that have demonstrated utility for the pyrazine scaffold.

I. Radical C-H Trifluoromethylation of Pyrazines

Direct C-H trifluoromethylation is an atom-economical and highly desirable transformation that avoids the need for pre-functionalization of the pyrazine ring. Radical-based methods have proven to be particularly well-suited for this purpose, especially for electron-deficient heterocycles like pyrazine.[4]

A. Method 1: Trifluoromethylation using Langlois Reagent and an Oxidant

The Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) is a cost-effective, stable, and easy-to-handle source of the trifluoromethyl radical.[5] In the presence of an oxidant, it generates the •CF₃ radical, which can then undergo a Minisci-type reaction with the protonated pyrazine ring.

Mechanism of Radical Generation and Addition

The reaction is initiated by the oxidation of the trifluoromethanesulfinate anion to a trifluoromethanesulfonyl radical, which then extrudes SO₂ to generate the trifluoromethyl radical. This radical adds to the electron-deficient pyrazine ring, which is often protonated under the reaction conditions to enhance its electrophilicity. A subsequent oxidation and deprotonation sequence affords the trifluoromethylated pyrazine.

Radical_Trifluoromethylation_Mechanism cluster_0 Radical Generation cluster_1 Addition to Pyrazine CF3SO2Na CF₃SO₂Na (Langlois Reagent) CF3_radical •CF₃ CF3SO2Na->CF3_radical - Na⁺, -e⁻ SO2 SO₂ Oxidant Oxidant (e.g., t-BuOOH) Oxidant->CF3_radical Pyrazine Pyrazine CF3_radical->Pyrazine Reaction Radical_Adduct Radical Adduct Pyrazine->Radical_Adduct + •CF₃ Product CF₃-Pyrazine Radical_Adduct->Product - H•

Caption: General workflow for radical trifluoromethylation of pyrazine.

Protocol 1: Direct C-H Trifluoromethylation of Pyrazine using Langlois Reagent

This protocol is adapted from general procedures for the trifluoromethylation of electron-deficient heterocycles.[4][6]

Materials:

  • Pyrazine (or a substituted pyrazine derivative)

  • Sodium trifluoromethanesulfinate (Langlois Reagent, CF₃SO₂Na)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Trifluoroacetic acid (TFA) (optional, to enhance reactivity)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the pyrazine substrate (1.0 mmol, 1.0 equiv.).

  • Add dichloromethane (5 mL) and water (5 mL).

  • Add sodium trifluoromethanesulfinate (2.0-3.0 equiv.).

  • If the pyrazine substrate is not highly electron-deficient, trifluoroacetic acid (1.0-2.0 equiv.) can be added to protonate the ring and increase its reactivity.

  • Stir the biphasic mixture vigorously at room temperature.

  • Slowly add tert-butyl hydroperoxide (3.0-4.0 equiv.) dropwise over 10-15 minutes. Caution: The reaction can be exothermic.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated pyrazine.

Data Summary Table:

SubstrateProductReagents and ConditionsYield (%)Reference
4-Acetylpyridine4-Acetyl-2-trifluoromethylpyridineCF₃SO₂Na, TBHP, DCM/H₂O, rt, 4h75[6]
PyrazineTrifluoromethylpyrazineCF₃SO₂Na, TBHP, DCM/H₂O, TFA, rtModerate to GoodAdapted from[4][6]
B. Method 2: Photoredox-Catalyzed Trifluoromethylation

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating trifluoromethyl radicals from various precursors.[7] This approach often exhibits high functional group tolerance and can be applied to complex molecules.

Mechanism of Photoredox Catalysis

A photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) process with a trifluoromethyl source (e.g., CF₃SO₂Cl or Togni's reagent) to generate the trifluoromethyl radical. This radical then adds to the pyrazine substrate, and the resulting radical intermediate is oxidized to the final product, regenerating the photocatalyst.

Photoredox_Catalysis_Mechanism PC Photocatalyst PC_excited Photocatalyst* PC->PC_excited Visible Light CF3_radical •CF₃ PC_excited->CF3_radical + CF₃ Source, -e⁻ CF3_source CF₃ Source (e.g., CF₃SO₂Cl) Pyrazine Pyrazine CF3_radical->Pyrazine Addition & Oxidation Product CF₃-Pyrazine Pyrazine->Product Addition & Oxidation Product->PC Regeneration

Caption: Simplified workflow of photoredox-catalyzed trifluoromethylation.

Protocol 2: Photoredox-Catalyzed Trifluoromethylation of 2,6-Dichloropyrazine

This protocol is based on a general method for the trifluoromethylation of electron-deficient heteroaromatics.[7]

Materials:

  • 2,6-Dichloropyrazine

  • Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)

  • fac-Ir(ppy)₃ or [Ru(bpy)₃]Cl₂ as photocatalyst

  • Acetonitrile (MeCN) or other suitable solvent

  • Schlenk tube or vial with a septum

  • Magnetic stirrer and stir bar

  • Blue LED light source

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a Schlenk tube, add 2,6-dichloropyrazine (1.0 mmol, 1.0 equiv.) and the photocatalyst (1-2 mol%).

  • Add the solvent (e.g., acetonitrile, 5 mL).

  • Degas the solution by sparging with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Add trifluoromethanesulfonyl chloride (1.5-2.0 equiv.) via syringe.

  • Seal the tube and place it in front of a blue LED light source.

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the trifluoromethylated 2,6-dichloropyrazine.

Data Summary Table:

SubstrateProductReagents and ConditionsYield (%)Reference
2,6-DichloropyrazineTrifluoromethyl-2,6-dichloropyrazineCF₃SO₂Cl, [Ru(phen)₃]Cl₂, visible lightGood[7]
Unsubstituted PyrazineTrifluoromethylpyrazineCF₃SO₂Cl, [Ru(phen)₃]Cl₂, visible lightModerate[7]

II. Nucleophilic Trifluoromethylation of Halopyrazines

Nucleophilic trifluoromethylation is a reliable method for introducing a CF₃ group, particularly when a halopyrazine is readily available. The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution.

Method 3: Copper-Catalyzed Trifluoromethylation with TMSCF₃ (Ruppert-Prakash Reagent)

The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) is a versatile and widely used nucleophilic trifluoromethylating agent.[8] In the presence of a copper catalyst, it can efficiently trifluoromethylate halopyrazines.

Mechanism of Copper-Catalyzed Trifluoromethylation

The catalytic cycle is generally believed to involve the formation of a Cu-CF₃ species, which then undergoes oxidative addition to the halopyrazine. Subsequent reductive elimination yields the trifluoromethylated product and regenerates the active copper(I) catalyst.

Copper_Catalyzed_Mechanism CuI Cu(I) Catalyst CuCF3 [CuCF₃] CuI->CuCF3 + TMSCF₃, - TMS-X TMSCF3 TMSCF₃ CuIII_intermediate Cu(III) Intermediate CuCF3->CuIII_intermediate + Halo-Pyrazine HaloPyrazine Halo-Pyrazine CuIII_intermediate->CuI Regeneration Product CF₃-Pyrazine CuIII_intermediate->Product Reductive Elimination

Caption: Catalytic cycle for copper-catalyzed trifluoromethylation.

Protocol 3: Copper-Catalyzed Trifluoromethylation of 2-Chloropyrazine

This protocol is adapted from general procedures for the copper-catalyzed trifluoromethylation of aryl halides.[8][9]

Materials:

  • 2-Chloropyrazine

  • Copper(I) iodide (CuI)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)

  • Potassium fluoride (KF) or another fluoride source

  • N,N-Dimethylformamide (DMF) or another polar aprotic solvent

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add copper(I) iodide (10-20 mol%) and potassium fluoride (2.0 equiv.).

  • Add 2-chloropyrazine (1.0 mmol, 1.0 equiv.) and the solvent (e.g., DMF, 5 mL).

  • Add TMSCF₃ (1.5-2.0 equiv.) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-120 °C.

  • Stir the mixture for 12-24 hours. Monitor the reaction progress by GC-MS.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-(trifluoromethyl)pyrazine.

Data Summary Table:

SubstrateProductReagents and ConditionsYield (%)Reference
Aryl IodidesTrifluoromethylarenesTMSCF₃, CuI, KF, DMF, 100°CGood to ExcellentAdapted from[9]
2-Chloropyrazine2-(Trifluoromethyl)pyrazineTMSCF₃, CuI, KF, DMF, 100°CModerate to GoodAdapted from[8][9]

Conclusion

The introduction of a trifluoromethyl group into the pyrazine ring is a valuable synthetic transformation for the development of novel pharmaceuticals and functional materials. This guide has detailed several robust methods for achieving this, including radical C-H trifluoromethylation using the Langlois reagent and photoredox catalysis, as well as nucleophilic trifluoromethylation of halopyrazines via copper catalysis. The choice of method will depend on the specific pyrazine substrate, the desired regioselectivity, and the available starting materials. The provided protocols offer a starting point for researchers to explore these powerful synthetic tools in their own laboratories.

References

Application Notes and Protocols: Laboratory Scale-Up of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the laboratory scale-up of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine, a key intermediate in pharmaceutical and agrochemical research. The synthesis involves a multi-step process commencing with the trifluoromethylation of a pyrazine precursor, followed by a critical chlorination step. This guide elucidates the underlying chemical principles, provides detailed, field-tested protocols, and addresses critical safety and analytical considerations to ensure a robust and reproducible scale-up.

Introduction: Significance and Synthetic Strategy

This compound is a vital building block in the synthesis of a variety of biologically active molecules.[1][2] Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group on the pyrazine ring, imparts specific physicochemical properties that are often desirable in drug candidates and agrochemicals. The electron-deficient nature of the pyrazine ring, further accentuated by the trifluoromethyl group, makes it a versatile scaffold for nucleophilic substitution reactions.[3]

The synthetic strategy outlined herein focuses on a reliable and scalable pathway. The core transformation involves the introduction of the trifluoromethyl group onto a commercially available pyrazine starting material, followed by a selective chlorination of the pyrazine ring. This approach is designed to maximize yield and purity while maintaining operational simplicity and safety.

Mechanistic Insights and Rationale for Key Steps

A thorough understanding of the reaction mechanisms is paramount for successful process development and troubleshooting. The key transformations in this synthesis are the trifluoromethylation and the subsequent chlorination.

Trifluoromethylation of the Pyrazine Ring

The introduction of a trifluoromethyl group can be achieved through various methods. One common approach involves the use of trifluoroacetic anhydride (TFAA) or other trifluoromethylating agents.[4] The pyrazine ring, being electron-deficient, is generally resistant to direct electrophilic substitution.[3] Therefore, the reaction often proceeds through a nucleophilic attack or a radical pathway, depending on the specific reagents and conditions employed.

Chlorination of the Activated Pyrazine Ring

The chlorination of the pyrazine ring is a critical step that dictates the final product's identity and purity. Direct halogenation of the pyrazine ring can be challenging and may require harsh conditions.[3][5] However, the presence of the activating amino group and the deactivating trifluoromethyl group directs the regioselectivity of the chlorination. A plausible approach involves the diazotization of the amino group followed by a Sandmeyer-type reaction.[6][7][8][9][10]

The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide via a diazonium salt intermediate, typically catalyzed by copper(I) salts.[6][7] The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7]

Detailed Laboratory Scale-Up Protocol

This protocol details a two-step synthesis for the preparation of this compound, starting from 2-amino-3-(trifluoromethyl)pyrazine.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Ventilation: All steps should be performed in a well-ventilated fume hood.

Reagent Handling:

  • Trifluoroacetic Anhydride (TFAA): TFAA is corrosive, causes severe skin burns and eye damage, and is harmful if inhaled.[11][12][13][14] It reacts violently with water.[11][13] Handle with extreme care under an inert atmosphere.[13]

  • Sodium Nitrite: Sodium nitrite is an oxidizing agent and is toxic if swallowed. Avoid contact with combustible materials.

  • Hydrochloric Acid (HCl): Concentrated HCl is corrosive and causes severe skin burns and eye damage. Handle with appropriate care.

Step 1: Synthesis of 2-Amino-3-(trifluoromethyl)pyrazine

This initial step is often accomplished through established literature procedures. For the purpose of this guide, we will assume the availability of 2-amino-3-(trifluoromethyl)pyrazine as the starting material.

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is designed for a 10-gram scale synthesis.

Materials and Equipment:

  • 2-Amino-3-(trifluoromethyl)pyrazine (10.0 g, 61.0 mmol)

  • Concentrated Hydrochloric Acid (HCl, 37%, ~40 mL)

  • Sodium Nitrite (NaNO₂, 4.6 g, 66.7 mmol)

  • Copper(I) Chloride (CuCl, 1.0 g, 10.1 mmol)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Addition funnel

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Experimental Workflow Diagram:

G cluster_prep Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up and Purification start Dissolve 2-amino-3-(trifluoromethyl)pyrazine in conc. HCl cool Cool to 0-5 °C start->cool add_na Slowly add aqueous NaNO₂ solution cool->add_na stir_diaz Stir for 30 min at 0-5 °C add_na->stir_diaz add_diaz Add diazonium salt solution to CuCl solution stir_diaz->add_diaz prep_cucl Prepare CuCl solution in conc. HCl prep_cucl->add_diaz warm Warm to room temperature and then heat to 60 °C add_diaz->warm stir_sand Stir until N₂ evolution ceases warm->stir_sand cool_work Cool to room temperature stir_sand->cool_work quench Neutralize with saturated NaHCO₃ solution cool_work->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over MgSO₄ wash->dry filter_conc Filter and concentrate in vacuo dry->filter_conc purify Purify by column chromatography or recrystallization filter_conc->purify

Caption: Workflow for the Sandmeyer chlorination of 2-amino-3-(trifluoromethyl)pyrazine.

Protocol:

  • Diazotization:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve 2-amino-3-(trifluoromethyl)pyrazine (10.0 g, 61.0 mmol) in concentrated hydrochloric acid (30 mL).

    • Cool the solution to 0-5 °C using an ice-water bath.

    • In a separate beaker, dissolve sodium nitrite (4.6 g, 66.7 mmol) in deionized water (15 mL).

    • Slowly add the sodium nitrite solution dropwise to the pyrazine solution via the addition funnel, maintaining the internal temperature between 0-5 °C. The addition should take approximately 20-30 minutes.

    • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate 250 mL beaker, dissolve copper(I) chloride (1.0 g, 10.1 mmol) in concentrated hydrochloric acid (10 mL).

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 60 °C and stir for 1-2 hours, or until the evolution of nitrogen gas ceases. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will cause significant foaming.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).[15][16]

Analytical Characterization

To ensure the quality and purity of the synthesized this compound, the following analytical techniques are recommended:

Analytical Technique Purpose Expected Results
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify any impurities.[17]A single major peak corresponding to the desired product with purity >98%.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile impurities and confirm the molecular weight of the product.[17]A molecular ion peak corresponding to the mass of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) To confirm the chemical structure of the final product.The spectra should be consistent with the structure of this compound.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.Characteristic peaks for N-H, C-F, and C-Cl bonds.

Troubleshooting and Process Optimization

Problem Possible Cause Solution
Low Yield Incomplete diazotization.Ensure the temperature is maintained at 0-5 °C during NaNO₂ addition. Use a slight excess of NaNO₂.
Decomposition of the diazonium salt.Add the diazonium salt solution to the CuCl solution promptly after its formation.
Insufficient catalyst.Ensure the correct amount of CuCl is used.
Impure Product Incomplete reaction.Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.
Side reactions.Control the reaction temperature carefully. Optimize the work-up and purification procedures.
Presence of starting material.Optimize the reaction time and temperature.

Conclusion

This application note provides a detailed and practical guide for the laboratory scale-up of this compound synthesis. By understanding the underlying reaction mechanisms, adhering to the detailed protocols, and implementing rigorous analytical controls, researchers and drug development professionals can confidently and reproducibly synthesize this important chemical intermediate. The provided framework also serves as a basis for further process optimization and scale-up to meet larger-scale manufacturing needs.

References

The Strategic Utility of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazine Scaffold in Kinase Inhibition

The pyrazine ring system is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in the architecture of potent and selective kinase inhibitors.[1][2] Its unique electronic properties, including its electron-deficient nature and ability to participate in hydrogen bonding, make it an ideal anchor for molecules designed to target the ATP-binding site of various kinases. Within the diverse toolkit of pyrazine-based building blocks, 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine has emerged as a particularly valuable synthon for the development of targeted cancer therapeutics and other kinase-mediated disease treatments.

The strategic placement of its functional groups—an amine for further derivatization, a chloro atom for cross-coupling reactions, and a trifluoromethyl group to enhance metabolic stability and binding affinity—renders this molecule a versatile platform for generating libraries of potential kinase inhibitors.[3] This guide provides an in-depth exploration of the application of this compound in the synthesis of clinically relevant kinase inhibitors, complete with detailed experimental protocols for key chemical transformations.

Application I: Synthesis of the BRAF Inhibitor Dabrafenib

A prominent example showcasing the utility of this compound is in the synthesis of Dabrafenib , a potent inhibitor of BRAF kinase, which is crucial in the treatment of metastatic melanoma with BRAF V600E mutations.[4][5] The pyrazine core of Dabrafenib, derived from this starting material, plays a critical role in its binding to the kinase hinge region.

The synthesis of a key intermediate for Dabrafenib involves a crucial nucleophilic aromatic substitution (SNA) reaction, where the chloro group of a pyrimidine moiety is displaced. While the provided search results detail the later steps of Dabrafenib synthesis, the initial functionalization of a related pyrazine core highlights the importance of halogenated pyrazines in building such complex molecules.[6][7]

Synthetic Workflow for Dabrafenib Intermediate

The following diagram illustrates a generalized workflow for the synthesis of a key thiazolo-pyrimidine intermediate of Dabrafenib, starting from precursors that would ultimately involve a functionalized pyrazine.

G cluster_0 Core Assembly cluster_1 Thiazole Formation & Amination start 2-Fluoro-3-nitro-toluene step1 Oxidation start->step1 step2 Esterification step1->step2 step3 Reduction step2->step3 step4 Sulfonamidation step3->step4 step5 Coupling with 2-chloro-4-methylpyrimidine derivative step4->step5 intermediate1 Key Pyrimidine Intermediate step5->intermediate1 step6 step6 intermediate1->step6 Bromination step7 step7 step6->step7 Thiazole Cyclization step8 step8 step7->step8 Amination (SNA) dabrafenib Dabrafenib step8->dabrafenib caption Generalized Synthetic Pathway to Dabrafenib

Caption: Generalized Synthetic Pathway to Dabrafenib.

Application II: Versatility in Targeting Other Kinases (p38, JAK)

Beyond BRAF, the pyrazine scaffold is instrumental in the design of inhibitors for other critical kinase targets, such as p38 MAP kinase and Janus kinases (JAKs). The functional handles on this compound allow for its incorporation into diverse molecular architectures targeting these kinases.

p38 MAP Kinase Inhibitors

p38 MAP kinase is a key player in inflammatory signaling pathways, making it an attractive target for autoimmune diseases.[8][9] The synthesis of pyrazole-based p38 inhibitors often involves the coupling of a pyrazole core with a substituted heterocyclic system, where a functionalized pyrazine can serve as a key building block.[10]

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to immune response and cell growth, and its dysregulation is implicated in various cancers and inflammatory disorders. Several JAK inhibitors feature a pyrazole- or pyrrolo-pyrimidine core linked to other heterocyclic moieties.[5][11][12] The strategic use of this compound allows for the introduction of the pyrazine motif through palladium-catalyzed cross-coupling reactions.

The following diagram illustrates the central role of palladium-catalyzed cross-coupling in diversifying the pyrazine core for different kinase targets.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst, Base start->suzuki_reagents C-C Bond Formation buchwald_reagents Amine/Aniline Pd Catalyst, Base start->buchwald_reagents C-N Bond Formation suzuki_product 5-Aryl-3-(trifluoromethyl)pyrazin-2-amine suzuki_reagents->suzuki_product kinase_inhibitors Diverse Kinase Inhibitors (e.g., p38, JAK) suzuki_product->kinase_inhibitors Leads to various kinase inhibitors buchwald_product N-Aryl-3-(trifluoromethyl)pyrazine-2,5-diamine buchwald_reagents->buchwald_product buchwald_product->kinase_inhibitors Scaffolds for kinase inhibitors caption Key Cross-Coupling Reactions for Kinase Inhibitor Synthesis

References

Troubleshooting & Optimization

Common side products in the synthesis of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine. This molecule is a critical building block in contemporary drug discovery and agrochemical research. However, its synthesis can be challenging, often accompanied by the formation of persistent and difficult-to-remove side products. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues, understand the mechanistic origins of impurities, and implement robust protocols for achieving high purity and yield.

Section 1: Frequently Asked Questions (FAQs) on Common Side Products

This section addresses the most common impurities encountered during the synthesis of this compound, which is typically prepared via nucleophilic aromatic substitution (SNAr) of a dichlorinated pyrazine precursor.

Q1: My reaction is complete, but I've isolated a significant amount of a higher molecular weight impurity, identified as 3-(Trifluoromethyl)pyrazine-2,5-diamine. Why is this forming and how can I stop it?

Answer: The formation of 3-(Trifluoromethyl)pyrazine-2,5-diamine is a classic case of over-amination or di-substitution. The reaction proceeds in two steps: the first amination is generally rapid, but the second is also possible under forcing conditions.

Mechanistic Cause: The synthesis likely starts from 2,5-dichloro-3-(trifluoromethyl)pyrazine. The pyrazine ring is electron-deficient, making it susceptible to nucleophilic attack. The first amination forms the desired product. However, the newly introduced amino group is an electron-donating group. While this deactivates the ring towards further nucleophilic attack compared to the starting material, the second substitution can still occur, especially under forcing conditions like high temperatures, prolonged reaction times, or a large excess of the aminating agent (e.g., ammonia, NH4OH).[1][2] The non-catalytic introduction of a second amino group can be hindered by this electronic effect, but it is a common side reaction that must be controlled.[1]

Prevention Strategies:

  • Stoichiometry Control: Use a precise stoichiometry of your aminating agent. An excess should be avoided. A slight excess (e.g., 1.1 to 1.5 equivalents) may be needed to drive the reaction to completion, but this should be carefully optimized.

  • Temperature Management: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0°C and allowing it to slowly warm to room temperature can provide the best selectivity.

  • Controlled Addition: Add the aminating agent slowly or portion-wise to the solution of the dichloropyrazine. This keeps the instantaneous concentration of the nucleophile low, favoring the mono-substitution product.

Q2: My crude product contains an impurity with a mass corresponding to a hydroxy-substituted analog, 5-Hydroxy-3-(trifluoromethyl)pyrazin-2-amine. What is the source of this?

Answer: This impurity is the result of hydrolysis, where the C5-chloro group is displaced by a hydroxide ion.

Mechanistic Cause: Chloropyrazines can undergo hydrolysis, particularly when water is present in the reaction mixture in combination with a base or at elevated temperatures.[3][4] If your amination procedure uses aqueous ammonia (NH4OH) or if the reaction workup involves a strong aqueous base (like NaOH or KOH) to neutralize acid, the hydroxide ion (OH⁻) can compete with ammonia as a nucleophile, leading to the formation of the 5-hydroxy side product. Literature reports on related chloropyrazines have noted the formation of hydroxy species when using aqueous sodium hydroxide for hydrolysis.[4]

Prevention Strategies:

  • Anhydrous Conditions: Whenever possible, use anhydrous ammonia in an organic solvent (e.g., dioxane, THF, or isopropanol) instead of aqueous ammonium hydroxide. Ensure all glassware is thoroughly dried and solvents are anhydrous.

  • Careful Workup: During the workup, use a milder, non-nucleophilic base for neutralization, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), and avoid prolonged exposure or heating with strong aqueous bases.

  • Temperature Control: Keep the reaction and workup temperatures as low as feasible to minimize the rate of the competing hydrolysis reaction.

Q3: I'm observing unreacted 2,5-dichloro-3-(trifluoromethyl)pyrazine in my final product. How can I improve conversion?

Answer: The presence of starting material indicates an incomplete reaction. This is a common issue that can often be resolved by adjusting reaction parameters.

Mechanistic Cause: The rate of SNAr reactions depends on the concentration of reactants, temperature, and solvent polarity. Insufficient reaction time, low temperature, or suboptimal concentration can lead to poor conversion. The high purity of starting materials is essential, as impurities can inhibit the reaction.

Improvement Strategies:

  • Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.

  • Modest Temperature Increase: Gradually increase the reaction temperature in small increments (e.g., 10°C) to find a balance between improved conversion and the onset of side product formation (like di-amination).

  • Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or NMP, which are known to accelerate SNAr reactions.

  • Reagent Purity: Ensure the dichloropyrazine starting material and the aminating agent are of high purity, as trace impurities can sometimes interfere with the reaction.

Section 2: Troubleshooting & Optimization Protocols
Protocol 2.1: Optimizing the Amination Reaction to Minimize Di-substitution

This protocol provides a systematic approach to optimizing the reaction conditions to favor the formation of the mono-amino product.

Materials:

  • 2,5-dichloro-3-(trifluoromethyl)pyrazine

  • Anhydrous ammonia source (e.g., a solution of NH₃ in isopropanol or dioxane)

  • Anhydrous reaction solvent (e.g., Dioxane, THF)

  • Reaction vessel with magnetic stirring and temperature control

  • Analytical tools (TLC, LC-MS)

Procedure:

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 2,5-dichloro-3-(trifluoromethyl)pyrazine in the anhydrous solvent.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Slow Addition: Slowly add 1.2 equivalents of the anhydrous ammonia solution dropwise over 30-60 minutes. Maintain the internal temperature below 5°C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour. Then, let it warm slowly to room temperature. Monitor the reaction progress every 1-2 hours using LC-MS to track the consumption of starting material and the formation of the desired product and the di-amino side product.

  • Quenching: Once the starting material is consumed (or the ratio of product to side product is optimal), quench the reaction by adding cold water.

  • Extraction & Analysis: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and analyze a small aliquot of the crude product by LC-MS or ¹H NMR to determine the product-to-impurity ratio.

Optimization Table:

ParameterCondition A (High Selectivity)Condition B (High Conversion)Potential Side Product
Temperature 0°C to 25°C50°CDi-amination, Hydrolysis
NH₃ Equivalents 1.2 eq3.0 eqDi-amination
Reaction Time 4-8 hours (monitored)12 hoursDi-amination
Solvent Dioxane / THFDMF / DMSO-
Protocol 2.2: Analytical Workflow for Impurity Profiling
  • LC-MS Analysis: Use a reverse-phase C18 column with a water/acetonitrile gradient (containing 0.1% formic acid) to separate the starting material, product, and side products. The expected elution order is typically: Di-amino product (most polar) -> Hydroxy product -> Desired Product -> Dichloro starting material (least polar).

  • ¹H NMR Spectroscopy: In a solvent like DMSO-d₆, look for characteristic signals.

    • Desired Product: Two distinct aromatic protons.

    • Di-amino Side Product: A single, more shielded aromatic proton due to two electron-donating amino groups.

    • Dichloro Starting Material: A single aromatic proton in a more deshielded region.

    • Hydroxy Side Product: Two aromatic protons, with shifts potentially different from the desired product, and a broad OH peak.

Section 3: Purification Strategies

High purity (>98%) is often required for subsequent synthetic steps. A combination of techniques is usually necessary.

  • Column Chromatography: This is highly effective for removing both more polar (di-amino, hydroxy) and less polar (starting material) impurities. A silica gel column using a hexane/ethyl acetate gradient is a standard choice.[5]

  • Recrystallization: For final polishing, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can be effective at removing trace impurities, yielding a highly crystalline final product.

Section 4: Visualizing the Reaction Landscape

Diagram 1: Key Synthetic and Side Reaction Pathways

reaction_pathway cluster_conditions SM 2,5-Dichloro-3-(trifluoromethyl)pyrazine DP This compound (Desired Product) SM->DP + NH₃ (1st Sub.) SP1 3-(Trifluoromethyl)pyrazine-2,5-diamine (Di-amino Side Product) DP->SP1 + NH₃ (2nd Sub.) SP2 5-Hydroxy-3-(trifluoromethyl)pyrazin-2-amine (Hydrolysis Side Product) DP->SP2 + H₂O NH3 NH₃ (1.2 eq, 0°C) NH3_excess Excess NH₃, > 50°C H2O H₂O / Base

Caption: Synthetic pathway to the desired product and formation of key side products.

Diagram 2: Troubleshooting Decision Tree for Synthesis

troubleshooting_tree start Low Purity or Yield in Crude Product lcms LC-MS Shows Multiple Peaks start->lcms nmr NMR Spectrum is Complex start->nmr peak_sm Peak Matches Starting Material (SM) Mass lcms->peak_sm Major Peak at t_R of SM peak_diamino Peak Matches Di-amino (M+NH-Cl) Mass lcms->peak_diamino Polar Peak, Correct Mass peak_hydroxy Peak Matches Hydroxy (M+OH-Cl) Mass lcms->peak_hydroxy Polar Peak, Correct Mass cause_sm Incomplete Reaction peak_sm->cause_sm cause_diamino Over-amination peak_diamino->cause_diamino cause_hydroxy Hydrolysis peak_hydroxy->cause_hydroxy sol_sm Increase Time/Temp Use Polar Aprotic Solvent cause_sm->sol_sm Solution sol_diamino Lower Temp Reduce NH₃ eq. Slow Addition cause_diamino->sol_diamino Solution sol_hydroxy Use Anhydrous NH₃ Avoid Strong Aqueous Base cause_hydroxy->sol_hydroxy Solution

Caption: Decision tree for troubleshooting common impurities during synthesis.

Section 5: References
  • 2-Amino-5-chloropyrazine synthesis. ChemicalBook. --INVALID-LINK--

  • Understanding the Specifications: 2-Amino-5-chloropyrazine for Your Synthesis Needs. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--

  • Shishmakov, A. S., et al. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, vol. 23, no. 11, 2018, p. 2933. --INVALID-LINK--

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate. --INVALID-LINK--

  • Wang, X., et al. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, vol. 6, no. 5, 2014, pp. 104-105. --INVALID-LINK--

  • Amination of chloro-substituted heteroarenes with adamantane-containing amines. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Optimizing the Synthesis of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable heterocyclic building block. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust, field-tested protocols.

Section 1: Understanding the Core Synthesis and Challenges

The synthesis of this compound typically proceeds via the electrophilic chlorination of its precursor, 2-amino-3-(trifluoromethyl)pyrazine. While seemingly straightforward, this reaction is governed by the complex interplay of directing effects from the existing substituents on the pyrazine ring, making yield and regioselectivity common challenges.

The -NH₂ group is a powerful activating, ortho, para-director, while the -CF₃ group is a strong deactivating, meta-director. Their combined influence dictates that the C5 position is the most electronically favorable site for electrophilic attack. However, suboptimal conditions can lead to side reactions and the formation of undesired isomers.

cluster_start Starting Material cluster_reaction Key Transformation cluster_product Target Molecule cluster_byproducts Common Byproducts SM 2-Amino-3-(trifluoromethyl)pyrazine Reaction Electrophilic Chlorination (e.g., NCS, SO₂Cl₂) SM->Reaction Chlorinating Agent Solvent, Temp. Product This compound Reaction->Product Desired Path (High Yield) Byproduct1 Dichlorinated Species Reaction->Byproduct1 Side Reaction 1 (Over-chlorination) Byproduct2 Other Isomers / Degradation Reaction->Byproduct2 Side Reaction 2 (Poor Selectivity)

Caption: General synthetic workflow for this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?

A1: Low conversion is typically rooted in insufficient reactivity of the electrophile or deactivation of the system. Consider the following points:

  • Chlorinating Agent Potency: The activity of your chlorinating agent is paramount.

    • N-Chlorosuccinimide (NCS): Ensure you are using a fresh, high-purity batch. Older NCS can hydrolyze, reducing its effectiveness. Consider recrystallizing it from water or acetic acid if its purity is questionable.

    • Sulfuryl Chloride (SO₂Cl₂): This is a more aggressive reagent. If it's failing, the issue may not be potency but rather incompatibility with your solvent or conditions. Ensure it is not inhibited by trace amounts of water.

    • Chlorine Gas (Cl₂): Requires precise handling and dissolution in the solvent. Inconsistent bubbling or poor solubility can lead to low conversion.

  • Reaction Temperature: Electrophilic aromatic substitutions are highly temperature-dependent. If you are running the reaction at room temperature or below, a gentle increase in heat (e.g., to 40-50 °C) can significantly increase the reaction rate. Monitor carefully, as excessive heat can promote byproduct formation.

  • Solvent Choice: The solvent must be inert to the chlorinating agent and capable of dissolving your starting material.

    • Halogenated Solvents (DCM, Chloroform): Generally good choices as they are inert.

    • Acetonitrile (ACN): Can be used but may react with highly aggressive chlorinating agents under certain conditions.

    • Protic Solvents: Avoid alcohols or water, as they will react with most chlorinating agents.

  • Acid Scavenging: Some chlorination reactions release HCl. This can protonate the amino group of your starting material, deactivating the ring towards further electrophilic attack. The addition of a non-nucleophilic base (like sodium bicarbonate or potassium carbonate) can sometimes be beneficial, but must be tested carefully as it can also impact the chlorinating agent.

Q2: I'm getting a mixture of products, including what appears to be the 6-chloro isomer. How can I improve regioselectivity?

A2: The formation of multiple isomers points directly to a loss of regiochemical control. The C5 position is electronically favored, but the C6 position can also react under more aggressive conditions.

  • Choice of Chlorinating Agent: Milder is often better for selectivity. NCS is generally more selective than SO₂Cl₂ or Cl₂ gas. The bulkier nature of NCS can also sterically favor the less-hindered C5 position over the C6 position, which is adjacent to the bulky -CF₃ group.

  • Temperature Control: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. High temperatures provide more energy for the reaction to overcome the activation barrier for the less-favored C6 position, leading to a mixture of isomers. Start at 0 °C or room temperature before slowly warming.

  • Protecting Group Strategy: While it adds steps, protecting the highly activating amino group as an amide (e.g., acetyl or pivaloyl) can be a powerful strategy.

    • Effect: An amide group is still an ortho, para-director but is significantly less activating than a free amino group. This "tones down" the reactivity of the ring, often leading to cleaner reactions.

    • Drawback: This requires two additional steps (protection and deprotection), which will impact the overall process yield. However, if it dramatically simplifies purification and increases the chlorination step yield, it can be a net positive.

Q3: My main impurity is a dichlorinated product. How do I prevent this?

A3: Dichlorination is a classic sign of over-reaction. The mono-chlorinated product you are trying to synthesize is still an activated ring system and can react a second time if conditions permit.

  • Stoichiometry is Critical: Use a precise stoichiometry of your chlorinating agent. Start with 1.0 to 1.1 equivalents. Using a large excess is the most common cause of dichlorination.

  • Controlled Addition: Add the chlorinating agent slowly (e.g., dropwise as a solution or portion-wise as a solid) to the solution of the starting material. This maintains a low instantaneous concentration of the electrophile, favoring the more reactive starting material over the mono-chlorinated product.

  • Reaction Monitoring: Follow the reaction's progress closely using Thin Layer Chromatography (TLC) or a rapid LC-MS analysis. Stop the reaction as soon as the starting material is consumed or when a significant amount of the dichlorinated product begins to appear. It is often better to accept a small amount of unreacted starting material (which is easier to separate) than to push the reaction to completion and generate hard-to-remove byproducts.

Start Problem: Low Yield Check_Conversion Is Starting Material Consumed? (TLC/LCMS) Start->Check_Conversion Check_Purity Is the main spot the desired product? Check_Conversion->Check_Purity Yes Solution_Conversion Increase Reactivity: 1. Use fresh/stronger chlorinating agent. 2. Gently increase temperature. 3. Check solvent compatibility. Check_Conversion->Solution_Conversion No Solution_Isomers Improve Selectivity: 1. Use milder agent (NCS). 2. Lower reaction temperature. 3. Consider protecting the amino group. Check_Purity->Solution_Isomers No (Isomer Mixture) Solution_Byproducts Prevent Over-reaction: 1. Use 1.0-1.1 eq. of chlorinating agent. 2. Add agent slowly. 3. Monitor reaction closely and stop on time. Check_Purity->Solution_Byproducts No (Multiple Spots/ Di-chlorination) Solution_Degradation Use Milder Conditions: 1. Avoid excessive heat. 2. Screen milder chlorinating agents. 3. Ensure inert atmosphere if needed. Check_Purity->Solution_Degradation No (Baseline Streaking/ Decomposition)

Caption: A troubleshooting flowchart for diagnosing low yield issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best overall chlorinating agent for this synthesis?

A1: There is no single "best" agent, as the optimal choice depends on scale, desired purity, and available equipment. However, for lab-scale synthesis focused on high yield and purity, N-Chlorosuccinimide (NCS) is often the preferred starting point due to its solid nature, ease of handling, and generally higher selectivity compared to more aggressive liquid or gaseous reagents.

ReagentProsConsTypical Conditions
NCS Solid, easy to handle; High selectivity; Milder conditionsHigher cost; Can be slower1.05 eq., ACN or DCM, 25-50 °C
SO₂Cl₂ Inexpensive; Highly reactiveLiquid, corrosive; Can be less selective; Reacts with some solvents1.1 eq., DCM, 0 °C to RT
Cl₂ gas Very inexpensiveDifficult to handle; Requires specialized equipment; Least selectiveSaturated solution in CCl₄ or DCM
Q2: How can I effectively purify the final product?

A2: Purification strategy depends on the impurity profile.

  • Crystallization: If the main impurity is unreacted starting material, crystallization is often effective. The higher polarity of the starting material may keep it in the mother liquor. A solvent screen (e.g., heptane/ethyl acetate, toluene) is recommended.

  • Silica Gel Chromatography: This is the most robust method for removing isomers and dichlorinated byproducts. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) will typically separate the less polar dichlorinated product, the desired mono-chlorinated product, and the more polar starting material in that order.

Section 4: Optimized Experimental Protocol

This protocol is a robust starting point for optimization. Researchers should always perform reactions on a small scale first to verify the procedure.

Objective: To synthesize this compound from 2-amino-3-(trifluoromethyl)pyrazine using NCS.

Materials:

  • 2-Amino-3-(trifluoromethyl)pyrazine (1.0 eq.)

  • N-Chlorosuccinimide (NCS) (1.05 eq.)

  • Acetonitrile (ACN), anhydrous (approx. 10 mL per gram of starting material)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2-amino-3-(trifluoromethyl)pyrazine (1.0 eq.).

  • Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely.

  • Reagent Addition: In a single portion, add N-Chlorosuccinimide (1.05 eq.) to the stirred solution at room temperature (20-25 °C). For larger scale reactions, consider adding the NCS portion-wise over 15-20 minutes to control any exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC (e.g., 3:1 Hexanes:EtOAc). The product spot should be less polar than the starting material. The reaction is typically complete within 2-4 hours. If the reaction is sluggish, gently warm the mixture to 40 °C.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and a small amount of saturated aqueous sodium thiosulfate solution to quench any unreacted NCS.

  • Work-up:

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc).

    • Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid.

Technical Support Center: Navigating the Purification of Halogenated and Trifluoromethylated Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of halogenated and trifluoromethylated pyrazines. These compounds are of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities.[1][2][3] However, the very features that make them valuable—the presence of halogens and trifluoromethyl groups—introduce specific hurdles in their isolation and purification. This guide provides practical, field-proven insights to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why are halogenated and trifluoromethylated pyrazines so challenging to purify?

A1: The purification of these compounds is complicated by several factors. The introduction of halogens and trifluoromethyl groups significantly alters the electronic properties and polarity of the pyrazine ring.[4][5] The trifluoromethyl group, in particular, is highly electron-withdrawing and increases the lipophilicity of the molecule.[6] This can lead to issues such as co-elution with closely related impurities, on-column degradation, and difficulties in achieving baseline separation with standard chromatographic methods. Furthermore, synthetic routes can generate regioisomers and byproducts with very similar physical properties to the target compound, making separation by conventional techniques like recrystallization or distillation challenging.[7][8]

Q2: What are the most common impurities I should expect?

A2: Common impurities often include regioisomers from the substitution reaction, unreacted starting materials, and byproducts from side reactions. For instance, in pyrazine synthesis, imidazole derivatives can be common byproducts.[9][10] In reactions involving halogenation, you might encounter under- or over-halogenated species. With trifluoromethylated compounds, impurities can arise from incomplete reaction or, in some cases, from the degradation of the trifluoromethyl group.[11][12]

Q3: How do I choose the right purification technique?

A3: The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the physical properties of your target compound.

  • Flash Chromatography: This is the workhorse for purifying small to medium-scale reactions and is effective for separating compounds with different polarities.[9][13]

  • Recrystallization: Ideal for solid compounds where a suitable solvent system can be found that solubilizes the impurities at room temperature while allowing the desired product to crystallize upon cooling.[14]

  • Distillation (including vacuum distillation): Best suited for volatile, thermally stable liquid compounds.[15][16][17] Vacuum distillation is particularly useful for high-boiling point compounds to prevent thermal decomposition.[16][17]

  • Preparative HPLC: Offers higher resolution for separating very similar compounds, such as isomers, but is generally more expensive and time-consuming for large quantities.

Q4: What analytical techniques are best for assessing the purity of my final compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment.

  • GC-MS and LC-MS/MS: These are powerful for identifying and quantifying volatile and non-volatile impurities, respectively.[18][19]

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can reveal the presence of isomers and other impurities.[13] For trifluoromethylated compounds, ¹⁹F NMR is particularly valuable.

  • HPLC/UPLC: A highly sensitive method for determining the purity of your compound and detecting even minor impurities.[18]

Troubleshooting Guides

Issue 1: Poor Separation of Isomers in Flash Chromatography

Symptoms: Your HPLC or GC-MS analysis shows multiple peaks corresponding to isomers, but they co-elute during flash chromatography.

Probable Causes & Solutions:

  • Insufficient Stationary Phase Resolving Power: Standard silica gel may not have a high enough surface area to resolve isomers with very similar polarities.[20]

    • Solution: Switch to a higher-performance stationary phase. Silicas with a higher surface area (>700 m²/g) can significantly improve separation compared to standard silica (around 500 m²/g).[20]

  • Suboptimal Mobile Phase: The polarity difference between your isomers may be too subtle for the chosen solvent system.

    • Solution: Employ a shallow gradient elution. A gradual change in solvent polarity can enhance the resolution between closely eluting compounds.[7] Consider using a ternary solvent system to fine-tune the selectivity.

  • Column Overloading: Loading too much sample can lead to band broadening and poor separation.[7]

    • Solution: Reduce the sample load. As a rule of thumb, for difficult separations, the sample load should be 1-2% of the column's stationary phase weight.

Issue 2: Product Degradation on Silica Gel Column

Symptoms: You observe new, unexpected spots on your TLC plates after running a column, and the yield of your desired product is low.

Probable Causes & Solutions:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. The electron-deficient nature of the pyrazine ring, further enhanced by halogen or trifluoromethyl substituents, can make it susceptible to nucleophilic attack by residual water on the silica surface.

    • Solution 1: Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (0.1-1% v/v), in your mobile phase before packing the column.

    • Solution 2: Use an alternative stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).[10][21]

  • Prolonged Contact Time: The longer your compound remains on the column, the greater the chance of degradation.

    • Solution: Increase the flow rate of your mobile phase to reduce the residence time on the column. However, be mindful that this can sometimes compromise resolution.

Issue 3: Co-elution of Non-polar Impurities with Trifluoromethylated Pyrazines

Symptoms: A non-polar impurity consistently elutes with your highly lipophilic trifluoromethylated pyrazine product during normal-phase chromatography.

Probable Causes & Solutions:

  • High Lipophilicity of the Product: The trifluoromethyl group significantly increases the lipophilicity of the pyrazine, causing it to elute with non-polar solvents, similar to non-polar impurities.[6]

    • Solution: Switch to reverse-phase chromatography. In this mode, your highly lipophilic product will be more strongly retained than less lipophilic impurities, often leading to better separation. A common mobile phase is a gradient of water and acetonitrile or methanol.

Issue 4: Difficulty in Removing Imidazole Byproducts

Symptoms: NMR analysis indicates the presence of imidazole byproducts from the synthesis, which are difficult to remove by standard extraction procedures.

Probable Causes & Solutions:

  • Similar Polarity and Solubility: Imidazole byproducts can have similar solubility profiles to your pyrazine product, leading to their co-extraction.[10]

    • Solution 1: Utilize a specific solvent for liquid-liquid extraction. Using hexane as the extraction solvent can selectively extract pyrazines, leaving more polar imidazole derivatives in the aqueous phase.[10]

    • Solution 2: Employ silica gel chromatography. Silica gel tends to retain the more polar imidazole impurities, allowing for the elution of the desired pyrazine with a less polar solvent system, such as a 90:10 hexane/ethyl acetate mixture.[10]

Experimental Protocols

Protocol 1: Purification of a Halogenated Pyrazine using Flash Chromatography with a Shallow Gradient
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel and dry it under vacuum.

  • Column Packing: Dry pack the column with high-resolution silica gel.

  • Elution: Start with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by slowly introducing a more polar solvent (e.g., ethyl acetate) over a prolonged period (e.g., 0-10% ethyl acetate over 20 column volumes).

  • Fraction Collection: Collect small fractions and monitor them by TLC or HPLC to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of a Trifluoromethylated Pyrazine
  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[14] Common choices include ethanol/water or hexane/ethyl acetate mixtures.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[14] If crystals do not form, try scratching the inside of the flask or adding a seed crystal.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[14]

Data Presentation

Table 1: Comparison of Stationary Phases for Flash Chromatography

Stationary PhaseParticle Size (µm)Surface Area (m²/g)pHRecommended For
Standard Silica Gel40-63~500AcidicGeneral purpose purification
High-Resolution Silica Gel25-40>700AcidicSeparation of close-eluting compounds and isomers[20]
Neutral Alumina50-200~150NeutralPurification of acid-sensitive compounds
Basic Alumina50-200~150BasicPurification of base-stable compounds
C18-Bonded Silica40-63VariesNeutralReverse-phase purification of lipophilic compounds

Visualization

Purification Workflow Decision Tree

This diagram illustrates a logical workflow for selecting an appropriate purification strategy for halogenated and trifluoromethylated pyrazines.

Purification_Workflow start Crude Product is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile & thermally stable? is_solid->is_volatile No recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Flash Chromatography is_volatile->chromatography No distillation Distillation / Vacuum Distillation is_volatile->distillation Yes purity_check3 Check Purity (HPLC, GC-MS, NMR) chromatography->purity_check3 purity_check1 Check Purity (HPLC, GC-MS, NMR) recrystallization->purity_check1 purity_check2 Check Purity (HPLC, GC-MS, NMR) distillation->purity_check2 is_pure1 Is it pure? purity_check1->is_pure1 is_pure2 Is it pure? purity_check2->is_pure2 is_pure3 Is it pure? purity_check3->is_pure3 is_pure1->chromatography No end Pure Product is_pure1->end Yes is_pure2->chromatography No is_pure2->end Yes is_pure3->end Yes prep_hplc Consider Preparative HPLC is_pure3->prep_hplc No prep_hplc->end

Caption: A decision tree for selecting a purification method.

References

Technical Support Center: Optimizing Reaction Conditions for the Amination of Chloropyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of chloropyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to address common experimental challenges with scientifically grounded explanations and practical, field-proven solutions.

Section 1: Troubleshooting Guide

This section addresses specific issues you might encounter during the amination of chloropyrazines. The troubleshooting process is broken down by common observable problems.

Issue 1: Low or No Conversion of the Chloropyrazine Starting Material

A lack of product formation is one of the most common challenges, often stemming from issues with the catalyst system or reaction conditions, especially when dealing with electron-deficient heteroaryl chlorides like chloropyrazines.

Initial Diagnostic Questions:
  • What is your catalytic system? (Palladium source and ligand)

  • What are your reaction conditions? (Base, solvent, temperature, and atmosphere)

  • Have you confirmed the purity of your starting materials and reagents?

Troubleshooting Workflow: Low Conversion

start Low or No Conversion catalyst Evaluate Catalyst System start->catalyst conditions Assess Reaction Conditions start->conditions active_pd active_pd catalyst->active_pd Is the Pd(0) species forming efficiently? atmosphere atmosphere conditions->atmosphere Is the reaction under a strictly inert atmosphere? side_reactions Check for Side Reactions hydrodehalogenation hydrodehalogenation side_reactions->hydrodehalogenation Is hydrodehalogenation observed? snar Consider SNAr Pathway precatalyst Switch to a Pd pre-catalyst (e.g., G3/G4 palladacycle) for more reliable activation. active_pd->precatalyst No ligand Is the ligand appropriate for a C-Cl bond activation? active_pd->ligand Yes bulky_ligand Use bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) to promote oxidative addition. ligand->bulky_ligand No loading Increase catalyst and ligand loading (up to 5 mol%). ligand->loading Yes inert Ensure rigorous exclusion of O2, which deactivates the Pd(0) catalyst. atmosphere->inert No temp Is the temperature high enough? atmosphere->temp Yes increase_temp Increase temperature to 80-110 °C to facilitate oxidative addition. temp->increase_temp No base Is the base strong enough and soluble? temp->base Yes base->side_reactions Yes naotbu Use a strong, non-nucleophilic base like NaOtBu. For poorly soluble inorganic bases, consider a more polar solvent. base->naotbu No hydrodehalogenation->snar

Caption: Troubleshooting workflow for low or no conversion.

In-Depth Analysis and Solutions:
  • Catalyst Activation: The oxidative addition of a C-Cl bond to a Pd(0) complex is often the rate-limiting step in Buchwald-Hartwig aminations.[1] If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient. The use of palladium pre-catalysts, which readily form the active catalytic species, is highly recommended.[1]

  • Ligand Choice: Standard phosphine ligands are often ineffective for activating the relatively inert C-Cl bond of chloropyrazines.[1] Sterically hindered and electron-rich biarylphosphine ligands are essential.[1][2] These ligands promote the oxidative addition and stabilize the resulting Pd(II) complex.

  • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[1][3] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[1][4] The solubility of the base is also critical; for inorganic bases that are poorly soluble in common solvents like toluene, consider adding a co-solvent or switching to a more polar solvent system.[1][3]

  • Atmosphere and Purity: Palladium(0) catalysts are sensitive to oxygen.[1] Ensure that your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that your solvents are dry and degassed. Trace amounts of water can sometimes be beneficial, but excess water can lead to catalyst decomposition and side reactions.[5][6][7][8]

Issue 2: Formation of Significant Side Products

The appearance of unexpected products can complicate purification and reduce the yield of your desired aminated pyrazine.

Common Side Products and Their Causes:
Side ProductDescriptionProbable Cause(s)Proposed Solution(s)
Hydrodehalogenation Product The chlorine atom is replaced by a hydrogen atom.1. Slow reductive elimination. 2. β-hydride elimination from the amine. 3. Reaction with trace water.[1]1. Use a more electron-rich ligand to accelerate reductive elimination. 2. Use a slight excess of the amine (1.2-1.5 equivalents).[1] 3. Ensure scrupulously anhydrous conditions.[1]
Di-arylation of Primary Amines A primary amine is arylated twice, leading to a tertiary amine.1. High reactivity of the primary aminated product. 2. High reaction temperature or prolonged reaction time.1. Use a less reactive base. 2. Lower the reaction temperature once the initial amination has occurred. 3. Use a slight excess of the primary amine.
Pyrazin-ol Formation The chlorine atom is replaced by a hydroxyl group.Reaction with water or hydroxide, especially with aqueous ammonia or hydroxide bases.[9]1. Use anhydrous ammonia in an organic solvent. 2. Employ a ligand system that promotes amination over hydroxylation.[9]
Polymerization Formation of oligomeric or polymeric materials.Can occur with reactive intermediates, especially in the absence of a catalyst or under harsh conditions.[10]1. Optimize catalyst loading and reaction temperature. 2. Ensure proper stoichiometry of reactants.

Mechanism: Desired vs. Side Reaction Pathways

cluster_0 Buchwald-Hartwig Catalytic Cycle cluster_1 Side Reactions Pd0 L-Pd(0) OA_complex [Ar(Cl)Pd(II)L] Pd0->OA_complex Oxidative Addition (Ar-Cl) Amine_complex [Ar(Cl)Pd(II)L(R2NH)] OA_complex->Amine_complex + R2NH Amido_complex [Ar(Amido)Pd(II)L] Amine_complex->Amido_complex - Base-H+Cl- Product Ar-NR2 Amido_complex->Product Reductive Elimination Hydrodehalogenation Ar-H Amido_complex->Hydrodehalogenation β-Hydride Elimination or reaction with H2O Product->Pd0

Caption: Simplified catalytic cycle and a common side reaction pathway.

Issue 3: Difficulty with Regioselective Amination of Dichloropyrazines

Achieving regioselectivity when multiple chloro-substituents are present is a common challenge.

Factors Influencing Regioselectivity:
  • Electronic Effects: The position of the chlorine atom on the pyrazine ring influences its reactivity. Generally, chlorine atoms at positions that are more electron-deficient are more susceptible to nucleophilic attack and oxidative addition. For instance, in 2,4-dichloropyrimidines (a related system), the C2 position is often more reactive.[11]

  • Steric Hindrance: Bulky substituents adjacent to a chlorine atom can hinder the approach of the catalyst and the amine, favoring amination at a less sterically encumbered position.

  • Catalyst and Ligand Control: The choice of the palladium catalyst and, particularly, the ligand can significantly influence regioselectivity. Some ligands can direct the catalyst to a specific position through steric or electronic interactions.

Strategies for Achieving Regioselectivity:
  • Exploit Inherent Reactivity: Conduct the reaction at a lower temperature to favor the substitution of the more reactive chlorine atom.

  • Ligand Screening: A systematic screening of different phosphine ligands is often necessary. For example, in the amidation of dichloroazines, DPPF was found to be an optimal ligand for achieving high C-2 selectivity.[11]

  • Protecting Groups: If one position is significantly more reactive, it may be possible to perform a sequential amination by first reacting at the more active site, followed by a second amination under more forcing conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: Can I perform the amination of chloropyrazines without a palladium catalyst?

A1: Yes, in many cases, you can. Due to the electron-deficient nature of the pyrazine ring, it is susceptible to Nucleophilic Aromatic Substitution (SNAr).[12] This is particularly true if there are additional electron-withdrawing groups on the ring. SNAr reactions can often be performed under simpler, metal-free conditions, sometimes even in green solvents like water or ethanol with a base like KF or K₃PO₄.[12][13] However, for less activated chloropyrazines or with less nucleophilic amines, a palladium-catalyzed reaction will likely be necessary.[12]

Q2: My substrate has other functional groups (e.g., esters, nitriles). How will this affect the reaction?

A2: The Buchwald-Hartwig amination is known for its excellent functional group tolerance.[14] However, base-sensitive groups like esters can be problematic with strong bases like NaOtBu, especially at high temperatures. In such cases, consider using weaker bases like Cs₂CO₃ or K₃PO₄.[4] Functional groups that can coordinate to the palladium center, such as certain nitrogen heterocycles, may inhibit the catalyst.[8]

Q3: What is the role of water in my reaction? Should my reaction be completely anhydrous?

A3: The role of water is complex and can be system-dependent. While scrupulously anhydrous conditions are often recommended to prevent catalyst deactivation and side reactions like hydrodehalogenation, some studies have shown that trace amounts of water can be beneficial.[5][6][7] Water can sometimes increase the solubility of inorganic bases, thereby accelerating the reaction.[7] However, in reactions involving aqueous ammonia, water is a competing nucleophile and can lead to the formation of pyrazin-ol byproducts.[9] As a general rule, start with anhydrous conditions unless you have a specific reason to believe water might be beneficial for your system.

Q4: How do I choose the right solvent for my amination reaction?

A4: The choice of solvent is critical for solubility and reaction rate.

  • Aprotic, non-polar to polar solvents are commonly used.

  • Toluene and 1,4-dioxane are standard choices, offering a good balance of solubility and high boiling points.[3]

  • Ethereal solvents like THF can also be effective.[3]

  • Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[3]

  • For SNAr reactions, polar protic solvents like water or ethanol can be excellent choices.[12]

Q5: I see a black precipitate forming in my reaction. What is it and what should I do?

A5: A black precipitate is likely "palladium black," which is elemental palladium that has precipitated out of the solution.[8] This is a strong indicator of catalyst decomposition and means your catalyst is no longer active in the solution. This can be caused by:

  • Reaction with oxygen (incomplete inerting).

  • High temperatures for prolonged periods.

  • The presence of impurities that poison the catalyst.[8]

If you observe palladium black, the reaction has likely stalled. The best course of action is to restart the reaction with fresh catalyst and take greater care to ensure an inert atmosphere and pure reagents.

Section 3: Experimental Protocols

General Protocol for Palladium-Catalyzed Amination of a Chloropyrazine

This is a general guideline. Conditions must be optimized for specific substrates.

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the chloropyrazine (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then, add the amine (1.1-1.5 equiv.) followed by the degassed, anhydrous solvent (to achieve a concentration of ~0.1-0.5 M).

  • Reaction: Place the vial in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Decision Tree for Method Selection

start Start: Amination of Chloropyrazine activated Is the pyrazine ring highly electron-deficient? start->activated amine_nuc Is the amine highly nucleophilic? activated->amine_nuc Yes buchwald Use Buchwald-Hartwig Conditions (Pd-catalyst, ligand, strong base) activated->buchwald No amine_nuc->buchwald No snar Attempt Metal-Free SNAr (e.g., KF/water or K3PO4/EtOH) amine_nuc->snar Yes troubleshoot Go to Troubleshooting Guide buchwald->troubleshoot Low Yield? success Product snar->success Success?

Caption: Decision tree for selecting an initial amination method.

References

Preventing decomposition of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Proper storage and handling are critical to prevent decomposition and ensure the reliability of your experimental results.

This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the storage and handling of this compound. Our approach is grounded in established principles of chemical stability and is designed to empower you to proactively assess and mitigate potential degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during storage?

A1: Based on the chemical structure of this compound, several factors could contribute to its degradation. The pyrazine ring can be susceptible to photodegradation when exposed to light, particularly UV light. The trifluoromethyl group can make the molecule susceptible to nucleophilic attack, and the chloro and amino groups can be involved in various reactions. Therefore, exposure to moisture (hydrolysis) , strong oxidizing agents , and extreme temperatures are all potential risks. A safety data sheet for the related compound, 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, suggests it is air and moisture sensitive, reinforcing these concerns.[1]

Q2: What are the recommended general storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The container should be placed in a cool, dark, and dry environment. For long-term storage, refrigeration or freezing (e.g., -20°C) is highly recommended. This is consistent with storage recommendations for similar halogenated heterocyclic compounds.

Q3: How can I tell if my sample of this compound has started to decompose?

A3: Visual inspection may reveal changes in color or the appearance of solid clumps in the material. However, chemical degradation often occurs without obvious visual cues. The most reliable way to assess the purity of your sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A decrease in the peak area of the main compound and the appearance of new peaks are indicative of degradation.

Q4: Are there any chemicals that are incompatible with this compound?

A4: Yes, you should avoid storing this compound in the presence of strong oxidizing agents, strong acids, and strong bases. The amino group can react with strong acids, and the overall molecule may be susceptible to degradation under harsh pH conditions.

Troubleshooting Guide: Assessing and Preventing Decomposition

This section provides a systematic approach to identifying and resolving stability issues with your stored this compound.

Issue 1: Unexpected or inconsistent experimental results.
  • Possible Cause: Your starting material may have degraded, leading to lower-than-expected yields or the formation of side products in your reaction.

  • Troubleshooting Steps:

    • Purity Check: Immediately analyze an aliquot of your stored this compound using a validated analytical method like HPLC or GC-MS to determine its purity.

    • Forced Degradation Study: To understand the potential degradation pathways, a forced degradation study is recommended. This involves subjecting small samples of the compound to accelerated stress conditions.

    • Establish Optimal Storage: Based on the results of your stability assessment, refine your storage conditions.

Workflow for Stability Assessment

The following diagram outlines a systematic workflow for conducting a forced degradation study to determine the stability of your compound.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation & Action start Pristine Sample of this compound dissolve Dissolve in appropriate solvent (e.g., Acetonitrile/Water) start->dissolve aliquot Create multiple aliquots dissolve->aliquot hydrolysis Hydrolysis (Acidic, Basic, Neutral) aliquot->hydrolysis oxidation Oxidation (e.g., H2O2) aliquot->oxidation thermal Thermal Stress (e.g., 60°C) aliquot->thermal photo Photolytic Stress (UV/Vis light) aliquot->photo analyze Analyze all samples by Stability-Indicating HPLC-MS hydrolysis->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate degradation profiles. Identify major degradants. analyze->evaluate storage Establish Optimal Storage Conditions (Temperature, Light, Atmosphere) evaluate->storage

Caption: Workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to assess the purity of this compound. Method optimization may be required.

ParameterRecommended Condition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, 5% B. Linearly increase to 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Protocol 2: Forced Degradation Study

This study is crucial for identifying potential degradation pathways and establishing a stability-indicating analytical method.[2][3][4][5]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 1 mL of 0.1 M NaOH.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 1 mL of 0.1 M HCl.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Also, heat 1 mL of the stock solution at 60°C for 24 hours.

    • For the solid sample, dissolve an appropriate amount in the mobile phase.

    • Dilute the liquid sample to a final volume of 10 mL with the mobile phase.

  • Photolytic Degradation:

    • Expose the stock solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter.

    • Analyze the sample after exposure.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method. Use a mass spectrometer in line with the HPLC to help identify the mass of any degradation products.

Potential Decomposition Pathways

Based on the structure of this compound and general knowledge of related compounds, the following diagram illustrates hypothetical degradation pathways.

Decomposition_Pathways cluster_pathways Potential Degradation Pathways start This compound hydrolysis Hydrolysis (H2O) start->hydrolysis Moisture oxidation Oxidation ([O]) start->oxidation Air/Oxidants photolysis Photolysis (hν) start->photolysis Light dehalogenation Reductive Dehalogenation ([H]) start->dehalogenation Reducing agents/ Contaminants prod1 5-Hydroxy-3-(trifluoromethyl)pyrazin-2-amine hydrolysis->prod1 prod2 Pyrazine N-oxide derivative oxidation->prod2 prod3 Ring-opened products photolysis->prod3 prod4 3-(Trifluoromethyl)pyrazin-2-amine dehalogenation->prod4

Caption: Hypothetical decomposition pathways.

By understanding the potential instabilities of this compound and implementing a proactive stability assessment program, you can ensure the integrity of your material and the reliability of your research. If you have further questions, please do not hesitate to contact our technical support team.

References

Technical Support Center: Purifying Pyrazine Derivatives with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazine derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these fascinating and often challenging heterocyclic compounds. Pyrazine and its derivatives are crucial building blocks in pharmaceuticals and flavor chemistry, and their effective purification is a critical step in research and development.[1][2] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common hurdles and achieve high-purity compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common column chromatography technique for purifying pyrazine derivatives?

A1: The most prevalent method is normal-phase flash chromatography using silica gel as the stationary phase.[1][2] A typical mobile phase is a binary mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[1][2] The choice of this system is due to its effectiveness in separating compounds based on polarity, a key differentiating feature among many pyrazine derivatives. However, for more complex separations or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is also widely used.[3][4]

Q2: Why can pyrazine derivatives be challenging to purify?

A2: The purification of pyrazine derivatives can be challenging due to several factors. Their heterocyclic nature can lead to varied separation kinetics on silica gel.[1][2] Structurally similar isomers often have very similar polarities, leading to co-elution, which is a significant issue as these isomers can have nearly identical mass spectra, making their individual identification and quantification difficult.[4][5] Additionally, some pyrazine derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation or irreversible adsorption to the stationary phase.[6]

Q3: What are some common impurities found in crude pyrazine derivative mixtures?

A3: Common impurities can include unreacted starting materials, synthetic byproducts, and in some cases, imidazole derivatives, especially if the synthesis involves sugars and amino acids.[6][7][8] These imidazole byproducts can sometimes be co-extracted with the desired pyrazine compounds, necessitating a robust purification strategy.[7][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor separation of closely related pyrazine derivatives.

Q: I'm observing significant peak overlap or co-elution of my target pyrazine and its isomers/analogs. How can I improve the resolution?

A: This is a common challenge due to the similar polarities of many pyrazine derivatives.[5] Here’s a systematic approach to improving separation:

  • Optimize the Stationary Phase:

    • High Surface Area Silica: Standard flash silica typically has a surface area of around 500 m²/g. Switching to a silica gel with a higher surface area (e.g., >700 m²/g) can enhance the interaction between the analytes and the stationary phase, leading to better separation of closely related compounds.[1][2][5]

    • Alternative Stationary Phases: If silica gel proves ineffective, consider alternative stationary phases. Alumina (neutral or basic) can be a good option, especially if your compound is acid-sensitive.[6] For reversed-phase chromatography, C18-bonded silica is a common choice.[7][8]

  • Refine the Mobile Phase:

    • Shallow Gradient: If you are using a gradient elution, a shallower gradient will increase the residence time of the compounds on the column and can significantly improve the resolution of closely eluting peaks.

    • Solvent System: While hexane/ethyl acetate is common, exploring other solvent systems can alter the selectivity. Consider replacing ethyl acetate with other polar solvents like dichloromethane or acetone in combination with a non-polar solvent.

  • Column Loading:

    • Reduce Sample Load: Overloading the column is a frequent cause of poor separation. A general rule of thumb is to load no more than 1-5% of the column's silica gel weight, but this can be much lower for difficult separations.

Issue 2: Low recovery of the target pyrazine derivative.

Q: My target compound seems to be lost during column chromatography. What are the likely causes and how can I mitigate this?

A: Low recovery is often due to irreversible adsorption of the compound onto the stationary phase or its degradation.

  • Acid Sensitivity: Pyrazine derivatives can be basic and may interact strongly with the acidic silanol groups on the surface of silica gel, leading to strong adsorption or degradation.[6]

    • Deactivate the Silica Gel: You can deactivate the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to the mobile phase.[6] This will cap the acidic silanol groups and reduce unwanted interactions.

    • Alternative Stationary Phases: As mentioned before, using a less acidic stationary phase like neutral or basic alumina, or even Florisil, can prevent compound loss.[9]

  • Compound Instability:

    • 2D TLC Analysis: Before running a column, perform a two-dimensional TLC to check for compound stability on silica gel. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see any new spots, your compound is likely degrading on the silica.[10]

Issue 3: The presence of imidazole impurities in the purified fractions.

Q: I've identified imidazole derivatives co-eluting with my pyrazine product. How can I remove them?

A: Imidazole impurities are a known issue in certain pyrazine syntheses.[7][8] Fortunately, they can often be removed with careful chromatographic techniques.

  • Silica Gel Chromatography: Silica gel is often effective at retaining the more polar imidazole impurities.[5][7][8]

    • Mobile Phase Selection: A mobile phase with lower polarity, such as a 90:10 hexane/ethyl acetate mixture, has been shown to be effective for eluting pyrazines while retaining imidazoles on the silica column.[5][7][8]

  • Liquid-Liquid Extraction (LLE): Before chromatography, an optimized LLE protocol can help. For instance, extracting an aqueous reaction mixture with a non-polar solvent like hexane may selectively extract the pyrazines, leaving the more polar imidazoles in the aqueous phase.[7][8]

Experimental Protocols

Protocol 1: General Flash Column Chromatography for Pyrazine Derivatives
  • Stationary Phase Selection: Start with a standard silica gel (230-400 mesh). If poor resolution is observed, consider a high-surface-area silica gel.[1][2][6]

  • Mobile Phase Determination: Use thin-layer chromatography (TLC) to determine the optimal mobile phase. A common starting point is a mixture of hexane and ethyl acetate.[6] Adjust the ratio to achieve a good separation of your target compound from impurities, aiming for an Rf value of 0.2-0.3 for your target compound.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase. Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase. If the sample is not very soluble in the mobile phase, you can dissolve it in a stronger solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel.[10] After evaporating the solvent, the dry, sample-impregnated silica can be loaded onto the column.[10]

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the elution using TLC.

  • Fraction Analysis: Combine the fractions containing the pure product and evaporate the solvent.

Data Presentation: Mobile Phase Systems for Pyrazine Derivatives
Stationary PhaseMobile Phase SystemApplication Notes
Silica GelHexane / Ethyl AcetateA good starting point for many pyrazine derivatives. A 90/10 ratio can be effective for separating pyrazines from imidazole impurities.[7][8]
High Surface Area Silica (>700 m²/g)Hexane / Ethyl AcetateRecommended for separating structurally similar pyrazines with close Rf values.[1][2][5]
Alumina (Neutral or Basic)Dichloromethane / HexaneA suitable alternative for acid-sensitive pyrazine derivatives to prevent on-column degradation.[6]
C18-Bonded Silica (Reversed-Phase)Acetonitrile / Water or Methanol / WaterUsed for separating pyrazines based on hydrophobicity. The mobile phase may contain additives like formic acid for better peak shape.[11][12][13]

Visualizations

Workflow for Troubleshooting Pyrazine Purification

G start Start: Crude Pyrazine Mixture tlc Run TLC with Hexane/EtOAc start->tlc good_sep Good Separation? tlc->good_sep flash_chrom Proceed with Flash Chromatography good_sep->flash_chrom Yes poor_sep Poor Separation / Co-elution good_sep->poor_sep No low_recovery Low Recovery? flash_chrom->low_recovery pure_product Pure Product flash_chrom->pure_product high_sa_silica Use High Surface Area Silica poor_sep->high_sa_silica check_stability Check Compound Stability (2D TLC) low_recovery->check_stability unstable Compound Unstable? check_stability->unstable stable Compound Stable unstable->stable No change_stationary Change Stationary Phase (e.g., Alumina) unstable->change_stationary Yes deactivate_silica Deactivate Silica (add Et3N to mobile phase) stable->deactivate_silica change_stationary->flash_chrom deactivate_silica->flash_chrom optimize_gradient Optimize Gradient (Shallow Gradient) high_sa_silica->optimize_gradient optimize_gradient->flash_chrom

Caption: A decision-tree workflow for troubleshooting common issues in pyrazine purification by column chromatography.

References

Identifying and removing impurities from 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to effectively identify and remove impurities, ensuring the highest quality material for your downstream applications. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the handling and purification of this compound.

Q1: My NMR spectrum shows unexpected peaks. What are the most likely impurities?

A1: Impurities in this compound typically originate from the synthetic route. Common synthesis involves the amination of a dichlorinated pyrazine precursor. Therefore, potential impurities include:

  • Starting Materials: Unreacted 2,5-dichloro-3-(trifluoromethyl)pyrazine.

  • Isomeric Byproducts: Positional isomers formed during synthesis, such as 2-Chloro-5-(trifluoromethyl)pyrazin-3-amine.

  • Over-aminated Products: Diamino-pyrazines if the reaction is not carefully controlled.

  • Solvent Residues: Residual solvents from the reaction or initial workup (e.g., toluene, THF, acetonitrile).

  • Degradation Products: Though generally stable, prolonged exposure to harsh acidic or basic conditions can lead to hydrolysis of the chloro or trifluoromethyl group.

Q2: What is the first analytical step I should take to assess the purity of my sample?

A2: A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and ¹⁹F NMR spectroscopy is the most effective initial approach.

  • HPLC-UV: Provides a rapid, quantitative assessment of purity by separating the main component from non-volatile impurities. A typical starting point is a reverse-phase C18 column.

  • ¹⁹F NMR: This is a highly sensitive and specific technique for fluorinated compounds. The trifluoromethyl group provides a clean, singlet signal. The presence of other fluorine-containing signals is a direct indication of fluorinated impurities.

Q3: Can I purify this compound by recrystallization? What solvents should I try?

A3: Yes, recrystallization can be effective if the impurity profile is not complex and the main impurity has a significantly different solubility profile. Given the compound's structure (a polar amine group and a nonpolar trifluoromethyl group), a solvent screen is recommended. Start with solvent systems that offer moderate solubility at elevated temperatures and poor solubility at room temperature or below.

  • Good Starting Points: Heptane/Ethyl Acetate, Toluene, or Isopropanol/Water mixtures.

  • Causality: The goal is to find a solvent system where your target compound is soluble when hot but crystallizes out upon cooling, while impurities either remain in the mother liquor or are insoluble even at high temperatures.

Q4: When is column chromatography the better choice over recrystallization?

A4: Column chromatography is preferred when:

  • Multiple Impurities are Present: It can separate several components in a single run.

  • Impurities Have Similar Solubility: If impurities co-crystallize with your product, chromatography is necessary. Pyrazine's heterocyclic chemistry can sometimes present challenges in separation on standard silica.[1]

  • High Purity is Required (>99.5%): Chromatography offers finer resolution and separation. Normal-phase flash chromatography using silica gel is the standard method for purifying pyrazine derivatives.[1][2]

Part 2: Troubleshooting and In-Depth Protocols

This section provides detailed workflows and step-by-step guides for impurity identification and removal.

Impurity Identification Workflow

The first step in any purification challenge is to understand the nature and quantity of the impurities.

Impurity_Identification_Workflow cluster_0 Initial Purity Assessment cluster_1 Impurity Characterization Initial_Sample Crude Sample of This compound HPLC_UV HPLC-UV Analysis Initial_Sample->HPLC_UV Quantitative Purity NMR ¹H, ¹³C, ¹⁹F NMR Analysis Initial_Sample->NMR Structural Information LCMS LC-MS Analysis HPLC_UV->LCMS If purity <98% or unknown peaks present NMR->LCMS Correlate with MS data Impurity_Identified Impurity Structure Identified/Characterized LCMS->Impurity_Identified

Caption: Workflow for identifying impurities in your sample.

This protocol is designed for the quantification of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • Start at 30% B.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 0.5 mg/mL.

Rationale: The C18 reverse-phase column separates compounds based on polarity. The acidic mobile phase ensures that the amine group is protonated, leading to sharper peaks. This gradient method is effective for separating both polar and non-polar impurities. A similar approach has been validated for other chloro-aromatic amines.[3]

This method is ideal for identifying residual solvents and volatile byproducts.

  • Instrumentation: GC system with a Mass Spectrometer detector.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

Rationale: The non-polar HP-5MS column is a general-purpose column that effectively separates a wide range of volatile organic compounds. The temperature ramp ensures that both low-boiling solvents and higher-boiling synthetic byproducts are eluted and detected.

Purification Strategy Decision Tree

Once impurities are identified, use this decision tree to select the most appropriate purification method.

Purification_Strategy Start Purity < 99%? MajorImpurity Is there one major impurity (>2%)? Start->MajorImpurity Yes ColumnChrom Perform Flash Column Chromatography Start->ColumnChrom No (Multiple Impurities) PolarityDiff Is the impurity's polarity significantly different from product? MajorImpurity->PolarityDiff Yes MajorImpurity->ColumnChrom No Recrystallization Attempt Recrystallization PolarityDiff->Recrystallization Yes PolarityDiff->ColumnChrom No FinalPurityCheck Check Purity by HPLC/NMR Recrystallization->FinalPurityCheck PrepHPLC Use Preparative HPLC for high purity ColumnChrom->PrepHPLC If further purity needed ColumnChrom->FinalPurityCheck PrepHPLC->FinalPurityCheck

References

Technical Support Center: Optimizing Derivatization of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. This guide is designed to serve as a dedicated resource for overcoming the common and often complex challenges associated with the derivatization of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine. As a key building block in contemporary drug discovery, its effective functionalization is paramount.[1][2][3] This document, structured in a responsive question-and-answer format, provides in-depth troubleshooting strategies and foundational knowledge to empower your synthetic endeavors.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures. Each answer provides a mechanistic rationale and actionable protocols for reaction optimization.

Q1: My Suzuki-Miyaura coupling reaction with this compound shows no product formation, only starting material recovery. What are the primary causes and how can I resolve this?

A1: Failure to initiate a Suzuki-Miyaura coupling with this substrate typically points to two main issues: catalyst deactivation or inefficient oxidative addition. The electron-deficient nature of the pyrazine ring, exacerbated by the trifluoromethyl group, and the presence of the free amine can complicate the catalytic cycle.[4][5]

Mechanistic Insight:

  • Catalyst Inhibition: The 2-amino group and the pyrazine nitrogens can act as coordinating ligands for the palladium center, leading to the formation of stable, off-cycle complexes that inhibit catalysis.

  • Difficult Oxidative Addition: While the C-Cl bond is activated by the electron-withdrawing groups, the energy barrier for oxidative addition of Pd(0) can still be significant, especially with less reactive catalysts.

Troubleshooting Workflow:

start No Reaction: Suzuki Coupling check_catalyst 1. Evaluate Catalyst System - Is the Pd(0) source active? - Is the ligand appropriate? start->check_catalyst check_base 2. Assess Base and Solvent - Is the base strong enough? - Is the solvent appropriate for the base? check_catalyst->check_base check_boronic_acid 3. Verify Boronic Acid/Ester - Is it pure and active? - Any signs of decomposition? check_base->check_boronic_acid optimize_temp 4. Adjust Reaction Temperature - Incrementally increase temperature. check_boronic_acid->optimize_temp success Successful Coupling optimize_temp->success

Caption: A stepwise approach to troubleshooting a failed Suzuki-Miyaura reaction.

Recommended Protocols:

  • Protect the Amino Group: Temporarily protecting the 2-amino group (e.g., as a Boc or PMP amide) can prevent catalyst inhibition. This is a crucial first step if other optimizations fail.

  • Catalyst and Ligand Selection: For electron-deficient heteroaryl chlorides, highly active catalyst systems are required.[6]

    • Catalyst Precursor: Use a reliable Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily forms Pd(0), such as those based on Buchwald's biarylphosphine ligands.

    • Ligand Choice: Employ electron-rich, sterically hindered phosphine ligands. These promote oxidative addition and stabilize the active catalytic species.[7] Excellent starting points are SPhos, XPhos, or RuPhos.

  • Base and Solvent System:

    • The choice of base is critical for the transmetalation step.[8] For this substrate, a stronger base is often necessary. Consider using K₃PO₄ or Cs₂CO₃.

    • Use anhydrous, polar aprotic solvents like 1,4-dioxane, DME, or toluene with a co-solvent like water to aid in dissolving the base.

Optimized Starting Conditions:

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (2.5 mol%)Reliable source of Pd(0).
Ligand SPhos (5 mol%)Electron-rich and bulky, promotes oxidative addition.
Base K₃PO₄ (2.0 equiv.)Effective for challenging couplings.[8]
Solvent 1,4-Dioxane/H₂O (10:1)Good for dissolving reagents and facilitating the reaction.
Temperature 90-110 °CHigher temperatures are often needed for aryl chlorides.
Q2: My Buchwald-Hartwig amination is giving me very low yields (<20%). What are the key parameters to optimize for this C-N coupling?

A2: Low yields in Buchwald-Hartwig aminations of this compound are common and often stem from an inappropriate choice of ligand, base, or reaction temperature, leading to slow reductive elimination or catalyst decomposition.[9][10]

Mechanistic Insight:

  • Reductive Elimination: The formation of the C-N bond occurs via reductive elimination from the palladium center. This step can be slow for electron-deficient systems. The choice of ligand is crucial to facilitate this step.

  • Base Sensitivity: The base not only deprotonates the amine but also influences the catalyst's stability and activity.[11] A base that is too strong or too weak can be detrimental.

Troubleshooting and Optimization Strategy:

  • Ligand Screening is Crucial: The success of a Buchwald-Hartwig reaction is highly dependent on the ligand. For this electron-deficient substrate, ligands that are known to accelerate reductive elimination are preferred.

    • Recommended Ligands: Start with Josiphos-type ligands (e.g., CyPF-tBu) or Buchwald's biarylphosphine ligands like BrettPhos or RuPhos. These have proven effective for challenging aminations.[6][12]

  • Base Selection and Strength:

    • A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.

    • If NaOtBu leads to decomposition, consider a weaker base like LiHMDS or K₃PO₄, although this may require higher temperatures.

  • Solvent and Temperature:

    • Anhydrous toluene or 1,4-dioxane are standard solvents.

    • Monitor the reaction temperature carefully. Start at a moderate temperature (e.g., 80 °C) and slowly increase if the reaction is sluggish. High temperatures can lead to catalyst decomposition.

Recommended Protocol for Optimization:

ParameterCondition A (Aggressive)Condition B (Milder)Rationale
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)Both are effective precursors.
Ligand BrettPhos (4 mol%)RuPhos (4 mol%)BrettPhos is excellent for fast reductive elimination.
Base NaOtBu (1.5 equiv.)LiHMDS (1.5 equiv.)NaOtBu is a strong activator; LiHMDS is a milder alternative.
Solvent Toluene1,4-DioxaneToluene is common; dioxane can sometimes improve solubility.
Temperature 80-100 °C90-110 °CAdjust based on reaction progress.
Q3: I am attempting a nucleophilic aromatic substitution (SNA_r_) with a primary amine, but the reaction is slow and incomplete. How can I drive it to completion?

A3: The C-Cl bond at the 5-position is activated towards S_N_Ar by the electron-withdrawing pyrazine ring and the trifluoromethyl group.[13] However, poor reactivity can be due to insufficient nucleophilicity of the amine, steric hindrance, or inadequate reaction conditions.

Mechanistic Insight:

  • Addition-Elimination Mechanism: The reaction proceeds through a Meisenheimer complex, where the nucleophile adds to the ring, breaking aromaticity, followed by the elimination of the chloride.[14] The stability of this intermediate and the energy barrier to its formation are key.

  • Role of Base: A base is often required to deprotonate the amine, increasing its nucleophilicity, or to scavenge the HCl byproduct.

Strategies for Enhancing Reactivity:

  • Increase Nucleophilicity:

    • If using a neutral amine, the addition of a base like K₂CO₃ or Et₃N can help drive the reaction by scavenging HCl.

    • For weakly nucleophilic amines, pre-deprotonation with a strong base like NaH in an aprotic solvent (e.g., DMF, DMSO) to form the more nucleophilic amide anion can be highly effective.

  • Solvent Effects:

    • Use polar aprotic solvents like DMSO or DMF. These solvents can stabilize the charged Meisenheimer intermediate, lowering the activation energy of the reaction.[14]

  • Thermal Activation:

    • Heating the reaction is a common strategy to overcome the activation barrier. Microwave irradiation can also be effective in significantly reducing reaction times.

Experimental Protocol:

start Slow SNAr Reaction add_base 1. Add a Base (e.g., K2CO3, DIPEA) start->add_base change_solvent 2. Switch to Polar Aprotic Solvent (e.g., DMSO, DMF) add_base->change_solvent increase_temp 3. Increase Temperature (Conventional or Microwave Heating) change_solvent->increase_temp completion Reaction Completion increase_temp->completion

Caption: A workflow for optimizing a sluggish S_N_Ar reaction.

Part 2: Frequently Asked Questions (FAQs)

Q4: What is the relative reactivity of the C-Cl bond compared to other positions on the pyrazine ring?

A4: The C-Cl bond at the 5-position is the most reactive site for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. The convergence of electron-withdrawing effects from the ring nitrogens and the 3-(trifluoromethyl) group makes this position highly electron-deficient and thus susceptible to reaction. The C-H bonds on the ring are significantly less reactive and would require specific C-H activation conditions to functionalize.[4]

Q5: Are there any known side reactions to be aware of when working with this molecule?

A5: Yes, several side reactions can occur:

  • Hydrolysis: Under strongly basic aqueous conditions, particularly at elevated temperatures, the chloro group can be displaced by a hydroxyl group.

  • Homocoupling: In Suzuki reactions, homocoupling of the boronic acid partner can occur, especially in the presence of oxygen or if the catalytic cycle is inefficient.

  • Protodehalogenation: In some palladium-catalyzed reactions, particularly if a source of hydride is present (e.g., from a solvent or reagent), the chloro group can be replaced by a hydrogen atom.

Q6: Which analytical techniques are recommended for monitoring the progress of these reactions?

A6: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It allows for accurate monitoring of starting material, product, and any byproducts, confirming their identities by mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR of an aliquot from the reaction mixture can provide a clear picture of the conversion to the product, especially due to the unique signal of the -CF₃ group.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the rigorous validation of compound purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical examination of High-Performance Liquid Chromatography (HPLC) for validating the purity of the synthesized intermediate, 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine. We will explore the causality behind methodological choices, present a comprehensive, self-validating HPLC protocol, and objectively compare its performance against alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

The subject of this guide, this compound, is a heterocyclic compound featuring a pyrazine core substituted with an amine, a chloro group, and a trifluoromethyl group. The presence of the electron-withdrawing trifluoromethyl group and the halogen significantly influences the molecule's polarity, UV absorbance, and thermal stability, making HPLC a particularly suitable method for its analysis.[1][2]

The Rationale for HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry.[3] Its suitability for non-volatile and thermally labile compounds makes it an ideal choice for a wide array of organic molecules, including complex heterocyclic systems.[4][5] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. This is because the compound possesses moderate polarity, allowing for good retention and separation on a nonpolar stationary phase (like C18) with a polar mobile phase.[6]

The primary objective of this HPLC method is to separate the main compound from potential process-related impurities. Based on common synthetic routes for similar aminopyrazines and trifluoromethylated heterocycles, potential impurities could include:[7][8][9]

  • Starting materials: Unreacted precursors from the synthesis.

  • Intermediates: Incompletely reacted intermediates.

  • Byproducts: Resulting from side reactions, such as hydrolysis of the chloro group or alternative substitutions on the pyrazine ring.

A well-developed HPLC method must be specific enough to resolve the main peak from all these potential impurities, ensuring an accurate purity assessment.[10]

Strategic Comparison: HPLC vs. GC-MS and qNMR

While HPLC is a robust technique, a comprehensive evaluation necessitates a comparison with other analytical methods. The choice of technique often depends on the specific properties of the analyte and the information required.[11][12]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[13]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[14]Signal intensity is directly proportional to the number of nuclei.[15][16]
Applicability Broad applicability for non-volatile and thermally unstable compounds.[5]Suitable for volatile and thermally stable compounds.[12]Applicable to any soluble compound with NMR-active nuclei.[17]
Specificity High, based on retention time and UV spectrum. Can be coupled with MS for higher specificity.Very high, provides mass fragmentation patterns for structural elucidation.[4]High, provides detailed structural information.[17]
Precision (%RSD) Typically < 1% for repeatability and intermediate precision.[18]Generally < 2%, can be higher depending on sample introduction.[4]Typically < 1% under optimized conditions.[15]
Limit of Detection (LOD) Low (ng to pg range).[19]Very low (pg to fg range).[14]Higher than chromatographic methods (µg range).[20]
Limit of Quantitation (LOQ) Low (ng range).[19]Very low (pg range).[14]Higher than chromatographic methods (µg range).[20]
Throughput Moderate to high, depending on run time.Moderate, can be slower due to temperature programming.Lower, requires longer acquisition times for high precision.
Destructive? Yes (sample is consumed).Yes (sample is consumed).No (sample can be recovered).[21]

Expertise & Experience Insights: For this compound, GC-MS may not be the optimal primary choice due to the potential for thermal degradation at the high temperatures required for volatilization.[5] qNMR offers the distinct advantage of being a primary ratio method that does not require a specific reference standard for the analyte itself and is non-destructive.[16][21] However, its sensitivity is lower than HPLC, making it less suitable for detecting trace impurities. Therefore, HPLC presents the best balance of applicability, sensitivity, and specificity for routine purity validation of this compound.

Experimental Protocols

Part 1: HPLC Method for Purity Validation

This protocol outlines a self-validating system for the purity determination of this compound, grounded in the principles of the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[10]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation s_prep Prepare Standard & Sample Solutions (1.0 mg/mL & 0.5 mg/mL in ACN/Water) inject Inject Blank, Standard, and Sample s_prep->inject m_prep Prepare Mobile Phases A: 0.1% Formic Acid in Water B: Acetonitrile hplc_system Equilibrate HPLC System (C18 column, 30°C) m_prep->hplc_system hplc_system->inject run Execute Gradient Elution (1.0 mL/min) inject->run detect UV Detection at 254 nm run->detect integrate Integrate Chromatograms detect->integrate sst Perform System Suitability Test (SST) (Tailing, Plates, %RSD) integrate->sst purity Calculate Purity (% Area) sst->purity If SST passes report Generate Final Report purity->report

Figure 1: HPLC Purity Validation Workflow.

Chromatographic Conditions:

ParameterConditionRationale
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention for moderately polar compounds like the target analyte. The dimensions and particle size offer a good balance between resolution and analysis time.[6]
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous component of the mobile phase. Formic acid is added to control the pH and improve peak shape by suppressing the ionization of the amine group.[22]
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte from the column. Acetonitrile generally provides good peak shape and lower backpressure compared to methanol.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-18.1 min: 80-30% B; 18.1-22 min: 30% BA gradient is employed to ensure elution of compounds with a wider range of polarities, providing good resolution between the main peak and any potential early or late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection UV at 254 nmAromatic and heterocyclic systems typically exhibit strong absorbance around 254 nm. This wavelength is chosen to provide good sensitivity for the analyte and potential aromatic impurities.
Injection Volume 10 µLA standard injection volume that balances sensitivity with the risk of column overloading.

System Suitability Test (SST):

Before sample analysis, the suitability of the chromatographic system must be verified according to USP <621> guidelines.[4] This is a self-validating step to ensure the system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area (n=5) ≤ 1.0%

Procedure:

  • Solution Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to obtain a concentration of 0.5 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the synthesized this compound in the diluent to obtain a concentration of 0.5 mg/mL.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the diluent (blank) to ensure no interference from the solvent.

    • Make five replicate injections of the Standard Solution.

    • Inject the Sample Solution in duplicate.

  • Data Analysis:

    • Verify that the system suitability criteria are met from the five replicate injections of the standard solution.

    • Integrate the peaks in the chromatogram of the sample solution.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of all Peaks) x 100

Part 2: Method Validation Protocol (Abbreviated)

A full validation of this method should be conducted according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[8]

Validation_Flow cluster_params Validation Parameters (ICH Q2 R2) Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

Figure 2: Key Parameters for HPLC Method Validation.
  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products. This is typically done by spiking the sample with potential impurities and performing forced degradation studies.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a specified range (e.g., 80-120% of the target concentration).[3]

  • Accuracy: Determine the closeness of the test results to the true value. This is assessed by analyzing samples with known concentrations (e.g., spiked placebo or comparison to a reference material).[3]

  • Precision: Measure the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).[3]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. Often determined by signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).[3][20]

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).

Conclusion

The purity validation of synthesized this compound is critical for its use in further research and development. A well-designed and validated reversed-phase HPLC method provides a reliable, sensitive, and specific tool for this purpose. While techniques like GC-MS and qNMR have their own merits, HPLC offers the most balanced and practical approach for routine quality control of this particular pharmaceutical intermediate. The detailed protocol and validation framework presented in this guide serve as a robust starting point for any laboratory tasked with ensuring the purity and quality of this and similar heterocyclic compounds. By grounding our analytical choices in scientific principles and adhering to established regulatory guidelines, we ensure the integrity and trustworthiness of our scientific data.

References

A Comparative Guide to Spectroscopic Methods for Structural Confirmation of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property.[1] For novel heterocyclic compounds like 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine, a crucial building block in medicinal chemistry, establishing the precise arrangement of atoms is not merely a formality but a critical step that underpins all subsequent biological and toxicological evaluation. The presence of a trifluoromethyl group, a chlorine atom, and an amine on a pyrazine ring presents a unique analytical challenge that necessitates a multi-faceted spectroscopic approach. The trifluoromethyl group, in particular, is a powerful tool in medicinal chemistry, known for enhancing metabolic stability and bioavailability.[2]

This guide provides an in-depth comparison of the primary spectroscopic techniques used to confirm the structure of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and compare the strengths and limitations of each method, offering a holistic view for researchers, scientists, and drug development professionals.

The Spectroscopic Toolkit: A Multi-Pronged Approach

No single spectroscopic technique can provide the complete structural picture. Instead, we rely on the synergy of several methods, each offering a unique piece of the puzzle. For this compound (Molecular Formula: C₅H₃ClF₃N₃, Molecular Weight: 197.55 g/mol ), the core techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[3]

The overall workflow for structural elucidation is a systematic process, beginning with sample preparation and culminating in the integration of data from various spectroscopic sources to arrive at a conclusive structural assignment.

Structural Elucidation Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Integration Sample Pure Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR MS Mass Spectrometer (e.g., ESI-MS) Prep_MS->MS IR FTIR Spectrometer Prep_IR->IR Analyze_NMR Chemical Shifts, Coupling, Integration NMR->Analyze_NMR Analyze_MS Molecular Ion Peak, Isotopic Pattern, Fragmentation MS->Analyze_MS Analyze_IR Functional Group Frequencies IR->Analyze_IR Integration Combined Structural Confirmation Analyze_NMR->Integration Analyze_MS->Integration Analyze_IR->Integration caption Fig. 1: General workflow for spectroscopic structural confirmation.

Caption: Fig. 1: General workflow for spectroscopic structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] It provides detailed information about the carbon-hydrogen framework, the chemical environment of atoms, and their connectivity. For our target molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

¹H NMR Spectroscopy

Proton NMR reveals the number of different types of protons, their electronic environment, and which protons are adjacent to one another.

  • Expected Signals:

    • Aromatic Proton (H-6): The pyrazine ring has one remaining proton. Its chemical shift will be downfield (typically δ 7.5-8.5 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing nitrogen atoms.

    • Amine Protons (-NH₂): These protons will appear as a broad singlet. The chemical shift can vary significantly (typically δ 5.0-7.0 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding.

¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon skeleton of the molecule.

  • Expected Signals:

    • Pyrazine Ring Carbons: Five distinct signals are expected for the five carbon atoms in the molecule. The carbons bonded to electronegative atoms (Cl, N, and the CF₃ group) will be significantly deshielded and appear at higher chemical shifts (downfield). The carbon of the trifluoromethyl group will also show coupling to the fluorine atoms.[5]

    • Trifluoromethyl Carbon (-CF₃): This signal will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial and highly informative technique.[6] Fluorine-19 is a spin ½ nucleus with 100% natural abundance, leading to high sensitivity.

  • Expected Signals:

    • Trifluoromethyl Group (-CF₃): A single, sharp signal is expected. The chemical shift of a CF₃ group on an aromatic ring is characteristic and typically falls in the range of -60 to -70 ppm (relative to CFCl₃).[7] The absence of other fluorine atoms in the molecule simplifies the spectrum, as no F-F coupling will be observed.

Technique Expected Chemical Shift (δ, ppm) Expected Multiplicity Information Gained
¹H NMR Aromatic H: ~8.0-8.5Amine NH₂: ~5.0-7.0 (broad)SingletBroad SingletPresence of a single aromatic proton and an amine group.
¹³C NMR Aromatic C: ~120-160CF₃ Carbon: ~115-1255 SingletsQuartet (¹JCF ≈ 270 Hz)Confirms the 5 distinct carbon environments of the pyrazine and CF₃ groups.
¹⁹F NMR CF₃: ~ -60 to -65SingletUnambiguous confirmation of the trifluoromethyl group's electronic environment.[6][7]

Table 1: Predicted NMR Spectroscopic Data for this compound.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow down the exchange of amine protons, sometimes allowing for their observation as sharper signals.[8]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR to reference the chemical shifts to 0 ppm.[9]

  • Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative ratios of the different types of protons.

Mass Spectrometry (MS): Molecular Weight and Isotopic Signature

Mass spectrometry is an indispensable technique that provides the molecular weight of a compound and, through fragmentation patterns and isotopic distributions, offers further structural clues.[10]

Key Information from MS:
  • Molecular Ion Peak (M⁺): The primary piece of information is the mass-to-charge ratio (m/z) of the molecular ion. For our compound (C₅H₃ClF₃N₃), the expected monoisotopic mass is approximately 197.00 g/mol .

  • Isotopic Pattern: The presence of chlorine provides a definitive isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[10] This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, two mass units higher, for the molecule containing ³⁷Cl (M+2)⁺. The intensity of the (M+2)⁺ peak will be about one-third that of the M⁺ peak, providing conclusive evidence for the presence of a single chlorine atom.[11]

MS Isotope Pattern cluster_ms Mass Spectrum Isotopic Cluster M_peak M⁺ Peak (contains ³⁵Cl) Relative Intensity: 100% M2_peak (M+2)⁺ Peak (contains ³⁷Cl) Relative Intensity: ~33% caption Fig. 2: Expected MS isotopic pattern for a compound with one chlorine atom.

Caption: Fig. 2: Expected MS isotopic pattern for a compound with one chlorine atom.

  • Fragmentation: While complex, fragmentation patterns can support the proposed structure. Common fragmentation pathways for pyrazines may involve the loss of small molecules like HCN or cleavage of the side chains.[12]

Ion Expected m/z Significance
[M]⁺ (³⁵Cl) ~197.0Molecular ion with the most abundant chlorine isotope.
[M+2]⁺ (³⁷Cl) ~199.0Confirms the presence of one chlorine atom.[10]
[M-Cl]⁺ ~162.0Loss of the chlorine atom.
[M-CF₃]⁺ ~128.0Loss of the trifluoromethyl group.

Table 2: Predicted Key Ions in the Mass Spectrum.

Experimental Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) for accurate mass measurement, which helps in confirming the elemental composition.

  • Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. ESI in positive ion mode is typically suitable for this amine-containing compound.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and the M+2 peak. Compare their intensity ratio to the theoretical 3:1 ratio for chlorine. Analyze fragmentation patterns to further support the structure.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[4]

Key Vibrational Frequencies:
  • N-H Stretch: The amine group (-NH₂) will show characteristic stretching vibrations, typically as two bands in the 3300-3500 cm⁻¹ region for a primary amine.

  • C-H Stretch (Aromatic): A weak absorption above 3000 cm⁻¹ is expected for the C-H bond on the pyrazine ring.

  • C=N and C=C Stretches: The aromatic ring stretches will appear in the 1400-1600 cm⁻¹ region.

  • C-F Stretch: The trifluoromethyl group will exhibit very strong and characteristic C-F stretching absorptions, typically in the 1100-1350 cm⁻¹ range.[13]

  • C-Cl Stretch: The C-Cl stretch appears in the fingerprint region, usually between 600-800 cm⁻¹, but can be difficult to assign definitively.

Functional Group Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch (Amine) 3300 - 3500 (two bands)Medium
C-H Stretch (Aromatic) 3000 - 3100Weak
C=N / C=C Stretch (Ring) 1400 - 1600Medium-Strong
C-F Stretch (CF₃) 1100 - 1350Very Strong
C-Cl Stretch 600 - 800Medium

Table 3: Predicted IR Absorption Frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is required, making ATR a very convenient method.

  • Background Scan: Run a background spectrum of the empty ATR setup to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Comparative Analysis and Alternative Methods

Technique Primary Role Strengths Limitations
NMR (¹H, ¹³C, ¹⁹F) Detailed structural framework (connectivity, environment)Provides the most comprehensive structural information; ¹⁹F NMR is highly specific for the CF₃ group.[6]Requires a relatively pure sample and larger sample quantity; can be time-consuming.
Mass Spectrometry Molecular weight and elemental formula (via isotopic pattern)High sensitivity; confirms molecular weight and the presence of halogens unambiguously.[10]Provides limited information on connectivity; isomers can be indistinguishable.
IR Spectroscopy Functional group identificationFast, non-destructive, and requires minimal sample preparation; excellent for identifying key functional groups like -NH₂ and -CF₃.[4]Provides little information on the overall molecular skeleton; the fingerprint region can be complex.

Table 4: Comparison of Primary Spectroscopic Techniques.

Alternative and Complementary Techniques
  • UV-Vis Spectroscopy: While not a primary tool for detailed structural elucidation, UV-Vis spectroscopy can confirm the presence of the pyrazine chromophore. It measures the absorption of UV or visible light, providing information about conjugated systems.[4]

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction is the gold standard, providing an absolute, three-dimensional structure of the molecule. However, it is contingent on the ability to grow a suitable single crystal, which can be a significant challenge.[4]

Conclusion

The structural confirmation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. While NMR spectroscopy provides the detailed architectural blueprint, Mass Spectrometry acts as a crucial verification step, confirming the molecular weight and the presence of the key chlorine atom through its distinct isotopic signature. Infrared Spectroscopy serves as a rapid and effective check for the presence of the required functional groups.

By integrating the data from these complementary methods, researchers can achieve an unambiguous and robust structural confirmation. This analytical rigor is fundamental in the field of drug development, ensuring that the journey from a chemical entity to a potential therapeutic is built on a solid foundation of confirmed molecular identity.[14]

References

Pyrazine vs. Pyridine Scaffolds in Drug Design: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are fundamental building blocks for the design of novel therapeutics. Among these, pyrazine and pyridine scaffolds are particularly prominent, each offering a unique combination of physicochemical and biological properties. This guide provides an in-depth, data-driven comparison of the biological activities of pyrazine and pyridine derivatives, offering insights for researchers, scientists, and drug development professionals to inform rational drug design.

Physicochemical Properties: The Foundation of Biological Interaction

The seemingly subtle difference between pyrazine's two nitrogen atoms in a 1,4-orientation and pyridine's single nitrogen atom profoundly influences their electronic and steric properties, which in turn dictates their behavior in a biological milieu.

Pyridine is a weakly basic heterocycle, a characteristic that allows it to improve the water solubility of a molecule.[1] The lone pair of electrons on the nitrogen atom is readily available for hydrogen bonding, a crucial interaction for drug-receptor binding.[1] Pyrazine, on the other hand, is less basic than pyridine.[2] Its symmetrical structure results in a zero net dipole moment, which can be advantageous in certain drug design scenarios.[3]

Here is a summary of key physicochemical properties:

PropertyPyrazinePyridineReference(s)
pKa (of conjugate acid)0.375.25[4][5]
Dipole Moment (D)02.2[3]
Aromaticity Index (IA)-86[6]
Water SolubilitySolubleMiscible[1][4]

The lower basicity of pyrazine can be a strategic advantage in drug design, as it may reduce interactions with off-target biological amines and potentially lower toxicity. Conversely, the stronger basicity of pyridine can be leveraged to enhance aqueous solubility and form stable salts.

The Role as a Pharmacophore: Engaging Biological Targets

Both pyrazine and pyridine are versatile pharmacophores, capable of participating in a variety of non-covalent interactions with biological targets such as enzymes and receptors. Their aromatic nature allows for π-π stacking interactions, while the nitrogen atoms can act as hydrogen bond acceptors.

The nitrogen atom in pyridine is a well-established hinge-binding motif in many kinase inhibitors, where it forms a critical hydrogen bond with the backbone of the kinase hinge region.[7] Pyrazine, with its two nitrogen atoms, also frequently serves as a hydrogen bond acceptor in the ATP-binding pocket of kinases.

Pharmacophore_Interactions cluster_Pyridine Pyridine Scaffold cluster_Pyrazine Pyrazine Scaffold Pyridine Pyridine Ring Pyridine_HBA Hydrogen Bond Acceptor (N) Pyridine->Pyridine_HBA Strong H-bond acceptor Pyridine_Pi π-π Stacking Pyridine->Pyridine_Pi Pyrazine Pyrazine Ring Pyrazine_HBA1 Hydrogen Bond Acceptor (N1) Pyrazine->Pyrazine_HBA1 Weaker H-bond acceptor Pyrazine_HBA2 Hydrogen Bond Acceptor (N4) Pyrazine->Pyrazine_HBA2 Weaker H-bond acceptor Pyrazine_Pi π-π Stacking Pyrazine->Pyrazine_Pi

Comparative Biological Activities: A Data-Driven Overview

Both pyrazine and pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and effects on the central nervous system (CNS).[7]

Anticancer Activity

The efficacy of both scaffolds in cancer therapy is often linked to their ability to inhibit key signaling pathways involved in cell proliferation and survival.[7]

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyrazine Imidazo[1,2-a]pyrazine derivativeHep-211[7]
Imidazo[1,2-a]pyrazine derivativeHepG213[7]
Imidazo[1,2-a]pyrazine derivativeMCF-711[7]
Pyridine Imidazo[1,2-a]pyridine derivativeHep-211[7]
Imidazo[1,2-a]pyridine derivativeHepG213[7]
Imidazo[1,2-a]pyridine derivativeMCF-711[7]

In this specific comparative study, the imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives showed comparable anticancer activity against the tested cell lines.[7]

Antimicrobial Activity

Pyrazine and pyridine derivatives have also been explored for their potential as antimicrobial agents.[7]

Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)Reference
Pyrazine Thiazolyl-pyrazine derivativeE. coli12.5[7]
Thiazolyl-pyrazine derivativeS. aureus25[7]
Thiazolyl-pyrazine derivativeC. albicans50[7]
Pyridine Thiazolyl-pyridine derivativeE. coli25[7]
Thiazolyl-pyridine derivativeS. aureus50[7]
Thiazolyl-pyridine derivativeC. albicans100[7]

In this instance, the pyrazine-containing derivative demonstrated superior or equivalent activity against the tested microbial strains compared to its pyridine counterpart.[7]

Central Nervous System (CNS) Activity

While both scaffolds show potential for modulating CNS activity, pyridine alkaloids have a more established history in this area.[7] Quantitative comparative data for CNS activities is less abundant, but research is ongoing.[7]

Metabolic Stability and Toxicity: Key Considerations in Drug Development

A critical aspect of drug design is optimizing the metabolic stability and minimizing the toxicity of a lead compound. The choice between a pyrazine and pyridine scaffold can significantly impact these ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Metabolic Stability

The nitrogen atom(s) in both pyrazine and pyridine rings can influence their susceptibility to metabolism by cytochrome P450 (CYP) enzymes. The replacement of a pyridine ring with a pyrazine is a common bioisosteric strategy to enhance metabolic stability.[8] The introduction of a nitrogen atom can block a potential site of metabolism. For instance, replacing a difluorophenyl group with a fluoropyridine has been shown to reduce metabolic turnover.[8]

Toxicity

A key safety concern in drug development is the potential for a compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias. Both pyrazine and pyridine-containing compounds should be evaluated for their hERG liability.

Experimental Protocols for Comparative Evaluation

To rigorously compare the biological activity of novel pyrazine and pyridine derivatives, a battery of in vitro assays is essential. The following are step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay determines the potency of a compound in inhibiting a specific kinase.

Protocol:

  • Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test compounds (dissolved in DMSO), 384-well plates, plate reader.

  • Assay Procedure:

    • Add 5 µL of test compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of a kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of compound that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve.

Kinase_Inhibition_Workflow start Start add_compound Add Test Compound Dilutions to 384-well Plate start->add_compound add_kinase_substrate Add Kinase/Substrate Mixture add_compound->add_kinase_substrate add_atp Initiate Reaction with ATP add_kinase_substrate->add_atp incubate Incubate at Room Temperature add_atp->incubate stop_and_read Stop Reaction and Measure Kinase Activity incubate->stop_and_read analyze Calculate % Inhibition and IC50 stop_and_read->analyze end End analyze->end

Caco-2 Permeability Assay

This assay is a well-established in vitro model to predict human intestinal permeability of a drug.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable supports in a transwell plate for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with transport buffer.

    • Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

    • Collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.

Conclusion

Both pyrazine and pyridine scaffolds are invaluable tools in the medicinal chemist's arsenal. While pyridine derivatives have a longer history and are more prevalent in CNS-acting drugs, pyrazine offers distinct advantages, particularly in modulating physicochemical properties and potentially improving metabolic stability. The choice between these two scaffolds should be guided by a thorough understanding of the specific biological target and the desired ADMET profile. The experimental protocols outlined in this guide provide a framework for the direct and quantitative comparison of novel pyrazine and pyridine-containing compounds, facilitating the rational design of the next generation of therapeutics.

References

A Senior Application Scientist's Guide to the Rigorous Validation of In Vitro Screening Hits for 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of novel small molecule inhibitors is a critical starting point. High-throughput screening (HTS) campaigns often yield a plethora of "hits" against a therapeutic target. However, the journey from a primary hit to a validated lead compound is fraught with potential pitfalls, including false positives and artifacts. This guide provides a comprehensive framework for the robust validation of in vitro screening results, using the hypothetical context of identifying inhibitors for a target protein kinase from a library of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine derivatives. Our focus will be on establishing genuine target engagement and ensuring the biological relevance of the initial findings.

The Crucial Step Beyond Primary Screening: A Multi-Faceted Validation Strategy

A primary HTS assay is designed for speed and scale, often at the expense of precision. Therefore, a positive result, or "hit," from such a screen is merely the beginning of our investigation. A rigorous, multi-pronged validation cascade is essential to eliminate false positives and to characterize the true activity of the compounds of interest.[1][2] This process not only confirms the initial observation but also provides crucial data on potency, selectivity, and mechanism of action, which are vital for the decision to advance a compound into lead optimization.

The validation workflow can be visualized as a funnel, where a large number of initial hits are subjected to a series of increasingly stringent assays to yield a smaller set of high-quality, validated hits.

G cluster_0 Primary High-Throughput Screen (HTS) cluster_1 Hit Confirmation & Potency Determination cluster_2 Orthogonal & Counter-Screening cluster_3 Selectivity & Cellular Activity PrimaryScreen HTS of this compound Derivative Library (e.g., Kinase Assay) HitConfirmation Re-testing of Primary Hits PrimaryScreen->HitConfirmation DoseResponse Dose-Response Curves (IC50 Determination) HitConfirmation->DoseResponse OrthogonalAssay Orthogonal Assay (Different Technology) DoseResponse->OrthogonalAssay CounterScreen Counter-Screening (Assay Interference) OrthogonalAssay->CounterScreen SelectivityProfiling Kinase Panel Selectivity Profiling CounterScreen->SelectivityProfiling CellularAssay Cell-Based Target Engagement & Cytotoxicity SelectivityProfiling->CellularAssay ValidatedHits Validated Hits for Lead Optimization CellularAssay->ValidatedHits

Caption: A typical workflow for hit validation following a primary high-throughput screen.

Phase 1: Hit Confirmation and Potency Determination

The first crucial step is to confirm that the observed activity in the primary screen is reproducible.[3] This involves re-testing the initial "hit" compounds, preferably from a freshly prepared sample, in the same assay format.

Dose-Response Analysis for IC50 Determination

Once a hit is confirmed, its potency must be quantified. This is achieved by generating a dose-response curve, where the compound is tested across a range of concentrations.[1] The resulting data is fitted to a sigmoidal curve to determine the half-maximal inhibitory concentration (IC50), a key metric of the compound's potency.[4][5]

DerivativePrimary Screen % Inhibition (at 10 µM)Confirmed IC50 (µM)
Compound A85%0.5
Compound B82%1.2
Compound C75%8.9
Compound D60%> 20 (Inactive)

Table 1: Hypothetical Hit Confirmation and Potency Data. Compounds A and B show potent, dose-dependent inhibition, while Compound C is significantly less potent. Compound D is a likely false positive from the primary screen as its activity could not be reproduced in a dose-dependent manner.

Experimental Protocol: Dose-Response IC50 Determination in a Biochemical Kinase Assay

  • Compound Preparation : Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in a 96-well plate.

  • Assay Plate Preparation : Add 2 µL of the diluted compounds to the wells of a 384-well assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme and Substrate Addition : Add 10 µL of a solution containing the target kinase and its peptide substrate to each well. Incubate for 15 minutes at room temperature.

  • Initiate Reaction : Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure that the measured IC50 reflects the intrinsic affinity of the inhibitor.[6]

  • Incubation : Incubate the plate for 60 minutes at room temperature.

  • Detection : Add 20 µL of a detection reagent (e.g., ADP-Glo™) that measures kinase activity by quantifying the amount of ADP produced.

  • Data Analysis : Measure luminescence using a plate reader. Normalize the data to the controls and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.[7][8]

Phase 2: Weeding Out False Positives with Orthogonal and Counter-Screens

A significant challenge in HTS is the prevalence of false positives that arise from compound interference with the assay technology rather than true inhibition of the target.[9] To address this, we employ orthogonal and counter-screening assays.

Orthogonal Assays: A Different Perspective on Inhibition

An orthogonal assay measures the same biological event as the primary screen but uses a different detection technology.[3][10][11] This is a critical step to ensure that the observed activity is not an artifact of the primary assay format. For a kinase inhibitor, if the primary screen was a luminescence-based assay measuring ADP production, an orthogonal assay could be a fluorescence resonance energy transfer (FRET)-based assay that directly measures the phosphorylation of a substrate peptide.[12]

DerivativePrimary Assay IC50 (µM) (Luminescence)Orthogonal Assay IC50 (µM) (FRET)Conclusion
Compound A0.50.6Confirmed Hit
Compound B1.21.5Confirmed Hit
Compound E0.8> 30False Positive

Table 2: Comparison of Primary and Orthogonal Assay Results. Compounds A and B show comparable potency in both assays, confirming their activity. Compound E, however, is inactive in the orthogonal assay, suggesting it may have interfered with the luciferase system in the primary assay.

Counter-Screening: Identifying Assay-Specific Interferences

Counter-screens are designed to identify compounds that interfere with the assay components themselves.[13][14] For instance, in a luciferase-based primary screen, a counter-screen would test the compounds against the luciferase enzyme in the absence of the primary target kinase.[9] A compound that inhibits luciferase would be flagged as a false positive.

G cluster_0 Primary Assay cluster_1 Orthogonal Assay cluster_2 Counter-Screen Primary Compound + Target Kinase + Substrate + ATP -> ADP (Luminescence) Orthogonal Compound + Target Kinase + Fluorescent Substrate + ATP -> Phospho-Substrate (FRET) Primary->Orthogonal Confirms Target Inhibition Counter Compound + Luciferase -> Luminescence Primary->Counter Identifies Assay Interference

Caption: Relationship between primary, orthogonal, and counter-screens.

Phase 3: Assessing Selectivity and Cellular Activity

Once a compound's on-target activity is confirmed, it is crucial to understand its selectivity and whether it is active in a more physiologically relevant cellular context.[15][16]

Kinase Selectivity Profiling

Many kinase inhibitors target the highly conserved ATP-binding pocket, leading to potential off-target effects.[17][18] Therefore, assessing the selectivity of a hit compound is paramount. This is typically done by screening the compound against a large panel of kinases.[6][19] A desirable inhibitor will show high potency against the intended target and minimal activity against other kinases.

Transitioning to Cell-Based Assays

Biochemical assays, while excellent for initial screening, lack the complexity of a cellular environment.[12][20][21] Cell-based assays provide a more biologically relevant system to confirm target engagement and assess the compound's effects on cell viability.[15][16]

Experimental Protocol: Cell-Based Target Engagement Assay

  • Cell Culture : Culture a cell line that expresses the target kinase in a 96-well plate.

  • Compound Treatment : Treat the cells with a serial dilution of the test compound for a specified period (e.g., 2-4 hours).

  • Cell Lysis : Lyse the cells to release the cellular proteins.

  • Target Engagement Measurement : Use an assay that measures the phosphorylation of a known downstream substrate of the target kinase (e.g., a sandwich ELISA or Western blot).

  • Data Analysis : Quantify the level of substrate phosphorylation at each compound concentration and determine the EC50 (half-maximal effective concentration).

Cytotoxicity Assessment

A critical aspect of cell-based validation is to determine if the compound's effect is due to specific target inhibition or general cytotoxicity.[9][14] This is achieved by running a cytotoxicity assay in parallel with the target engagement assay.[22][23][24][25][26]

DerivativeTarget Engagement EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/EC50)
Compound A0.8> 50> 62.5
Compound B2.55.02.0

Table 3: Cellular Activity and Cytotoxicity. Compound A demonstrates potent target engagement in cells with a large window to cytotoxicity, making it a promising candidate. Compound B shows cellular activity, but its narrow selectivity index suggests that the observed effect may be linked to general toxicity.

Conclusion

The validation of in vitro screening results is a meticulous process that requires a systematic and multi-faceted approach. By moving beyond the primary screen to incorporate hit confirmation, dose-response analysis, orthogonal assays, counter-screening, selectivity profiling, and cell-based assays, researchers can confidently identify and prioritize compounds with genuine and specific biological activity. This rigorous validation cascade is indispensable for increasing the likelihood of success in the subsequent stages of drug discovery and development.

References

A Quantitative Comparison of Chloro- vs. Bromo-Pyrazine Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that dictates the efficiency and feasibility of a synthetic route. Pyrazine derivatives are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs.[1][2] Halogenated pyrazines, in particular, serve as versatile building blocks for the construction of complex molecular architectures through various cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth, quantitative comparison of the reactivity of chloro- and bromo-pyrazines, supported by experimental data, to inform strategic decisions in synthetic planning.

The fundamental difference in reactivity between chloro- and bromo-pyrazines stems from the inherent properties of the carbon-halogen bond. The carbon-bromine bond is longer and weaker than the carbon-chlorine bond, making it more susceptible to cleavage. This distinction is a key determinant of reactivity in many common synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3] In this context, the nature of the halogen on the pyrazine ring plays a pivotal role, primarily by influencing the rate-determining oxidative addition step.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. The generally accepted trend in reactivity for halo-aromatics in Suzuki coupling is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength.[4] This trend holds true for halopyrazines, where bromopyrazines exhibit greater reactivity than their chloro- counterparts, often leading to higher yields under milder conditions.

HalopyrazineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-ChloropyrazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O1001285
2-BromopyrazinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012~95

Note: Data compiled from multiple sources to illustrate the general trend. Conditions are not identical but are representative for each substrate.[1][5]

The higher reactivity of bromopyrazines can be attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition of the palladium(0) catalyst.

Experimental Protocol: Representative Suzuki-Miyaura Coupling of 2-Bromopyrazine

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-bromopyrazine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenylpyrazine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6] Similar to the Suzuki coupling, the reactivity of halopyrazines in this reaction is generally governed by the C-X bond strength, with bromopyrazines being more reactive than chloropyrazines.[7] This allows for the use of lower catalyst loadings and milder reaction conditions for bromo-substituted substrates. A direct comparison in the purine nucleoside series showed that a bromo-substituted derivative required a lower catalyst loading (5 mol%) compared to its chloro-analog (10 mol%) to achieve good yields.[8]

HalopyrazineAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-ChloropyrazineMorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene11018~80
2-BromopyrazineMorpholinePd₂(dba)₃ / RuPhosLiHMDSToluene1001683

Note: Data compiled from multiple sources to illustrate the general trend. Conditions are not identical but are representative for each substrate.[1][9]

Experimental Protocol: Representative Buchwald-Hartwig Amination of 2-Chloropyrazine

  • Reaction Setup: To a dried Schlenk tube, add 2-chloropyrazine (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 mmol, 2 mol%), and XPhos (0.048 mmol, 4.8 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add toluene (2 mL), morpholine (1.2 mmol, 1.2 equiv.), and a solution of sodium tert-butoxide in toluene (1.4 mmol, 1.4 equiv.).

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 18 hours.

  • Work-up: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed cross-coupling reactions, the reactivity trend for halogens in nucleophilic aromatic substitution (SNAr) on electron-deficient rings like pyrazine is often reversed: F > Cl > Br > I.[1] This is because the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized intermediate (a Meisenheimer complex). The high electronegativity of chlorine (compared to bromine) polarizes the C-Cl bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Quantitative studies have shown that 2-chloropyrimidine is approximately 100 times more reactive than chloropyrazine in SNAr reactions, highlighting the influence of the heterocyclic core on reactivity.[8] While direct kinetic comparisons of chloro- and bromo-pyrazines are scarce, the established principles of SNAr suggest that chloropyrazines will generally be more reactive than their bromo- counterparts.

HalopyrazineNucleophileSolventTemp. (°C)Relative Reactivity
2-ChloropyrazinePiperidineDMSO100More Reactive
2-BromopyrazinePiperidineDMSO100Less Reactive

Note: This table illustrates the generally accepted trend in SNAr reactivity.

Experimental Protocol: Representative SNAr of 2-Chloropyrazine with an Amine

  • Reaction Setup: In a sealed tube, dissolve 2-chloropyrazine (1.0 mmol, 1.0 equiv.) in dimethyl sulfoxide (DMSO) (2 mL).

  • Nucleophile Addition: Add the desired amine (e.g., piperidine, 1.2 mmol, 1.2 equiv.) to the solution.

  • Base Addition: Add a suitable base, such as potassium carbonate (1.5 mmol, 1.5 equiv.).

  • Reaction: Seal the tube and heat in an oil bath at 130 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature and pour into water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Mechanistic Rationale and Visualization

The divergent reactivity of chloro- and bromo-pyrazines in these key transformations can be visualized through their respective reaction mechanisms.

Palladium-Catalyzed Cross-Coupling

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L₂)X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OR)₂ Ar-Pd(II)-R Ar-Pd(II)(L₂)R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

In this cycle, the initial oxidative addition of the halopyrazine (Ar-X) to the Pd(0) catalyst is often the rate-determining step. The weaker C-Br bond leads to a faster oxidative addition compared to the stronger C-Cl bond, hence the higher reactivity of bromopyrazines.

Nucleophilic Aromatic Substitution (SNAr)

G cluster_1 SNAr Mechanism Start Halopyrazine + Nucleophile Attack Nucleophilic Attack Start->Attack Intermediate Meisenheimer Complex (Anionic Intermediate) Attack->Intermediate Elimination Halide Elimination Intermediate->Elimination Product Substituted Pyrazine Elimination->Product

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

For SNAr, the initial attack of the nucleophile is often rate-determining. The greater electronegativity of chlorine compared to bromine makes the adjacent carbon atom more electrophilic, accelerating this initial step and leading to a higher overall reaction rate for chloropyrazines.

Conclusion and Recommendations

The choice between a chloro- or bromo-pyrazine as a synthetic precursor is a strategic one, with clear trade-offs in reactivity depending on the desired transformation.

  • For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, bromopyrazines are the more reactive substrates. They generally provide higher yields under milder conditions and are the preferred choice when available and cost-effective. Chloropyrazines are viable alternatives but may require more forcing conditions, higher catalyst loadings, and more specialized ligand systems to achieve comparable results.

  • For nucleophilic aromatic substitution (SNAr) reactions, chloropyrazines are typically more reactive than their bromo- counterparts. The higher electronegativity of chlorine enhances the electrophilicity of the pyrazine ring, facilitating the initial nucleophilic attack.

By understanding these fundamental reactivity principles and leveraging the provided experimental data and protocols, researchers can make more informed decisions in the design and execution of synthetic routes towards novel pyrazine-containing molecules of interest.

References

Benchmarking the performance of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine-based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of IRAK4 in Inflammatory Signaling

Interleukin-1 receptor-associated kinase 4 (IRAK4) stands as a cornerstone of innate immunity. This serine/threonine kinase is an essential upstream mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, these receptors recruit adaptor proteins like MyD88, forming a complex known as the Myddosome. IRAK4 is a critical component of this complex, and its kinase activity is indispensable for the subsequent phosphorylation and activation of downstream targets, including IRAK1. This cascade ultimately leads to the activation of key transcription factors such as NF-κB, culminating in the production of a host of pro-inflammatory cytokines. Given its central role, the dysregulation of IRAK4 signaling is implicated in a wide array of autoimmune and inflammatory diseases, making it a highly attractive target for therapeutic intervention.[1][2][3]

This guide provides a comprehensive performance benchmark of a novel inhibitor series based on the 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine scaffold. For the purpose of this analysis, we will refer to our lead compound from this series as PZ-C5T . The performance of PZ-C5T will be compared against a panel of established IRAK4 inhibitors with diverse chemical structures. This objective analysis is designed to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the potential of this new chemical scaffold.

The IRAK4 Signaling Pathway

To contextualize the mechanism of inhibition, it is crucial to visualize the signaling pathway in which IRAK4 operates.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation Cytokines Pro-inflammatory Cytokines NFkB_activation->Cytokines Transcription PZ_C5T PZ-C5T & Alternatives PZ_C5T->IRAK4 Inhibition

Caption: The IRAK4 signaling cascade downstream of TLR/IL-1R activation.

Biochemical Potency: Head-to-Head Comparison

The initial and most fundamental assessment of a kinase inhibitor's performance is its ability to directly inhibit the enzymatic activity of its target. In this section, we compare the in vitro half-maximal inhibitory concentration (IC50) of PZ-C5T against a panel of known IRAK4 inhibitors.

Table 1: Biochemical IC50 Values for IRAK4 Inhibitors

Compound NameAlternative NamesTarget(s)IC50 (nM)
PZ-C5T (Compound of Interest) IRAK4 1.5
ZimlovisertibPF-06650833IRAK40.2[1], 0.52[1]
ZabedosertibBAY 1834845IRAK43.55[1], 3.4[1]
EmavusertibCA-4948IRAK4, FLT357[1]
AS2444697-IRAK421[1]
IRAK-1/4 Inhibitor I-IRAK1, IRAK4200 (IRAK4)[1]

Note: The IC50 value for PZ-C5T is hypothetical for the purpose of this guide.

Experimental Protocol: IRAK4 Biochemical Kinase Assay

This protocol outlines a generalized method for determining the biochemical potency of an IRAK4 inhibitor.

Objective: To measure the in vitro IC50 value of a test compound against recombinant human IRAK4.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[1]

  • ATP

  • Peptide substrate (e.g., Myelin Basic Protein)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based detection system[2]

  • 384-well plates

Workflow Diagram:

Biochemical_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of Test Compound Start->Compound_Prep Reaction_Setup Add Compound, Enzyme, and Substrate to Plate Compound_Prep->Reaction_Setup Enzyme_Prep Dilute IRAK4 Enzyme and Substrate Enzyme_Prep->Reaction_Setup Reaction_Start Initiate Reaction with ATP Reaction_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Detection Stop Reaction & Measure ADP Production Incubation->Detection Data_Analysis Calculate IC50 Value Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining biochemical IC50 values.

Step-by-Step Procedure:

  • Compound Preparation: A serial dilution of the test compound in DMSO is prepared.

  • Enzyme and Substrate Preparation: The IRAK4 enzyme and peptide substrate are diluted in kinase buffer to their optimal concentrations.[1]

  • Reaction Initiation: In a 384-well plate, the test compound, IRAK4 enzyme, and substrate are combined. The kinase reaction is initiated by the addition of ATP.[2]

  • Incubation: The plate is incubated at 30°C for a predetermined time, typically 60 minutes.[1]

  • Reaction Termination and Detection: The reaction is stopped, and the amount of ADP produced is measured using the ADP-Glo™ Kinase Assay system. The luminescent signal is directly proportional to the kinase activity.[1][2]

  • Data Analysis: Kinase activity is plotted against the logarithm of the inhibitor concentration. The data is then fitted to a four-parameter logistic equation to determine the IC50 value.[1]

Cellular Potency: Assessing Performance in a Biological Context

While biochemical assays are crucial for determining direct target engagement, cellular assays are essential to evaluate a compound's ability to inhibit the target within a complex biological system. These assays account for factors such as cell permeability and off-target effects.

Table 2: Cellular IC50 Values for IRAK4 Inhibitors in a TLR-Induced Cytokine Production Assay

Compound NameCell TypeStimulantCytokine MeasuredIC50 (nM)
PZ-C5T Human PBMCs LPS TNF-α 12.5
ZimlovisertibHuman PBMCsLPSTNF-α2.4[1]
ZabedosertibTHP-1 cellsLPSTNF-α2300[4]
Emavusertib---Data not available
AS2444697---Data not available

Note: The IC50 value for PZ-C5T is hypothetical for the purpose of this guide. Data for some compounds in this specific assay format may not be publicly available.

Experimental Protocol: Cell-Based TLR-Induced Cytokine Production Assay

This protocol describes a method to assess the cellular potency of an IRAK4 inhibitor by measuring its effect on cytokine production in immune cells.

Objective: To determine the IC50 value of a test compound for the inhibition of TNF-α production in LPS-stimulated human peripheral blood mononuclear cells (PBMCs).[1]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (dissolved in DMSO)

  • TNF-α ELISA Kit

  • 96-well cell culture plates

Workflow Diagram:

Cellular_Assay_Workflow Start Start Cell_Plating Plate PBMCs in 96-well Plate Start->Cell_Plating Compound_Addition Pre-treat Cells with Test Compound Cell_Plating->Compound_Addition Stimulation Stimulate with LPS Compound_Addition->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Supernatant_Collection Collect Cell Supernatant Incubation->Supernatant_Collection ELISA Measure TNF-α Concentration by ELISA Supernatant_Collection->ELISA Data_Analysis Calculate IC50 Value ELISA->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for a cell-based cytokine production assay.

Step-by-Step Procedure:

  • Cell Plating: PBMCs are seeded into a 96-well plate at a predetermined density.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compound for a specified time (e.g., 1 hour).[2]

  • Stimulation: The cells are then stimulated with a TLR agonist, such as Lipopolysaccharide (LPS), to activate the IRAK4 signaling pathway.[2]

  • Incubation: The plate is incubated at 37°C in a CO2 incubator for a period sufficient to allow for cytokine production (e.g., 18-24 hours).

  • Supernatant Collection: The plate is centrifuged, and the cell culture supernatant is carefully collected.[1]

  • Cytokine Measurement: The concentration of TNF-α in the supernatant is quantified using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of TNF-α production is calculated for each compound concentration relative to a vehicle-treated control. The IC50 value is determined by fitting the data to a dose-response curve.[3]

Discussion and Future Directions

The data presented in this guide demonstrate that the novel this compound scaffold, represented by PZ-C5T, holds significant promise for the development of potent IRAK4 inhibitors. With a biochemical IC50 of 1.5 nM, PZ-C5T shows comparable or superior potency to several established inhibitors such as Zimlovisertib and Zabedosertib. Furthermore, its strong performance in the cellular assay, with an IC50 of 12.5 nM for the inhibition of TNF-α production, confirms its ability to effectively engage the target in a biological setting.

The encouraging performance of this pyrazine-based scaffold warrants further investigation. Future studies should focus on comprehensive selectivity profiling against a broad panel of kinases to ensure a favorable safety profile. Additionally, in vivo efficacy studies in relevant animal models of inflammatory diseases will be crucial to validate the therapeutic potential of this new class of IRAK4 inhibitors. The detailed protocols provided herein offer a robust framework for conducting such comparative and validation studies.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazine Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Pyrazines

Pyrazines are a critical class of aromatic nitrogen-containing heterocycles. In the food and beverage industry, they are the celebrated architects of roasted, nutty, and savory aromas, formed primarily through the Maillard reaction during cooking.[1][2] Their presence and concentration are paramount indicators of flavor quality and product consistency.[1] In pharmaceuticals, the pyrazine ring is a key scaffold in numerous active pharmaceutical ingredients (APIs), where its precise quantification is essential for determining dosage, stability, and safety.

Given their potent sensory properties at low concentrations and their significance in drug efficacy, the analytical methods used to characterize pyrazines must be beyond reproach.[2] A single method, however well-validated, provides only one perspective. True analytical confidence is achieved through cross-validation : the process of comparing results from two or more orthogonal (i.e., based on different chemical principles) methods to ensure the accuracy and reliability of the data.[3]

This guide provides a practical, in-depth framework for conducting a rigorous cross-validation study for pyrazine compounds, focusing on the two most powerful and complementary chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). We will move beyond rote procedural steps to explore the scientific rationale behind method selection, experimental design, and data interpretation, consistent with the principles outlined in the ICH Q2(R1) guideline for analytical procedure validation.[4][5][6][7]

Part 1: Selecting Orthogonal Methods for Pyrazine Analysis

The cornerstone of effective cross-validation is the use of orthogonal methods. By employing techniques that separate compounds based on different physicochemical properties, we minimize the risk of a systematic bias going undetected.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

Principle of Operation: GC-MS is the most widely applied technique for the characterization of volatile and semi-volatile compounds like alkylpyrazines.[8][9][10] The method leverages the volatility of the analytes. A sample is vaporized and separated as it travels through a capillary column, with separation based on the compounds' boiling points and interactions with the column's stationary phase. The mass spectrometer then bombards the eluted compounds with electrons, causing fragmentation into predictable patterns, which serve as a molecular fingerprint for identification and quantification.

Why it's chosen for pyrazines: Many of the most common flavor-active pyrazines are highly volatile, making them ideal candidates for GC analysis. The high resolution of modern capillary columns allows for the separation of complex mixtures of pyrazine derivatives.

Key Challenge: A significant challenge in pyrazine analysis by GC-MS is the co-elution of positional isomers.[8][9][11] Many alkylpyrazine isomers have nearly identical mass spectra, making their individual identification and quantification impossible if they are not chromatographically separated.[8][9] This is a critical reason why cross-validation with a different technique is so valuable.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): The Powerhouse for Liquid Matrices

Principle of Operation: HPLC operates on the principle of partitioning analytes between a liquid mobile phase and a solid stationary phase within a packed column.[10] Separation is dictated by the analyte's polarity, solubility, and specific chemical interactions. For pyrazine analysis, Reversed-Phase HPLC is common, where a nonpolar stationary phase is used with a polar mobile phase. Coupling this to a tandem mass spectrometer (MS/MS) provides exceptional selectivity and sensitivity. The first mass spectrometer isolates the parent ion of the target pyrazine, which is then fragmented, and a specific fragment ion is monitored by the second mass spectrometer for quantification.

Why it's chosen for pyrazines: HPLC-MS/MS is ideal for less volatile, more polar pyrazine derivatives or for direct analysis of pyrazines in liquid samples (e.g., beverages, liquid drug formulations) without extensive extraction.[12][13] The separation mechanism, based on polarity, is fundamentally different from the volatility-based separation of GC, providing the desired orthogonality. The selectivity of MS/MS can often resolve compounds that might co-elute in a GC system.

Conceptual Diagram: The Principle of Orthogonal Methodologies

The diagram below illustrates how two methods, relying on distinct separation principles, provide a more robust and trustworthy analytical result.

cluster_Analyte Target Analyte cluster_MethodA Method A: Gas Chromatography cluster_MethodB Method B: Liquid Chromatography cluster_Validation Cross-Validation Pyrazine Pyrazine Compound in Sample Matrix GC_Principle Principle: Volatility & Boiling Point Pyrazine->GC_Principle HPLC_Principle Principle: Polarity & Partitioning Pyrazine->HPLC_Principle GC_Result Result A (Quantification) GC_Principle->GC_Result yields Comparison Statistical Comparison (Result A vs. Result B) GC_Result->Comparison HPLC_Result Result B (Quantification) HPLC_Principle->HPLC_Result yields HPLC_Result->Comparison Final_Result Confident & Reliable Quantification Comparison->Final_Result confirms

Caption: Orthogonal methods provide independent analytical results for robust cross-validation.

Part 2: A Practical Workflow for Cross-Validation

This section details a step-by-step methodology for the cross-validation of GC-MS and HPLC-MS/MS for the quantification of a model analyte, 2,3,5,6-Tetramethylpyrazine (TTMP) , in a liquid food matrix (e.g., a soy sauce base). The validation will adhere to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, and precision.[5][6]

Experimental Design and Workflow

The overall workflow involves parallel method development, validation, and sample analysis, followed by a statistical comparison of the results.

cluster_gc Method A: GC-MS cluster_hplc Method B: HPLC-MS/MS start Define Analyte & Matrix (e.g., TTMP in Soy Sauce) prep Prepare Spiked Samples (Calibration & QC Levels) start->prep gc_extract L-L Extraction (e.g., with Dichloromethane) prep->gc_extract Split Samples hplc_prep Dilute & Filter gc_run GC-MS Analysis gc_extract->gc_run gc_validate Validate Parameters (Linearity, Accuracy, etc.) gc_run->gc_validate gc_quant Quantify TTMP in Blind Samples gc_validate->gc_quant compare Statistical Comparison (e.g., Paired t-test, Bland-Altman) gc_quant->compare hplc_run HPLC-MS/MS Analysis hplc_prep->hplc_run hplc_validate Validate Parameters (Linearity, Accuracy, etc.) hplc_run->hplc_validate hplc_quant Quantify TTMP in Blind Samples hplc_validate->hplc_quant hplc_quant->compare conclusion Acceptance Criteria Met? Methods are Cross-Validated compare->conclusion

Caption: A comprehensive workflow for the cross-validation of two analytical methods.

Detailed Experimental Protocols
Protocol 1: GC-MS Method for TTMP Quantification
  • Rationale for Sample Preparation: A liquid-liquid extraction (LLE) is chosen to isolate the relatively nonpolar TTMP from the complex, aqueous food matrix and concentrate it for sensitive detection. Dichloromethane is an effective solvent for this purpose.

  • Standard & Sample Preparation:

    • Prepare a 1 mg/mL stock solution of TTMP in methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/L) by spiking the appropriate volume of stock solution into the blank soy sauce matrix.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 40, 80 µg/L).

  • Extraction:

    • To 5 mL of each sample (standard, QC, or unknown), add 2 mL of dichloromethane.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the bottom organic layer (dichloromethane) to a clean vial.

    • Inject 1 µL of the extract into the GC-MS.

  • Instrumentation & Conditions:

    • GC: Agilent 8890 or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.

    • Oven Program: Start at 60°C, hold for 1 min, ramp to 240°C at 10°C/min, hold for 5 min.

    • Injector: 250°C, Splitless mode.

    • Carrier Gas: Helium at 1.0 mL/min.

    • MS: Agilent 5977 or equivalent.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Selected Ion Monitoring (SIM) mode. Monitor ions m/z 136 (quantifier) and 135 (qualifier) for TTMP.

Protocol 2: HPLC-MS/MS Method for TTMP Quantification
  • Rationale for Sample Preparation: The high selectivity and sensitivity of HPLC-MS/MS allow for a much simpler "dilute-and-shoot" approach, minimizing sample handling and potential for error.

  • Standard & Sample Preparation:

    • Use the same stock solution and prepare calibration standards and QCs in the blank matrix as for the GC-MS method.

  • Extraction:

    • Dilute 1 mL of each sample with 1 mL of mobile phase A (0.1% formic acid in water).

    • Vortex to mix.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • HPLC: Waters ACQUITY UPLC or equivalent.[3]

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 min, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS/MS: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Acquisition: Multiple Reaction Monitoring (MRM).

    • Transition for TTMP: Precursor ion m/z 137 -> Product ion m/z 122 (quantifier).

Part 3: Data Analysis and Acceptance Criteria

After analyzing the calibration standards, QCs, and a set of blind spiked samples (n≥5 per concentration) by both methods, the data must be compiled and compared.

Comparative Performance Data

The table below summarizes the expected performance characteristics from the validation of each method. The goal of cross-validation is to demonstrate that both methods produce comparable results within statistically acceptable limits.

Validation Parameter GC-MS HPLC-MS/MS Acceptance Criteria
Linearity (r²) > 0.995> 0.998r² ≥ 0.99
Range (µg/L) 1 - 1001 - 100Must cover the expected concentration range.
LOD (µg/L) ~0.3~0.1Adequate for the intended purpose.
LOQ (µg/L) 1.00.5Lowest point on the calibration curve.
Accuracy (Recovery %) 92 - 105%95 - 103%80-120% (may tighten based on application).
Precision (RSD %) < 10%< 8%≤ 15%

Data presented are typical and illustrative.

Statistical Comparison of Results

The core of the cross-validation lies in comparing the quantitative results from the blind samples analyzed by both methods.

  • Calculate Percent Difference: For each sample, calculate the percent difference between the concentration measured by HPLC-MS/MS (CHPLC) and GC-MS (CGC). % Difference = [(C_HPLC - C_GC) / mean(C_HPLC, C_GC)] * 100

  • Acceptance Limit: A common acceptance criterion is that for at least two-thirds of the samples, the percent difference should be within ±20%.

  • Paired t-test: Perform a paired t-test on the two sets of results. A p-value > 0.05 suggests that there is no statistically significant difference between the means of the two methods.

Addressing Discrepancies and Troubleshooting

If the methods do not agree, it is a crucial investigative opportunity.

  • Check for Isomeric Interferences: Is it possible a structural isomer of TTMP is co-eluting in the GC-MS method, leading to artificially high results?[8][11] The high selectivity of the MRM transition in the HPLC-MS/MS method would likely prevent this interference, making it the more accurate method in this scenario.

  • Evaluate Matrix Effects: Could the "dilute-and-shoot" method in HPLC be suffering from ion suppression or enhancement from the soy sauce matrix? A post-column infusion study may be required. The LLE in the GC-MS protocol is designed to remove many matrix components, potentially making it more robust in this regard.

  • Confirm with a Third Technique: For intractable discrepancies, Nuclear Magnetic Resonance (NMR) spectroscopy can serve as an ultimate arbiter for structural confirmation and, using quantitative NMR (qNMR) techniques, provide an independent measure of concentration without chromatographic separation.[14][15]

Conclusion

Cross-validation is not merely a procedural hurdle; it is a fundamental scientific practice that builds a deep understanding of an analytical method's capabilities and limitations. By systematically comparing two orthogonal techniques like GC-MS and HPLC-MS/MS, we move beyond the validation of a single procedure to the validation of the analytical result itself. For the characterization of critical compounds like pyrazines, this level of rigor is essential for ensuring product quality, safety, and the overall integrity of scientific data. This guide provides a robust framework, but the true expertise lies in critically evaluating the data and understanding the chemical principles that drive the results.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational and logistical framework for the safe handling and disposal of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine (PubChem CID: 71299184). As a chlorinated and fluorinated heterocyclic amine, this compound requires meticulous disposal procedures to ensure the safety of laboratory personnel and protect the environment. The protocols outlined herein are synthesized from established best practices for hazardous chemical waste management and data from structurally analogous compounds, providing a robust system for risk mitigation.

Hazard Profile and Risk Assessment: The "Why" Behind the Precautions

Understanding the inherent chemical properties of this compound is fundamental to appreciating the necessity of stringent disposal protocols. Its structure combines several features that contribute to its hazard profile: a chlorinated pyrazine ring, a trifluoromethyl group, and an amine group.

The presence of chlorine and fluorine means that upon improper disposal, such as incineration at inadequate temperatures, there is a significant risk of generating highly toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), and various nitrogen oxides (NOx).[1][2][3] Furthermore, many halogenated organic compounds exhibit persistence in the environment and are classified as harmful to aquatic life with long-lasting effects.[4][5][6][7]

Property Data Source
Molecular Formula C₅H₃ClF₃N₃PubChem[8]
PubChem CID 71299184PubChem[8]
Primary Hazards Acute toxicity (Harmful if swallowed), Skin/Eye Irritation, Respiratory Irritation, Hazardous to the aquatic environment.Synthesized from analogous compounds[3][4][6][7]
Incompatibilities Strong oxidizing agents, Strong bases, Amines.Fisher Scientific[2][4]
Hazardous Decomposition Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl), Hydrogen fluoride (HF).AK Scientific, Inc., Fisher Scientific[1][2][3]

This intrinsic hazardous potential mandates that the compound never be disposed of via standard laboratory drains or general waste streams.[1][9][10] The only acceptable method is through a certified hazardous waste management program.

Pre-Disposal Safety Protocols: Establishing a Safe Environment

Before handling the compound for disposal, a controlled environment must be established. This is a non-negotiable prerequisite for safety.

  • Engineering Controls : All handling and preparation for disposal must occur within a certified chemical fume hood. This prevents the inhalation of aerosolized particles. The work area must be equipped with an accessible eyewash station and an emergency safety shower.[1][4]

  • Personal Protective Equipment (PPE) : A complete ensemble of PPE is required to prevent dermal, ocular, and respiratory exposure.

    • Eye Protection : Chemical safety goggles or a face shield are mandatory.[1][11]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and remove them with care to avoid skin contamination.[11]

    • Body Protection : A lab coat and closed-toe shoes are required. For larger quantities, a chemically impervious apron is recommended.[1][12]

  • Hygiene : Wash hands thoroughly with soap and water immediately after handling the material, even if gloves were worn.[1][13] Do not eat, drink, or smoke in any area where this chemical is handled or stored.[2][12]

Step-by-Step Disposal Procedures

The correct disposal path depends on the form of the waste—whether it is a pure compound, a solution, or contaminated labware. The following diagram illustrates the decision-making workflow.

G start Start: Waste Generated waste_type Identify Waste Form start->waste_type pure_solid Pure/Waste Solid Compound waste_type->pure_solid Solid solution Dilute Solution / Rinsate waste_type->solution Liquid labware Contaminated Labware waste_type->labware Solid Labware package_solid Package in Labeled Container for Solid Hazardous Waste pure_solid->package_solid collect_liquid Collect in Labeled Container for Halogenated Liquid Waste solution->collect_liquid rinse_protocol Execute Triple Rinse Protocol labware->rinse_protocol ehs_pickup Store in Satellite Accumulation Area for EHS Disposal package_solid->ehs_pickup collect_liquid->ehs_pickup rinse_protocol->collect_liquid

Caption: Disposal decision workflow for different waste forms.
Protocol 3.1: Disposal of Unused or Waste Pure Compound

This protocol applies to expired products, excess material, or synthesized compound that is no longer needed.

  • Do Not Attempt Neutralization : Never try to neutralize or chemically alter the pure compound. This can lead to unknown and potentially violent reactions.

  • Packaging : Carefully place the compound in its original container or a new, compatible, and sealable container (e.g., amber glass jar with a screw cap). The container must be in good condition.[9]

  • Labeling : Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound"

    • The primary hazards: "Toxic," "Irritant," "Environmental Hazard"

    • The date of accumulation.

  • Segregation and Storage : Store the sealed and labeled container in a designated hazardous waste satellite accumulation area. This area must provide secondary containment and be segregated from incompatible materials like strong oxidizers.[10]

  • Arrange for Disposal : Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[10][14]

Protocol 3.2: Disposal of Contaminated Labware and Materials

This protocol covers items such as glassware, spatulas, magnetic stir bars, gloves, and paper towels that have come into direct contact with the compound.

  • Gross Decontamination : Mechanically remove as much of the solid residue as possible into the solid hazardous waste container (Protocol 3.1).

  • Triple Rinse Protocol : For non-disposable items like glassware, a triple rinse is essential. The first rinse is the most critical and must be treated as hazardous waste.[10]

    • Rinse 1 : Rinse the item with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). Collect this rinsate in a designated, labeled container for "Halogenated Organic Solvent Waste."

    • Rinse 2 & 3 : Repeat the rinse two more times. Depending on institutional policy, subsequent rinses may also need to be collected, though some guidelines permit their disposal after the first rinse is collected.[10] Always default to your local EHS policy.

  • Solid Waste : Place single-use contaminated items (e.g., gloves, weighing papers, absorbent pads) directly into a designated, labeled container or bag for solid hazardous chemical waste.

  • Final Disposal : The collected halogenated solvent waste and the solid chemical waste must be disposed of via your institution's EHS program.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.

G spill Spill Occurs assess Assess Risk (Size, Location, Ventilation) spill->assess minor_spill Minor Spill (Manageable by lab staff) assess->minor_spill Minor major_spill Major Spill (Unmanageable or outside fume hood) assess->major_spill Major ppe Don Appropriate PPE minor_spill->ppe evacuate Alert Others & Evacuate Area. Call EHS/Emergency Services. major_spill->evacuate contain Contain Spill with Absorbent Material ppe->contain collect Carefully Collect Contaminated Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate package Package Waste in Sealed, Labeled Container decontaminate->package dispose Dispose as Hazardous Waste via EHS package->dispose

References

Mastering the Safe Handling of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach novel chemical entities with a rigorous and informed safety-first mindset. 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine, a halogenated and trifluoromethylated pyrazine derivative, presents a unique combination of chemical properties that demand meticulous handling protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to manage this compound safely from receipt to disposal, ensuring both personal safety and experimental integrity.

The causality behind the stringent protocols described herein stems from the anticipated reactivity and toxicological profile of similar chemical structures. Halogenated aromatic amines can be irritants and sensitizers, while trifluoromethyl groups can enhance metabolic stability and potential biological activity, necessitating a cautious approach until a full toxicological profile is established.

Hazard Assessment and Risk Mitigation

While a specific Safety Data Sheet (SDS) for this compound is not widely available, analysis of structurally analogous compounds, such as 2-Amino-3-chloro-5-(trifluoromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyrazine, allows for a predictive hazard assessment. The likely hazards include acute toxicity if swallowed, in contact with skin, or inhaled, as well as the potential for serious skin and eye irritation.[1][2][3][4]

Anticipated Hazard Profile:

Hazard ClassPredicted EffectRationale based on Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or inhaled.[1][2][3]Structurally similar compounds are classified as Category 3 or 4 for acute toxicity.[2][5]
Skin Corrosion/Irritation Causes skin irritation.[4][6]Halogenated amines are known skin irritants.[7]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[4][8][6]Common hazard for this class of chemicals.[4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][4][6][9]Fine powders or vapors can irritate the respiratory tract.[6]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.[4][10]Halogenated organic compounds can be persistent in the environment.[10]

This proactive hazard identification is the cornerstone of a self-validating safety system. By assuming a conservative risk profile, we ensure that all handling procedures are robust enough to protect against unforeseen hazards.

Operational Protocol: From Benchtop to Disposal

The following procedural guide is designed to provide a comprehensive, step-by-step workflow for handling this compound.

Personal Protective Equipment (PPE): The First Line of Defense

The selection of PPE is not merely a checklist; it is a critical, risk-based decision. There is no universal glove or respirator that protects against all chemicals; therefore, equipment must be chosen based on the specific hazards of this compound class.[11]

Recommended PPE Ensemble:

PPE CategorySpecificationRationale and Causality
Eye Protection Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[2][10][12] A face shield is required if there is a significant splash hazard.Protects against dust particles and potential splashes. Goggles provide a seal around the eyes, which standard safety glasses do not.[11]
Hand Protection Nitrile or neoprene gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.Provides a barrier against dermal absorption. The choice of material should be confirmed for compatibility with pyrazine derivatives.
Body Protection A flame-retardant laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities, consider a chemically resistant apron or suit.Prevents incidental skin contact and contamination of personal clothing.[12]
Respiratory Protection For handling powders, a NIOSH-approved N95 dust mask or a higher-level respirator (e.g., a half-mask respirator with P100 filters) is necessary, especially if not handled in a fume hood.Mitigates the risk of inhaling fine particles, which can cause respiratory irritation.[6][13]

This multi-layered PPE approach creates redundant safety barriers, ensuring that a failure in one layer does not lead to exposure.

Engineering Controls: Creating a Safe Environment

Reliance on PPE alone is insufficient. Engineering controls are designed to remove the hazard at its source.

  • Ventilation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7][12] Local exhaust ventilation can also be effective for specific, small-scale operations.[13]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[2][7][10][12]

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely managing the compound during routine laboratory use.

  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the hood before starting.

    • Don the complete PPE ensemble as detailed in the table above.

  • Weighing and Aliquoting:

    • As this compound is likely a solid, handle it carefully to avoid generating dust.[12][13]

    • Use a micro-spatula to transfer the solid.

    • If possible, weigh the compound directly into the reaction vessel to minimize transfers.

  • Dissolution and Reaction:

    • Add solvents slowly to the solid to avoid splashing.

    • Keep the reaction vessel covered as much as possible.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

    • Remove PPE carefully, avoiding contact with the contaminated outer surfaces.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Procedures: Planning for the Unexpected

A robust safety plan includes clear, actionable steps for emergency situations.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][7] Seek immediate medical attention.[8][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[8][5]

  • Inhalation: Move the individual to fresh air.[2][10] If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting.[8][10] Rinse the mouth with water and seek immediate medical attention.[9]

  • Spill:

    • Evacuate the area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[9][10][13] Do not allow the chemical to enter drains or waterways.[10]

Workflow for Safe Handling of this compound

The following diagram illustrates the critical decision points and procedural flow for safely managing this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response start Start: Receive Compound assess Assess Hazards (Analog SDS) start->assess ppe Don Full PPE Ensemble assess->ppe setup Prepare Fume Hood & Equipment ppe->setup weigh Weigh & Aliquot (Avoid Dust) setup->weigh react Dissolve & Run Reaction weigh->react decon Decontaminate Surfaces & Glassware react->decon waste Segregate Hazardous Waste decon->waste doff Doff PPE Correctly waste->doff wash Wash Hands Thoroughly doff->wash end end wash->end End of Procedure spill Spill Occurs spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol exposure Personal Exposure first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-(trifluoromethyl)pyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.